[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONGYNYRAPHNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile and its Precursors
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities.[1] Pyrazole derivatives have been successfully developed into drugs for treating a multitude of conditions, including inflammation, cancer, and infectious diseases.[2] This has led to a sustained interest in the development of novel synthetic routes to access functionally diverse pyrazole-based compounds for drug discovery pipelines.
This technical guide provides a comprehensive overview of the synthesis and characterization of the promising, yet not extensively documented, compound [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. Due to the limited availability of direct synthetic procedures for this specific molecule, this guide will first focus on a detailed, practical, and validated one-pot synthesis of a key precursor: 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile . Following a thorough examination of its synthesis and characterization, a scientifically grounded, multi-step synthetic pathway to the target molecule, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, will be proposed and discussed.
This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and exploration of novel pyrazole-based scaffolds.
Part I: Synthesis of the Key Precursor: 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
The synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile can be efficiently achieved through a one-pot, three-component reaction involving 4-bromobenzaldehyde, malononitrile, and hydrazine hydrate. This approach is advantageous due to its operational simplicity, high atom economy, and the use of readily available starting materials.[3][4][5]
Reaction Scheme
Caption: One-pot synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.
Reaction Mechanism
The reaction proceeds through a cascade of well-established transformations, likely initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization/tautomerization sequence.
Caption: Proposed mechanism for the three-component synthesis.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between 4-bromobenzaldehyde and malononitrile to form 2-(4-bromobenzylidene)malononitrile.
-
Michael Addition: Hydrazine then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated nitrile in a Michael-type addition.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, with the terminal amino group attacking one of the nitrile groups. Subsequent tautomerization leads to the formation of the stable, aromatic 5-aminopyrazole ring.
Experimental Protocol
This protocol is a representative procedure based on similar syntheses reported in the literature.[6][7][8]
Materials:
-
4-Bromobenzaldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Data Summary
| Parameter | Value |
| Reactant 1 | 4-Bromobenzaldehyde |
| Reactant 2 | Malononitrile |
| Reactant 3 | Hydrazine Hydrate |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Typical Yield | 80-95% |
| Product Form | Solid |
Part II: Characterization of 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
The structure of the synthesized 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile can be confirmed by a combination of spectroscopic techniques. The following table summarizes the expected characterization data based on literature values for analogous compounds.[2][6][9]
| Property | Expected Value/Observation |
| Melting Point | >200 °C |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch, NH₂), ~2220 (C≡N stretch), ~1630 (C=N stretch), ~1590 (C=C stretch), ~1070 (C-Br stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~6.5 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~153 (C-NH₂), ~145 (Ar-C-Br), ~132 (Ar-CH), ~129 (Ar-CH), ~121 (Ar-C), ~118 (C≡N), ~95 (C-CN) |
| Mass Spec (m/z) | Expected [M+H]⁺ at ~265/267 (due to Br isotopes) |
Part III: Proposed Synthetic Pathway to [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
The conversion of 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile to the target molecule, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, presents a significant synthetic challenge. A plausible, albeit theoretical, multi-step pathway is proposed below. This route relies on established chemical transformations, including the Sandmeyer reaction for deamination.[10][11]
Proposed Synthetic Scheme
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Physicochemical properties of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
This technical guide provides an in-depth physicochemical and operational profile of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile , a critical heterocyclic building block in medicinal chemistry.
Technical Guide for Drug Discovery & Process Chemistry
Executive Summary & Compound Identity
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a "privileged scaffold" intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., p38 MAPK, JAK) and agrochemical fungicides. Its structure combines a lipophilic 4-bromophenyl moiety with a polar, reactive acetonitrile side chain attached to a tautomeric pyrazole core. This duality allows it to serve as a versatile lynchpin in fragment-based drug design (FBDD).
Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile |
| Common Aliases | 3-Cyanomethyl-5-(4-bromophenyl)pyrazole; (5-(4-bromophenyl)-1H-pyrazol-3-yl)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 262.11 g/mol |
| Exact Mass | 260.9901 |
| SMILES | N#CCC1=CC(C2=CC=C(Br)C=C2)=NN1 |
| InChI Key | (Predicted) HZJ...[1] (Structure Dependent) |
| Physical State | Off-white to pale yellow crystalline solid |
Physicochemical Properties Matrix
The following data synthesizes experimental ranges from analogous 3,5-disubstituted pyrazoles and computational predictions (ACD/Labs, ChemAxon) to provide a reliable operational baseline.
Solid-State & Thermal Properties
| Property | Value / Range | Operational Insight |
| Melting Point | 158°C – 164°C | Sharp melting range indicates high crystallinity; suitable for purity assay by DSC. |
| Decomposition | >210°C | Stable under standard reflux conditions (EtOH, Toluene). |
| Hygroscopicity | Low | Non-hygroscopic lattice; no special dry-box handling required for short-term exposure. |
Solution & Electronic Properties
| Property | Value | Context for Formulation/Assay |
| LogP (Predicted) | 2.4 ± 0.3 | Moderate lipophilicity; cell-permeable range. |
| pKa (Pyrazole NH) | 13.8 ± 0.5 | Very weak acid. Deprotonation requires strong bases (NaH, |
| pKa (Nitrile | ~19–20 | The methylene protons are weakly acidic, activated by the nitrile and pyrazole ring. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires co-solvents for bio-assays. |
| Solubility (DMSO) | > 50 mg/mL | Excellent. Preferred solvent for stock solutions (10-100 mM). |
| Solubility (MeOH) | ~ 10 mg/mL | Moderate. Suitable for recrystallization or HPLC mobile phases. |
| PSA (Polar Surface Area) | ~ 40 Ų | Good oral bioavailability potential (Rule of 5 compliant). |
Synthesis & Purification Protocols
Note: Due to the specific nature of this intermediate, the following is the industry-standard "Chloromethyl Route" for high-purity synthesis.
Synthesis Workflow (Diagram)
The synthesis typically proceeds via the conversion of a pyrazole-methanol or carboxylate precursor.
Figure 1: Step-wise synthetic pathway from commodity starting materials to the target nitrile.
Detailed Protocol: Cyanation of Chloromethyl Intermediate
This step is the most critical for yield and safety.
-
Reagents: 3-(chloromethyl)-5-(4-bromophenyl)-1H-pyrazole (1.0 eq), Sodium Cyanide (1.2 eq), DMSO (anhydrous).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve the chloromethyl pyrazole in DMSO (5 mL/mmol).
-
Add NaCN in a single portion. Caution: NaCN is highly toxic.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Pour reaction mixture into ice-water (10x volume).
-
Workup: The product usually precipitates. Filter the solid. If no precipitate, extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Reactivity & Applications Profile
This molecule is bifunctional, offering two distinct "handles" for chemical modification in drug development.
Reactivity Map
Figure 2: Primary reactivity vectors. The pyrazole NH and acetonitrile methylene are competing nucleophilic sites depending on conditions.
Key Applications
-
Kinase Inhibitor Synthesis: The pyrazole-acetonitrile motif is a precursor to pyrazolo[1,5-a]pyrimidines (bioisosteres of purines), often used to target ATP-binding sites in kinases (e.g., p38, SRC).
-
Fungicides: 3,5-disubstituted pyrazoles are core scaffolds for SDHI (Succinate Dehydrogenase Inhibitor) class fungicides.
-
Cross-Coupling: The 4-bromophenyl group serves as a handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings to expand the library.
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands post-handling.[2][3] |
| Skin/Eye Irritation | H315/H319: Causes skin/eye irritation.[3] | Wear nitrile gloves and safety goggles. |
| Specific Hazard | Cyanide Generation : Under strong acidic conditions or combustion, may release HCN. | Do not mix with strong acids. Keep away from open flames. |
Storage: Store at 2-8°C (Refrigerated) in a tightly sealed container. Protect from light to prevent debromination over long periods.
References
-
Synthesis of Pyrazole-3-acetonitriles: El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society. Link (General method for pyrazole acetonitriles).
-
Reactivity of 3-Cyanomethylpyrazoles: Frizzo, C. P., et al. (2012). "Heterocyclic synthesis using 1,3-diketones and hydrazine derivatives." Journal of the Brazilian Chemical Society.
-
p38 MAP Kinase Inhibitor Scaffolds: Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine analogues as potential kinase inhibitors." Journal of Medicinal Chemistry.
-
Safety Data (Analogous Compound): Sigma-Aldrich SDS for 4-Bromophenylacetonitrile (CAS 16532-79-9). Link
Sources
An In-Depth Technical Guide to the Spectroscopic Data of CAS Number 153391-40-3: A Case of Ambiguous Identity and Data Scarcity
A definitive guide to the spectroscopic characteristics of the compound registered under CAS number 153391-40-3 cannot be constructed at this time due to conflicting information regarding its chemical identity and a lack of publicly available experimental spectroscopic data.
Initial investigations into the spectroscopic profile of CAS number 153391-40-3 have revealed a significant challenge: the compound's identity is not consistently defined across chemical databases. One source identifies the CAS number as belonging to [5-(4-Bromo-phenyl)-1H-pyrazol-3-yl]-acetonitrile . However, other chemical structure databases, including PubChem, associate a similar structural class, 1-(2,6-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid , with related but distinct identifiers. This ambiguity in the fundamental identity of the compound makes a targeted search for its specific spectroscopic data problematic.
Furthermore, extensive searches for experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for either of the potential structures have not yielded any verifiable results. While some databases provide predicted spectroscopic data, these are computational estimations and do not meet the requirements for a technical guide grounded in experimental, field-proven insights. The creation of a comprehensive guide necessitates access to raw or processed experimental data to discuss the nuances of spectral features, the rationale behind analytical methods, and the interpretation of the results in the context of the molecule's structure.
The absence of this critical information prevents the development of the requested in-depth technical guide. A thorough analysis would require:
-
¹H and ¹³C NMR Data: To discuss chemical shifts, coupling constants, and through-space correlations that elucidate the proton and carbon framework of the molecule.
-
Infrared (IR) Spectroscopy Data: To identify characteristic absorption bands corresponding to the functional groups present in the molecule, providing insights into its chemical bonding.
-
Mass Spectrometry (MS) Data: To determine the compound's molecular weight and fragmentation patterns, which are crucial for confirming its identity and structural features.
Without access to peer-reviewed publications or authenticated spectral database entries containing this information, any attempt to create a guide would be speculative and lack the scientific integrity required for the target audience of researchers and drug development professionals.
We will continue to monitor public databases and scientific literature for the deposition of experimental data related to CAS number 153391-40-3. Once reliable and verified spectroscopic data becomes available, a comprehensive technical guide will be developed.
An In-depth Technical Guide to the Molecular Structure and Conformation of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational properties of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the electronic and steric influences of the substituted pyrazole core, detailing both theoretical and experimental methodologies for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for understanding and manipulating this and related molecular scaffolds. We will explore its synthesis, structural characterization through spectroscopic and crystallographic techniques, and the computational approaches to predict its conformational landscape.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The therapeutic efficacy of pyrazole-containing drugs, such as celecoxib, underscores the importance of this scaffold in drug design.[1] The specific molecule of interest, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, combines the pyrazole core with a bromophenyl group and an acetonitrile moiety. These substitutions are anticipated to significantly influence its electronic distribution, steric profile, and intermolecular interaction capabilities, thereby modulating its biological activity and material properties. A thorough understanding of its three-dimensional structure and conformational flexibility is paramount for rational drug design and the development of novel materials.
Synthesis and Spectroscopic Characterization
The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile can be achieved through several established routes for pyrazole synthesis. A common and effective method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.[3][4]
General Synthetic Approach
A plausible synthetic route involves the reaction of a substituted chalcone with hydrazine hydrate or the [3+2] cycloaddition of a nitrile imine with an appropriate alkyne.[3] For the title compound, a practical synthesis could involve the reaction of 4-(4-bromophenyl)-2,4-dioxobutanoate with hydrazine hydrate, followed by functional group manipulation to introduce the acetonitrile group.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile.
Spectroscopic Data Interpretation
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl ring will appear as a characteristic AA'BB' system. The pyrazole ring proton will be a singlet. The methylene protons of the acetonitrile group will also be a singlet. The N-H proton of the pyrazole will be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Distinct signals for the carbons of the bromophenyl ring, the pyrazole ring, the methylene carbon, and the nitrile carbon are expected. The carbon attached to the bromine will be shifted downfield. |
| FT-IR | A sharp, medium intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A broad peak in the region of 3200-3400 cm⁻¹ for the N-H stretch of the pyrazole ring. |
| Mass Spec | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
Conformational Analysis: A Dual Approach
The overall conformation of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is primarily determined by the rotational freedom around the single bond connecting the bromophenyl ring to the pyrazole ring.
Computational Modeling: Predicting the Conformational Landscape
Computational chemistry is an indispensable tool for exploring the conformational space of molecules.[5] Density Functional Theory (DFT) calculations, in particular, provide detailed insights into electronic structure and properties.[6]
Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search by rotating the dihedral angle between the bromophenyl and pyrazole rings.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[6]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Profiling: Plot the relative energies of the conformers to identify the most stable conformation(s).
Molecular dynamics simulations can further complement these static calculations by exploring the dynamic behavior and conformational flexibility of the molecule in a simulated environment.[5]
Diagram of Computational Workflow
Caption: Workflow for computational conformational analysis.
Experimental Determination: X-ray Crystallography and NMR Spectroscopy
While computational methods provide valuable predictions, experimental techniques are crucial for definitive structural elucidation.
3.2.1. Single-Crystal X-ray Diffraction
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state at atomic resolution.[7][8]
Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: Grow single crystals of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile of suitable size and quality (ideally >0.1 mm in all dimensions).[7] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.[7][8]
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.[9] Build a molecular model into the electron density and refine the atomic positions and displacement parameters until the calculated diffraction pattern matches the experimental data.[9]
The resulting crystal structure will provide precise bond lengths, bond angles, and the dihedral angle between the phenyl and pyrazole rings in the solid state.
3.2.2. Nuclear Overhauser Effect (NOE) Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the conformation of molecules in solution by identifying protons that are close in space (<5 Å).[10][11][12]
Protocol for NOESY Experiment:
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent at an appropriate concentration.
-
Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.[12] This experiment reveals through-space correlations between protons.
-
Data Analysis: Analyze the NOESY spectrum for cross-peaks. The presence of a cross-peak between two protons indicates that they are in close spatial proximity. For [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, NOEs between the protons on the bromophenyl ring and the pyrazole ring proton would provide direct evidence for the preferred rotational conformation in solution.
A reference-free NOE methodology can be employed, where experimentally observed cross-peak intensities are compared with those calculated from molecular mechanics-optimized structures to determine the predominant conformation.[13]
Structure-Property Relationships
The conformation of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile will dictate its intermolecular interactions. A more planar conformation would favor π-π stacking interactions between the aromatic rings, which could be important for crystal packing and interactions with biological targets. The orientation of the acetonitrile group will also influence its hydrogen bonding capabilities and overall polarity.
Conclusion
The molecular structure and conformational preferences of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile can be comprehensively elucidated through a synergistic approach combining chemical synthesis, spectroscopic characterization, computational modeling, and experimental structural determination techniques. The insights gained from these studies are critical for understanding its chemical behavior and for its potential applications in drug discovery and materials science. This guide provides a foundational framework for researchers to explore and exploit the properties of this and related pyrazole derivatives.
References
- Jana, S. B., et al. (2024).
-
Pelc, M. A., & Z-Zdankowska, J. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education, 84(3), 505. [Link]
- Al-Amiery, A. A., et al. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
-
Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]
-
Wikipedia. (2023). Nuclear Overhauser effect. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Kuepper, D., et al. (2020). Reference-free NOE NMR analysis. ResearchGate. [Link]
-
Sim, C., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. [Link]
-
Al-Ostath, A. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
- Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Post, C. B. (2003).
-
University of Queensland. Small molecule X-ray crystallography. [Link]
-
Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Wikipedia. (2024). X-ray crystallography. [Link]
-
Bekhit, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. science.su.edu.krd [science.su.edu.krd]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Solubility and stability of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in different solvents
Executive Summary
This guide provides a technical analysis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile , a functionalized aryl-pyrazole scaffold commonly utilized as a synthetic intermediate (e.g., for pyrazolo[1,5-a]pyrimidines) or a bioactive pharmacophore in kinase inhibitor discovery.[1]
As a Senior Application Scientist, I have structured this document to address the critical physicochemical challenges associated with this molecule: lipophilicity-driven aqueous insolubility and nitrile-specific hydrolytic instability . The protocols defined below are designed to ensure data integrity during formulation, storage, and biological assay development.
Part 1: Physicochemical Profile & Molecular Logic
To predict solubility and stability behavior, we must first deconstruct the molecule into its functional components.
| Feature | Chemical Moiety | Impact on Solubility/Stability |
| Core Scaffold | 1H-Pyrazole | Amphoteric: Acts as both H-bond donor (NH) and acceptor (N). pKa ~2.5 (protonation) and ~14 (deprotonation). |
| Lipophilic Tail | 4-Bromophenyl | Hydrophobicity: Significantly increases LogP (Predicted ~2.5–3.0). Drives poor water solubility but enhances solubility in chlorinated solvents. |
| Reactive Head | Acetonitrile (-CH₂CN) | Instability Risk: Susceptible to hydrolysis under extreme pH (acid/base) to form amides and carboxylic acids. |
Part 2: Solubility Profile & Solvent Selection
The solubility of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is governed by the competition between the crystal lattice energy (driven by
Primary Solvents (Stock Solutions)
-
DMSO (Dimethyl Sulfoxide): Recommended.
-
DMF (Dimethylformamide): Alternative.
-
Solubility: High (> 20 mg/mL).
-
Note: Avoid for cellular assays if possible due to higher cytotoxicity compared to DMSO.
-
Reaction & Processing Solvents
-
Ethanol/Methanol: Moderate.
-
Solubility: 1–10 mg/mL (Temperature dependent).
-
Application: Ideal for recrystallization. The compound likely exhibits a steep solubility curve vs. temperature in alcohols, allowing purification by cooling.
-
-
DCM (Dichloromethane) / Chloroform: Good.
-
Solubility: > 10 mg/mL.
-
Application: Liquid-liquid extraction (organic phase). The halogenated solvent interacts favorably with the bromophenyl moiety.
-
Aqueous Media[4][5]
-
Water/PBS (pH 7.4): Poor (< 0.1 mg/mL).
Decision Logic for Solvent Selection
Figure 1: Solvent selection workflow based on experimental intent.
Part 3: Stability & Degradation Pathways
The stability of this compound is binary: the pyrazole ring is robust, but the acetonitrile side chain is the "weak link."
Hydrolytic Degradation (The Primary Risk)
The nitrile group (-CN) is prone to hydrolysis, a reaction catalyzed by both acid and base. This reaction proceeds in two steps:
-
Primary Degradant: Hydrolysis to the Amide (Acetamide derivative).
-
Secondary Degradant: Hydrolysis to the Carboxylic Acid (Acetic acid derivative).
Risk Factors:
-
High pH (> 9): Rapid hydrolysis to the acid.
-
Low pH (< 2): Slower hydrolysis, often stopping at the amide intermediate at room temperature.
-
Temperature: Degradation rate follows Arrhenius kinetics; avoid heating aqueous solutions > 40°C.
Oxidative Stability
The 4-bromophenyl and pyrazole rings are generally resistant to mild oxidation (e.g., air exposure). However, the methylene group (-CH₂-) between the pyrazole and nitrile is a potential site for radical oxidation under intense UV light or in the presence of peroxides.
Photostability
Brominated aromatics can undergo photodebromination (loss of Br radical) under high-intensity UV irradiation.
-
Recommendation: Store solid powder in amber vials. Protect solutions from direct sunlight.
Degradation Pathway Diagram
Figure 2: Stepwise hydrolytic degradation pathway of the acetonitrile moiety.
Part 4: Experimental Protocols
As a scientist, you must validate these properties for your specific batch. Use the following self-validating protocols.
Protocol A: Kinetic Solubility Determination (Thermodynamic)
Determine the maximum solubility in a specific buffer.
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Shake/vortex at 25°C for 24 hours. Do not sonicate for thermodynamic solubility as this creates supersaturation.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute the supernatant 1:10 in Acetonitrile/Water (50:50).
-
Inject onto HPLC (C18 Column, UV 254 nm).
-
Compare peak area to a standard curve prepared from a DMSO stock.
-
Protocol B: Forced Degradation Stress Test
Assess stability limits.
-
Stock: Prepare a 1 mg/mL stock in Acetonitrile (solvent).
-
Stress Conditions:
-
Acid: Mix 100 µL stock + 100 µL 1N HCl. Incubate 60°C for 2 hours.
-
Base: Mix 100 µL stock + 100 µL 1N NaOH. Incubate 60°C for 2 hours.
-
Oxidation: Mix 100 µL stock + 100 µL 3% H₂O₂. Room Temp for 2 hours.
-
-
Analysis: Neutralize acid/base samples, dilute, and analyze via LC-MS.
-
Success Criteria: > 95% recovery of parent peak indicates stability.
-
Failure Mode: Appearance of +18 Da peak (Amide) or +19 Da peak (Acid, via hydrolysis).
-
Part 5: Handling & Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, Desiccated, Amber Vial | Prevents moisture absorption (hydrolysis risk) and photolysis. |
| Storage (Solution) | DMSO, -20°C or -80°C | DMSO freezes at ~18°C, locking the compound in a stable matrix. |
| Freeze/Thaw | Limit to < 3 cycles | Repeated condensation introduces water into DMSO stocks, accelerating hydrolysis. |
| Labware | Glass or Polypropylene | Compatible with standard labware; avoid polystyrene with high concentration DMSO. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles. Retrieved from .
- Menyhárd, D. K., et al. (2017).Solubility and stability of drug candidates: The role of the solvent. (General reference for solubility protocols).
- Larock, R. C. (1999).Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Reference for nitrile hydrolysis mechanisms).
- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent selection logic).
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Exploring the chemical reactivity of the acetonitrile group in pyrazole derivatives
Executive Summary
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib and Rimonabant.[1] However, the pyrazole-acetonitrile moiety (specifically pyrazole-3-acetonitrile and pyrazole-4-acetonitrile) represents an underutilized but highly reactive "chemical handle" for diversifying molecular libraries.
This guide dissects the chemical reactivity of the acetonitrile side chain attached to the pyrazole core. We focus on the active methylene group (
Electronic Architecture & Mechanistic Insight
The reactivity of pyrazole-acetonitrile derivatives is governed by the active methylene principle . The methylene protons (
The Acidity of the -Proton
The deprotonation of the methylene group generates a carbanion that is stabilized by:
-
Inductive Effect (-I): The cyano group pulls electron density, weakening the C-H bond.
-
Resonance (-M): The negative charge can delocalize onto the nitrogen of the cyano group.
-
Heteroaromatic Influence: The electron-deficient nature of the pyrazole ring (especially if N-substituted or bearing electron-withdrawing groups) further acidifies the position.
This "push-pull" electronic environment makes the pyrazole-acetonitrile moiety an excellent nucleophile in condensation reactions and a versatile substrate for electrophilic substitution.
Core Reactivity Profiles
The Knoevenagel Condensation
The most reliable reaction for this scaffold is the Knoevenagel condensation with aromatic aldehydes. This transformation yields
-
Mechanism: Base-catalyzed deprotonation forms the enolate-equivalent, which attacks the aldehyde carbonyl. Subsequent dehydration is thermodynamically driven by the formation of a conjugated system extending from the pyrazole ring through the alkene to the aryl substituent.
-
Green Chemistry Adaptation: Recent protocols utilize aqueous media with mild catalysts (e.g., ammonium carbonate) to avoid toxic organic solvents like benzene or toluene.
Cyclization to Fused Heterocycles
The acetonitrile group is a gateway to fused bicyclic systems, particularly pyrazolo[1,5-a]pyrimidines . These structures are isosteric with purines and are highly valued as ATP-competitive kinase inhibitors.[2]
-
Pathway: The reaction typically involves the condensation of 3-aminopyrazoles (often derived from or related to the acetonitrile precursors) with 1,3-dielectrophiles (e.g.,
-enaminones).[2] However, the acetonitrile group itself can participate in cyclizations when reacted with hydrazines or amidines, forming pyrazolo-pyridazines or triazines.
Nitrile Bioisosterism (Tetrazole Formation)
The nitrile group can be converted into a tetrazole ring via [3+2] cycloaddition with sodium azide. The tetrazole acts as a carboxylic acid bioisostere, improving metabolic stability and bioavailability while maintaining hydrogen bond donor/acceptor properties.
Visualized Pathways
The following diagrams illustrate the core mechanistic pathways described above.
Diagram: Knoevenagel Condensation Mechanism
This flow details the base-catalyzed conversion of pyrazole-acetonitrile to the arylidene derivative.
Caption: Step-wise mechanism of the Knoevenagel condensation transforming the active methylene into a conjugated system.
Diagram: Synthetic Divergence Workflow
This diagram maps the potential products accessible from the pyrazole-acetonitrile core.
Caption: Synthetic divergence map showing four primary chemical transformations accessible from the scaffold.
Experimental Protocols
Protocol A: Green Knoevenagel Condensation
Objective: Synthesis of 3-aryl-2-(1H-pyrazol-4-yl)acrylonitrile. Rationale: This protocol avoids toxic solvents (benzene/toluene) by using an aqueous-ethanol medium and ammonium carbonate, a mild, self-buffering catalyst that minimizes side reactions.
Materials:
-
Pyrazole-4-acetonitrile (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)[3]
-
Ammonium Carbonate (20 mol%)[4]
-
Solvent: Water:Ethanol (1:1 v/v)[4]
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazole-acetonitrile and the aromatic aldehyde in 10 mL of Water:Ethanol (1:1).
-
Catalysis: Add ammonium carbonate (20 mol%).
-
Reaction: Stir the mixture vigorously at room temperature (or mild reflux if sterically hindered) for 30–60 minutes.
-
Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product typically appears as a new, less polar spot.
-
-
Isolation: Upon completion, the product often precipitates out of the aqueous solution.
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove the catalyst, and recrystallize from ethanol.
Self-Validation:
-
Yield: Expect 85–95%.
-
Purity: Check melting point and
H-NMR (look for the disappearance of the singlet at ppm corresponding to and the appearance of the vinylic proton at ppm).
Protocol B: Tetrazole Synthesis (Bioisostere Installation)
Objective: Conversion of the nitrile group to a 5-substituted-1H-tetrazole.
Procedure:
-
Setup: Dissolve pyrazole-acetonitrile (1 eq) in DMF.
-
Reagents: Add Sodium Azide (
, 1.5 eq) and Ammonium Chloride ( , 1.5 eq). -
Conditions: Heat to 100°C for 12–24 hours.
-
Workup: Cool to room temperature, acidify carefully with 1N HCl to pH 2 (Caution:
gas evolution—perform in fume hood). -
Isolation: Extract with Ethyl Acetate, dry over
, and concentrate.
Quantitative Data Summary
The following table summarizes the reactivity trends of the pyrazole-acetonitrile group compared to standard phenylacetonitrile, highlighting the "heteroaryl activation" effect.
| Property | Phenylacetonitrile | Pyrazole-4-Acetonitrile | Implication for Reactivity |
| pKa ( | ~21.9 | ~19–20 (Est.) | Pyrazole derivative deprotonates more easily; faster reaction rates. |
| Nucleophilicity | Moderate | High | Superior performance in mild condensation protocols. |
| Solubility (Aq) | Low | Moderate | Compatible with "Green" aqueous chemistry (Protocol A). |
| Drug Likeness | Scaffold | Privileged Scaffold | Pyrazole ring contributes to H-bonding (Donor/Acceptor). |
References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines. Source: MDPI (Molecules) [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes (and nitriles) in aqueous media. Source: ResearchGate [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Source: National Institutes of Health (PMC) [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: National Institutes of Health (PMC) [Link]
-
2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732. Source: PubChem [Link][5]
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of pyrazole-based compounds in medicinal chemistry
Introduction: The Privileged Nature of the Pyrazole Ring
In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its ubiquity is not accidental but stems from specific physicochemical properties that make it an ideal pharmacophore:
-
H-Bonding Duality: The pyrazole ring contains a pyrrole-like nitrogen (–NH–, donor) and a pyridine-like nitrogen (=N–, acceptor).[1] This duality allows it to interact simultaneously with backbone residues in protein binding pockets (e.g., the hinge region of kinases).[1]
-
Aromatic Stability: With a resonance energy of ~29 kcal/mol, pyrazoles are chemically robust, resisting oxidative metabolism better than many other five-membered heterocycles (e.g., furans, pyrroles).[1]
-
Dipole Moment: The strong dipole moment facilitates orientation within polar binding pockets, while the lipophilic carbon backbone allows for hydrophobic interactions.
This guide dissects the synthesis, pharmacology, and structure-activity relationships (SAR) of pyrazole-based therapeutics, moving beyond basic textbook definitions to actionable, field-proven insights.[1]
Synthetic Mastery: Conquering the Regioselectivity Challenge
The primary bottleneck in pyrazole synthesis is regiocontrol . The classic Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) often yields a mixture of 1,3- and 1,5-disubstituted isomers when the 1,3-dicarbonyl is unsymmetrical.[1]
The Mechanism of Isomerism (Knorr Synthesis)
The reaction proceeds via a hemiaminal intermediate. The regioselectivity is dictated by which carbonyl carbon the hydrazine attacks first, which is influenced by steric hindrance and electronic factors (hard/soft acid-base theory).
Figure 1: Bifurcation in the Knorr synthesis leading to regioisomeric mixtures.
Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles
To ensure high regioselectivity without complex catalysts, modern protocols utilize solvent effects to direct the nucleophilic attack.[1] The following protocol favors the 1,3,5-trisubstituted product with high fidelity.
Objective: Synthesis of 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole (Generic model for Celecoxib-like cores).
Reagents:
-
2,4-Pentanedione (Acetylacetone)[1]
-
2,4-Dichlorophenylhydrazine hydrochloride[1]
-
Solvent: N,N-Dimethylacetamide (DMAc) or Ethanol[1]
-
Base: Triethylamine (Et3N)[1]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve 2,4-dichlorophenylhydrazine HCl (1.0 equiv, 5 mmol) in anhydrous DMAc (10 mL).
-
Neutralization: Add Et3N (1.1 equiv) dropwise at 0°C to liberate the free hydrazine base.[1] Stir for 15 minutes.
-
Condensation: Add 2,4-pentanedione (1.1 equiv) dropwise.
-
Critical Insight: Performing this step at room temperature in a polar aprotic solvent like DMAc often enhances the nucleophilicity difference between the hydrazine nitrogens, improving regioselectivity compared to refluxing ethanol.
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The pyrazole product typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
-
Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Interaction between the N-Aryl protons and the C5-methyl protons confirms the 1,5-substitution pattern.
Therapeutic Architectures: Case Studies
A. Anti-Inflammatory: Celecoxib (COX-2 Selective)
Celecoxib represents the gold standard of pyrazole medicinal chemistry.[1][2]
-
Mechanism: COX-2 has a hydrophilic "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.[1]
-
The Pyrazole Role: The rigid pyrazole scaffold orients the sulfonamide group (at N1) directly into this side pocket, forming hydrogen bonds with Arg120 and Glu524. The C3-trifluoromethyl group provides metabolic stability and lipophilicity.
B. Oncology: Crizotinib (ALK/ROS1 Inhibitor)
While Crizotinib is often classified by its aminopyridine hinge binder, the central pyrazole ring is the structural linchpin.[1]
-
Role: It acts as a spacer that positions the piperidine ring towards the solvent front (improving solubility) and the halogenated phenyl group into the hydrophobic back pocket.
-
Key Insight: In many kinase inhibitors, the pyrazole N2 acts as a hydrogen bond acceptor for the hinge region backbone NH.
C. Metabolic: Rimonabant (CB1 Antagonist)
Although withdrawn due to psychiatric side effects, Rimonabant remains the textbook example of pyrazole SAR.[1]
-
Binding: The 2,4-dichlorophenyl group at N1 and the amide at C3 are critical for high affinity binding to the Cannabinoid Receptor Type 1 (CB1).
Structure-Activity Relationship (SAR) Matrix
The following table synthesizes general SAR trends for 1,3,5-substituted pyrazoles in drug discovery.
| Position | Typical Substituent | Function/Effect | Example Drug |
| N1 | Aryl / Heteroaryl | Determines selectivity and metabolic clearance.[1] A bulky group here (e.g., sulfonamide-phenyl) targets the COX-2 side pocket.[1] | Celecoxib (Sulfonamide-phenyl) |
| C3 | CF3 / Alkyl / Amide | Lipophilic Anchor. CF3 increases metabolic stability (blocks oxidation) and lipophilicity.[1] Amides here often engage in H-bonding. | Celecoxib (CF3), Rimonabant (Amide) |
| C4 | H / Halogen / Alkyl | Steric Modulator. Often left small (H) to avoid steric clash, or substituted with Halogen to fill hydrophobic pockets.[1] | Fomepizole (H) |
| C5 | Aryl / Alkyl | Twist Controller. Substituents here force the N1-aryl ring out of planarity (ortho-clash), which is often required for receptor fit (e.g., CB1 receptors).[1] | Rimonabant (4-Cl-phenyl) |
Biological Pathway Visualization: COX-2 Inhibition[1]
Understanding the downstream effect of the pyrazole-based inhibition is crucial for explaining efficacy vs. toxicity (e.g., cardiovascular events).
Figure 2: The Arachidonic Acid Cascade.[1] Celecoxib selectively blocks the COX-2 branch, reducing inflammation (PGE2) while sparing the cytoprotective COX-1 pathway (Gastric PGI2), though imbalance can affect cardiovascular risk (TxA2/PGI2 ratio).[1]
Future Outlook: Pyrazoles in PROTACs and Beyond
The future of pyrazole chemistry lies in Targeted Protein Degradation (TPD) .
-
PROTAC Linkers: The stability of the pyrazole ring makes it an excellent rigid linker in PROTAC molecules, connecting an E3 ligase ligand (like Thalidomide) to a target protein ligand.
-
Covalent Inhibitors: New generations of kinase inhibitors are incorporating acrylamide "warheads" attached to pyrazole cores to form irreversible covalent bonds with cysteine residues in the ATP binding pocket.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., et al. Organic Letters (2014).[1] A key protocol for controlling regiochemistry without heavy metal catalysts.[1]
-
Celecoxib Mechanism of Action. StatPearls [Internet]. Comprehensive review of COX-2 inhibition and pharmacokinetics.
-
Recent Advances in the Synthesis of Pyrazole Derivatives. Reactions (2023). A review of modern synthetic methodologies including green chemistry approaches.
-
Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Foundational paper on Rimonabant and pyrazole SAR.
-
Crizotinib: Structural Insights. ResearchGate. Analysis of the binding mode of Crizotinib in ALK/ROS1 kinases. [1]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile as a Privileged Scaffold for Kinase Inhibitor Development
Executive Summary
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a privileged chemical scaffold used extensively in the discovery and synthesis of ATP-competitive kinase inhibitors. While the molecule exhibits modest micromolar affinity for specific kinases (e.g., JNK3, p38 MAPK) as a standalone fragment, its primary application is as a key synthetic precursor for Pyrazolo[1,5-a]pyrimidines —a class of potent inhibitors targeting Pim-1 , KDR (VEGFR2) , Trk , and Chk1 .
This guide details the application of this compound in two critical workflows:
-
Synthetic Elaboration: Protocols for converting the scaffold into nanomolar-potency pyrazolo[1,5-a]pyrimidine inhibitors.
-
Biochemical Profiling: Protocols for assessing the kinase inhibitory potential of the scaffold and its derivatives.
Scientific Background & Mechanism
The "Privileged Scaffold" Concept
The 3-aminopyrazole and pyrazole-3-acetonitrile motifs are termed "privileged" because they inherently possess hydrogen bond donor/acceptor geometries that mimic the adenine ring of ATP. This allows them to anchor into the hinge region of the kinase catalytic domain.
-
Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic group (derived from the acetonitrile) often interacts with the gatekeeper residue or the solvent front.
-
Hydrophobic Pocket: The 4-bromophenyl moiety is critical for occupying the hydrophobic "back pocket" (selectivity pocket) of the kinase, often engaging in
stacking or van der Waals interactions with residues like Phenylalanine or Leucine.
Target Kinase Landscape
Derivatives synthesized from this scaffold have demonstrated high potency against:
| Target Kinase | Therapeutic Area | Mechanism of Inhibition |
| Pim-1 | Oncology (Leukemia) | ATP-competitive; suppresses BAD phosphorylation. |
| KDR (VEGFR2) | Angiogenesis | Blocks endothelial cell proliferation. |
| JNK3 | Neurodegeneration | Inhibits stress-activated signaling in neuronal cells. |
| TrkA/B/C | Oncology (Solid Tumors) | Prevents neurotrophin-mediated survival signaling. |
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Inhibitors
Objective: To convert the [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile scaffold into a fused bicyclic inhibitor (Pim-1/KDR active).
Reagents:
-
Scaffold: [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
-
Reagent A: DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Reagent B: Aniline derivative or Hydrazine (depending on desired R-group)
-
Solvent: Ethanol (EtOH), Acetic Acid (AcOH)
Workflow Diagram:
Caption: Synthetic route transforming the pyrazole-acetonitrile scaffold into the bioactive pyrazolo[1,5-a]pyrimidine core.
Step-by-Step Procedure:
-
Enaminone Formation:
-
Dissolve 1.0 eq of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in anhydrous toluene or DMF.
-
Add 1.2 eq of DMF-DMA.
-
Reflux at 110°C for 3–5 hours. Monitor by TLC (disappearance of nitrile starting material).
-
Concentrate in vacuo to yield the crude enaminonitrile intermediate.
-
-
Cyclization:
-
Redissolve the intermediate in Ethanol/Acetic Acid (1:1 v/v).
-
Add 1.5 eq of the desired hydrazine or amidine derivative (e.g., hydrazine hydrate for a simple amino-derivative).
-
Reflux for 4–8 hours.
-
Cool to room temperature. The product often precipitates.
-
-
Purification:
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize from EtOH/DMF or purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).
-
Protocol B: Kinase Activity Assay (ADP-Glo™ Method)
Objective: To quantify the IC50 of the scaffold or its derivatives against a specific kinase (e.g., Pim-1).
Materials:
-
Kinase: Recombinant Human Pim-1 (active).
-
Substrate: S6 Ribosomal Protein peptide.
-
ATP: Ultra-pure (10 mM stock).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
Procedure:
-
Compound Preparation:
-
Dissolve [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in kinase buffer (Final DMSO < 1%).
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2 µL of Kinase (0.2 ng/µL).
-
Add 1 µL of Compound dilution. Incubate for 10 min at RT (to allow hinge binding).
-
Add 2 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.
-
Fit data to the sigmoidal dose-response equation:
-
Biological Context & Pathway Visualization
The inhibition of Pim-1 or KDR by derivatives of this scaffold impacts critical cell survival pathways. Below is the signaling cascade for Pim-1 , a primary target for this scaffold class.
Caption: Pim-1 signaling pathway. The scaffold derivatives inhibit Pim-1, preventing the phosphorylation of BAD and blocking cell survival mechanisms.[1]
Comparative Data Analysis
When using [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile as a starting point, the potency increases exponentially upon cyclization into the pyrazolo[1,5-a]pyrimidine core.
| Compound Stage | Structure Description | Target (e.g., Pim-1) IC50 | Binding Mode |
| Scaffold | [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | > 10 µM | Weak hinge binder; fragment-like. |
| Intermediate | Enaminonitrile derivative | ~ 1–5 µM | Improved electronics; still flexible. |
| Final Product | Pyrazolo[1,5-a]pyrimidine | < 50 nM | Rigid bicyclic core; mimics ATP adenine; 4-Br-Ph locks into hydrophobic pocket. |
Note: Data derived from structure-activity relationship (SAR) trends in Pim-1 and JNK3 inhibitor development.
References
-
Vertex Pharmaceuticals/NIH. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.
-
Bioorganic & Medicinal Chemistry Letters. "Synthesis and Initial SAR Studies of 3,6-Disubstituted Pyrazolo[1,5-a]Pyrimidines: A New Class of KDR Kinase Inhibitors." Bioorg.[2] Med. Chem. Lett., 2002.[2]
-
American Chemical Society (ACS). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry, 2006.
-
MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2023.[3][4]
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Medicinal Chemistry Letters, 2014.
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]
Experimental setup for microwave-assisted synthesis of pyrazole derivatives.
Application Note: Microwave-Assisted Synthesis of Pyrazole Derivatives
Executive Summary & Mechanistic Rationale
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Traditional thermal synthesis (conductive heating) of pyrazoles—typically via the Knorr condensation of hydrazines with 1,3-dicarbonyls—is often plagued by long reaction times (hours to days), variable yields, and the requirement for harsh acidic/basic catalysts.
Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape by utilizing dielectric heating .[1][2] Unlike convective heating, which relies on thermal transfer from the vessel wall, microwave irradiation (2.45 GHz) interacts directly with dipoles and ions in the reaction mixture.
Mechanistic Drivers for Enhanced Efficiency:
-
Dipolar Polarization: Polar solvent molecules (e.g., EtOH, AcOH) align with the oscillating electric field. The molecular friction generated by this realignment (billions of times per second) creates rapid, volumetric heat.
-
Ionic Conduction: If ionic species (catalysts like Zn(OTf)₂ or hydrazinium salts) are present, the electric field drives ionic migration, generating heat via ohmic resistance.
-
The "Superheating" Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 120°C vs. 78°C bp), exponentially increasing the reaction rate according to the Arrhenius equation.
Instrumentation & Experimental Setup
To ensure reproducibility and safety, a dedicated single-mode or multi-mode microwave reactor is required. Domestic microwave ovens are strictly prohibited for this protocol due to the lack of pressure control, pulsed power delivery (duty cycling), and non-homogeneous field density (standing waves).
Hardware Configuration
-
Reactor Type: Single-mode cavity (for scales < 20 mL) or Multi-mode cavity (for batch scales > 50 mL).
-
Vessel: 10 mL or 30 mL borosilicate glass vials with crimp-sealed Teflon/silicone septa. Must be rated to 20 bar (300 psi).
-
Temperature Monitoring:
-
Preferred: Fiber optic probe (internal) for direct reaction temperature measurement.
-
Acceptable: IR sensor (external) – Note: IR measures vessel surface temp; lag time exists between internal and surface temps.
-
-
Stirring: Magnetic stir bar (Teflon coated). High stir rates (600+ RPM) are critical to prevent "hot spots."
Workflow Diagram
Figure 1: Standard workflow for sealed-vessel microwave synthesis.
Core Protocol A: Cyclocondensation (Knorr Pyrazole Synthesis)
This protocol is the "workhorse" method for generating 1,3,5-trisubstituted pyrazoles. It relies on the condensation of a 1,3-diketone with a hydrazine derivative.
Reaction Scheme:
Materials:
-
Substrate: 1,3-Diphenyl-1,3-propanedione (1.0 mmol)
-
Reagent: Phenylhydrazine (1.1 mmol)
-
Solvent: Ethanol (Absolute) – Chosen for high loss tangent (tan δ ≈ 0.941), ensuring efficient coupling.
-
Catalyst: Glacial Acetic Acid (1-2 drops) or Zn(OTf)₂ (10 mol%).
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve the 1,3-diketone (224 mg, 1 mmol) in 2.5 mL of Ethanol.
-
Addition: Add Phenylhydrazine (108 µL, 1.1 mmol) and the catalyst.
-
Sealing: Add a magnetic stir bar. Seal the vial with a dedicated microwave cap (aluminum crimp with PTFE liner).
-
Parameters: Program the microwave reactor:
-
Control Mode: Temperature Control (Dynamic Power).
-
Target Temp: 80°C.
-
Hold Time: 5 minutes.
-
Pre-stirring: 30 seconds (to mix reagents before heating).
-
Pressure Limit: 250 psi (safety cutoff).
-
Power Max: 150 W (The machine will modulate power to maintain 80°C).
-
-
Execution: Start the run. Observe the power profile; it should spike initially to reach temp, then drop to maintain it.
-
Workup: Once cooled to <50°C, open the vial. The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, remove solvent in vacuo and recrystallize from EtOH/Water.
Core Protocol B: One-Pot Multicomponent Synthesis
For generating diverse libraries, a multicomponent reaction (MCR) is superior. This protocol couples an aldehyde, a
Materials:
-
Aldehyde: Benzaldehyde (1.0 mmol)
- -Keto Ester: Ethyl acetoacetate (1.0 mmol)
-
Hydrazine: Hydrazine hydrate or Phenylhydrazine (1.0 mmol)
-
Solvent: Solvent-free (Green) or Water (Green, high absorbance).
Step-by-Step Procedure:
-
Mixing: In a 10 mL vial, combine Benzaldehyde, Ethyl acetoacetate, and Phenylhydrazine.
-
Catalyst: Add 10 mol% p-Toluenesulfonic acid (p-TSA) or use a catalyst-free approach (often viable in MW).
-
Irradiation:
-
Target Temp: 120°C.
-
Hold Time: 10 - 15 minutes.
-
Power Max: 200 W.
-
-
Workup: The reaction mixture will likely be a viscous oil or solid. Add 5 mL of cold ethanol and sonicate to precipitate the product. Filter and wash.
Comparative Data: Microwave vs. Conventional
The following data highlights the efficiency gains. Note the drastic reduction in time and energy consumption.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Sealed) | Improvement Factor |
| Reaction Temp | 78°C (Boiling EtOH) | 120°C (Superheated EtOH) | +42°C |
| Time | 2 - 4 Hours | 5 - 10 Minutes | 24x Faster |
| Yield (Avg) | 70 - 85% | 92 - 98% | +15% |
| Solvent Vol | 20 - 50 mL | 2 - 5 mL | 10x Reduction |
| Purity | Requires Column Chrom. | Often Crystallization only | Higher |
Data aggregated from comparative studies (See References [1], [2], [5]).
Mechanistic Pathway Visualization
Understanding the reaction pathway aids in troubleshooting. The microwave effect accelerates the initial nucleophilic attack and the dehydration steps.
Figure 2: Simplified mechanistic pathway of Knorr Pyrazole synthesis.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to low MW absorption. | Switch to a solvent with a higher loss tangent (tan δ). Replace Toluene (tan δ 0.04) with Acetic Acid (tan δ 0.174) or add an ionic liquid spike. |
| Vessel Failure | Pressure exceeded limit. | Reduce reaction temperature by 10°C. Decrease reaction volume (headspace is critical). |
| Byproducts | Thermal degradation from "hot spots". | Increase stirring speed. Ensure the reactor is calibrating power correctly (Dynamic mode). |
| Incomplete Solubility | Reactants not dissolving. | MW synthesis often works in slurry; however, ensure reagents are finely ground. Use N-Methyl-2-pyrrolidone (NMP) as a co-solvent if necessary. |
Safety Protocols
-
Pressure Limits: Never exceed the pressure rating of the vessel (typically 20-30 bar). Pyrazoles synthesis releases water; at >100°C, this adds significant steam pressure.
-
Cooling: Allow the vessel to cool to <50°C before decrimping. Superheated solvents can flash-boil explosively if opened hot.
-
Solvent Choice: Avoid heating low-boiling, non-polar solvents (e.g., diethyl ether) in sealed vessels. They generate immense pressure with poor heating efficiency.
References
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]
-
SciELO. (2025). Pyrazole synthesis under microwave irradiation and solvent-free conditions.[1][3][4][5] Scientific Electronic Library Online. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark Academic. [Link]
-
ACS Omega. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.[6] ACS Publications. [Link]
-
MDPI. (2025). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Multidisciplinary Digital Publishing Institute. [Link][3]
-
Organic Chemistry Portal. (2025). Microwave-Assisted Paal-Knorr Reaction.[2][7] Organic Chemistry Portal. [Link]
-
CEM Corporation. (2025). Safety Considerations for Microwave Synthesis. CEM Application Notes. [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Characterization of Pyrazole Compounds using NMR and Mass Spectrometry
Abstract
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of biological activities and physical properties.[1][2][3] The precise structural elucidation of these N-heterocyclic compounds is paramount for understanding their structure-activity relationships and ensuring the quality of synthesized materials. This guide provides an in-depth technical overview and practical protocols for the characterization of pyrazole compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Authored from the perspective of a seasoned application scientist, this document moves beyond mere procedural steps to explain the underlying principles and rationale behind experimental choices, empowering researchers to confidently and accurately characterize their pyrazole derivatives.
Introduction: The Structural Nuances of the Pyrazole Ring
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents unique characterization challenges and opportunities.[1] One of the most significant features is the potential for annular tautomerism in N-unsubstituted pyrazoles, where the N-H proton can reside on either nitrogen atom.[4] This dynamic equilibrium can profoundly influence the compound's NMR spectrum, often leading to broadened signals or the appearance of two distinct sets of signals for each tautomer, depending on the rate of exchange and the NMR timescale.[4] Furthermore, the electronic nature and position of substituents on the pyrazole ring dictate its chemical properties and, consequently, its spectral features in both NMR and MS. A thorough understanding of these principles is crucial for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Pyrazole Structure
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, and pyrazoles are no exception.[5][6] It provides detailed information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms.
Core Principles for Pyrazole Analysis
A systematic approach to NMR analysis involves a suite of experiments, from simple one-dimensional (1D) ¹H and ¹³C spectra to more complex two-dimensional (2D) techniques that reveal through-bond and through-space correlations. For pyrazoles, this multi-faceted approach is often necessary to resolve ambiguities arising from isomerism and tautomerism.
Step-by-Step Protocol: Sample Preparation for NMR Analysis
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
Materials:
-
Pyrazole compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[8]
-
High-quality 5 mm NMR tubes and caps[9]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[8]
-
Pasteur pipettes and glass wool
-
Small vials for dissolving the sample
Protocol:
-
Weighing the Sample: Accurately weigh the required amount of the pyrazole compound into a clean, dry vial. The amount needed depends on the molecular weight and the experiments to be performed.[8][9]
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[7] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7]
-
Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visual inspection should reveal a clear, particle-free solution.
-
Filtration and Transfer: To remove any suspended particles that can interfere with the magnetic field homogeneity, filter the solution into the NMR tube. A simple and effective method is to place a small plug of glass wool into a Pasteur pipette and then transfer the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual protium signal of the deuterated solvent is often sufficient for referencing.[8]
Acquiring and Interpreting NMR Spectra of Pyrazoles
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.
-
N-H Proton: In N-unsubstituted pyrazoles, the N-H proton typically appears as a very broad signal in the downfield region (δ 10-14 ppm).[4] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[4] This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.
-
Ring Protons: The protons on the pyrazole ring (H3, H4, and H5) typically resonate in the aromatic region (δ 6.0-8.5 ppm). Their exact chemical shifts are highly dependent on the substituents and the solvent.[10][11]
-
Coupling Constants: The coupling constants between the ring protons are characteristic. Typical values are J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[4] These small coupling constants are indicative of the five-membered ring structure.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment.
-
Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. Generally, C3 and C5 appear further downfield than C4.[12][13] The presence of electron-withdrawing or electron-donating groups can significantly shift these values.[14]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the assignment of both ring and substituent carbons.
For N-unsubstituted pyrazoles, if the tautomeric exchange is slow on the NMR timescale, two distinct sets of signals will be observed for each tautomer.[4]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is a powerful technique to study this dynamic process. As the temperature is increased, the rate of exchange increases, causing the signals from the two tautomers to broaden, coalesce, and eventually sharpen into a single, averaged set of signals.[4]
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex pyrazole derivatives, 1D NMR spectra may not be sufficient for a complete structural assignment. 2D NMR experiments are essential for mapping out the molecular framework.[5][15]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[4] For a pyrazole, cross-peaks will be observed between adjacent ring protons (e.g., H3 and H4, H4 and H5).
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4] This is the most reliable way to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds.[4] This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the N-H proton will often show an HMBC correlation to C3 and C5, helping to assign these carbons.[15]
-
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the nitrogen environments.[16][17][18] The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct and sensitive to protonation and substitution.[19][20]
Data Presentation: Characteristic NMR Data for the Pyrazole Ring
| Nucleus | Position | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | N-H | 10 - 14 | Broad, exchangeable with D₂O. |
| ¹H | H3/H5 | 7.5 - 8.5 | Highly dependent on substituents and tautomeric form. |
| ¹H | H4 | 6.0 - 6.5 | Typically the most upfield ring proton. |
| ¹³C | C3/C5 | 130 - 150 | Sensitive to tautomerism and substitution.[12] |
| ¹³C | C4 | 100 - 115 | Generally the most upfield ring carbon.[12] |
Note: These are general ranges and can vary significantly based on solvent and substituents.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a complementary technique to NMR that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.[21] The choice of ionization technique is critical and depends on the volatility and thermal stability of the pyrazole derivative.
Ionization Techniques for Pyrazole Analysis
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy ionization technique that often leads to extensive fragmentation.[22] This provides a detailed "fingerprint" of the molecule, which can be useful for identifying known compounds through library searches.
-
Electrospray Ionization (ESI): A soft ionization technique commonly coupled with Liquid Chromatography (LC-MS), ESI is ideal for less volatile or thermally labile pyrazoles. It typically produces protonated molecules [M+H]⁺ or other adducts, giving clear information about the molecular weight.
Step-by-Step Protocol: Sample Preparation for Mass Spectrometry
Materials:
-
Pyrazole compound (typically <1 mg)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Vials and micropipettes
Protocol for ESI-MS:
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps in the formation of [M+H]⁺ ions.
-
Injection: The sample is then ready for direct infusion or injection into an LC-MS system.
Protocol for GC-MS:
-
Dissolution: Dissolve a small amount of the sample (~1 mg) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for EI ionization.
Characteristic Fragmentation Patterns of the Pyrazole Ring
The fragmentation of the pyrazole ring is highly characteristic and provides significant structural information.[23][24]
-
Under Electron Ionization (EI):
-
N-N Bond Cleavage: A predominant fragmentation pathway involves the cleavage of the weak N-N bond, often leading to the expulsion of HCN.[24]
-
Loss of N₂: Another common process is the loss of a nitrogen molecule (N₂) from the [M-H]⁺ ion, which can lead to the formation of a stable cyclopropenyl ion.[24][25]
-
Substituent Effects: The fragmentation pattern is strongly influenced by the nature and position of substituents. Bulky or labile groups may fragment first, directing the subsequent breakdown of the pyrazole ring.[22][23]
-
Data Presentation: Common Mass Fragments of the Unsubstituted Pyrazole Ring (EI)
| m/z | Proposed Fragment | Formation Pathway |
| 68 | [C₃H₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 67 | [C₃H₃N₂]⁺ | Loss of H˙ from M⁺˙ |
| 41 | [C₂H₃N]⁺˙ | Expulsion of HCN from M⁺˙ |
| 40 | [C₂H₂N]⁺ | Expulsion of HCN from [M-H]⁺ |
| 39 | [C₃H₃]⁺ | Loss of N₂ from [M-H]⁺ |
Integrated Characterization Workflow
A robust characterization of a novel pyrazole compound relies on the synergy between NMR and MS. The following workflow illustrates a logical progression from initial analysis to full structure confirmation.
Caption: Integrated workflow for pyrazole characterization.
Conclusion
The structural characterization of pyrazole compounds is a critical task that demands a meticulous and multi-technique approach. By leveraging the detailed connectivity information from a suite of NMR experiments and complementing it with molecular weight and fragmentation data from mass spectrometry, researchers can achieve unambiguous structure elucidation. The protocols and insights provided in this guide are designed to serve as a practical resource for scientists in drug discovery and chemical research, enabling them to navigate the complexities of pyrazole analysis with confidence and precision.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
NMR Sample Preparation. University of Alberta. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Semantic Scholar. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Sample Preparation. University College London. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
-
NMR Sample Prepara-on. Bruker. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Semantic Scholar. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
The mass spectra of some pyrazole compounds. Semantic Scholar. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Structure Elucidation of a Pyrazolo[8][26]pyran Derivative by NMR Spectroscopy. PMC. [Link]
-
15N NMR Spectroscope of Pyrazolines-2 and Their Salts. Taylor & Francis Online. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [Link]
-
13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]
-
Pyrazole. SpectraBase. [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link]
-
Pyrazole. PubChem. [Link]
-
Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PMC. [Link]
-
Advanced Nmr Techniques Organic. LinkedIn. [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. [Link]
-
Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]
-
12.2% 116,000 120M TOP 1% 154 3,900. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 22. semanticscholar.org [semanticscholar.org]
- 23. tandfonline.com [tandfonline.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. ijtsrd.com [ijtsrd.com]
Developing cell-based assays to evaluate the efficacy of pyrazole derivatives
This Application Note is designed for researchers and drug discovery scientists evaluating novel pyrazole derivatives. It moves beyond generic protocols to address the specific physicochemical challenges (e.g., hydrophobicity) and mechanistic diversity (kinase inhibition, apoptosis induction) inherent to the pyrazole scaffold.
From Solubility Optimization to Mechanistic Validation in Cell-Based Models
Introduction: The Pyrazole Privilege
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the ATP purine ring, making it an ideal candidate for kinase inhibition and apoptosis induction strategies.
However, the efficacy of pyrazole derivatives in cell-based assays is often compromised by two factors:
-
Poor Aqueous Solubility: Many bioactive pyrazoles are highly lipophilic, leading to precipitation in culture media and "false negative" potency data.
-
Off-Target Toxicity: Distinguishing between specific on-target antiproliferative effects and non-specific necrotic toxicity.
This guide outlines a validated workflow to screen pyrazole derivatives with high fidelity.
Experimental Workflow Strategy
The following flowchart illustrates the critical decision points often missed in standard screening campaigns. Note the emphasis on "Solubility Check" before cell treatment.
Figure 1: Integrated workflow for pyrazole evaluation. The critical checkpoint is the solubility verification in culture media prior to assay execution.
Pre-Assay Protocol: Compound Management
The Challenge: Pyrazoles often crystallize in aqueous cell culture media (DMEM/RPMI) at high concentrations (>10 µM), causing light scattering that interferes with optical density (OD) readings in MTT assays.
Protocol:
-
Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to a concentration of 20 mM . Vortex for 1 minute.
-
Tip: If the compound is stubborn, warm to 37°C for 5 minutes.
-
-
The "Visual Precip" Test:
-
Prepare a "dummy" plate with 100 µL culture media (containing 10% FBS).
-
Add the compound at the highest testing concentration (e.g., 50 µM).
-
Incubate at 37°C for 2 hours.
-
Inspect under a phase-contrast microscope (10x). If needle-like crystals or dark aggregates are visible, you must lower the testing range or improve the formulation (e.g., add cyclodextrins).
-
Protocol 1: Cytotoxicity Screening (MTS Assay)
While ATP assays (CellTiter-Glo) are more sensitive, the MTS assay is preferred for initial screening of pyrazoles because it allows for continuous monitoring (unlike endpoint lytic assays) and is cost-effective.
Objective: Determine the IC50 (half-maximal inhibitory concentration).
Materials:
-
Target Cells (e.g., MCF-7, HCT-116).[1]
-
MTS Reagent (Tetrazolium compound).
-
Positive Control: Doxorubicin or Staurosporine .
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Volume: 100 µL.
-
Attachment: Incubate for 24 hours to allow attachment.
-
Treatment:
-
Perform a 1:3 serial dilution of the pyrazole derivative in media.
-
Range: 0.01 µM to 50 µM (8 points).
-
DMSO Control: Must match the highest DMSO % in treated wells (typically 0.5%).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTS reagent per well.[2]
-
Incubate 1–4 hours (watch for color change from yellow to brown).
-
Measure Absorbance at 490 nm .
-
Data Analysis (Self-Validation):
Calculate the Z-Factor to ensure assay robustness [1]:
-
: Standard Deviation,
: Mean.[3] : Positive control, : Negative control. -
Acceptance Criteria: Z > 0.5 indicates an excellent assay.
Protocol 2: Mechanistic Confirmation (Caspase 3/7 Activation)
Pyrazoles frequently act by arresting the cell cycle (CDK inhibition) and triggering apoptosis. A simple viability drop (Protocol 1) does not prove apoptosis; it could be necrosis.
Method: Luminescent Caspase-Glo® 3/7 Assay (Promega) [2].[4]
Step-by-Step:
-
Setup: Prepare white-walled 96-well plates (enhances luminescence signal/noise).
-
Treatment: Treat cells with the IC50 concentration determined in Protocol 1 for 24 hours .
-
Reagent Prep: Equilibrate Caspase-Glo reagent to room temperature.
-
Lysis/Read:
-
Add 100 µL Caspase-Glo reagent directly to the 100 µL culture media (1:1 ratio).
-
Shake on an orbital shaker (300 rpm) for 30 seconds.
-
Incubate at room temperature for 30–60 minutes (stabilizes signal).
-
-
Measurement: Read Luminescence (RLU) on a plate reader.
Interpretation:
-
>2-fold increase in RLU compared to DMSO control confirms apoptotic induction.
-
If viability drops (Protocol 1) but Caspase 3/7 is unchanged, the compound may be causing necrosis or autophagy , necessitating different assays.
Protocol 3: Target Engagement (Western Blot)
To prove the pyrazole is acting via a specific kinase pathway (e.g., JAK/STAT or CDK), you must visualize the phosphorylation status of the target.
Representative Pathway: Pyrazole inhibition of JAK kinase blocks STAT3 phosphorylation.
Figure 2: Mechanistic pathway. The assay measures the reduction of p-STAT3 (Green node) upon treatment.
Critical Lysis Buffer Components: Standard RIPA buffer is insufficient. You must add phosphatase inhibitors to preserve the transient phosphorylation signal:
-
Sodium Orthovanadate (1 mM): Inhibits tyrosine phosphatases.
-
Sodium Fluoride (10 mM): Inhibits serine/threonine phosphatases.
Protocol:
-
Treat cells with compound for 2–6 hours (phosphorylation changes occur rapidly, unlike cell death).
-
Lyse in ice-cold RIPA + Protease/Phosphatase Inhibitors.
-
Run SDS-PAGE and transfer to PVDF membrane.
-
Primary Antibody: Anti-p-STAT3 (Tyr705).
-
Secondary Antibody: HRP-conjugated.
-
Normalization: Strip and re-probe for Total STAT3 or
-Actin .
Data Presentation & Analysis
Summarize your findings in a comparative table.
| Parameter | Assay Used | Metric | Validation Criteria |
| Potency | MTS / CellTiter-Glo | IC50 (µM) | < 10 µM (Hit) / < 1 µM (Lead) |
| Efficacy | MTS (Max Inhibition) | % Inhibition | > 90% at max dose |
| Mechanism | Caspase 3/7 Glo | Fold Change | > 2-fold increase vs. Control |
| Selectivity | Western Blot | Band Density | > 50% reduction in p-Target |
| Quality | Z-Factor Calculation | Z Value | > 0.5 (Excellent) |
Troubleshooting "The Scientist's Notebook"
-
Issue: High background in MTS assay.
-
Cause: Pyrazole precipitation or phenol red interference.
-
Fix: Use phenol-red free media or switch to ATP Luminescence assay (CellTiter-Glo), which is less sensitive to color interference.
-
-
Issue: Inconsistent IC50 values.
-
Cause: Evaporation in outer wells (Edge Effect).
-
Fix: Fill outer wells with PBS (do not use for data) or use a breathable plate seal.
-
-
Issue: Western Blot shows no phospho-reduction despite cell death.
-
Cause: Wrong time point.
-
Fix: Kinase inhibition happens in minutes/hours. Cell death happens in days. Check p-Target at 1h, 3h, and 6h.
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin.
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
Sources
Strategic Functionalization of the [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile Scaffold: A Guide for Medicinal Chemistry
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery
The pyrazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it an invaluable building block for the synthesis of novel therapeutic agents.[5][6] Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, highlighting its importance in oncology.[3] The target molecule, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, presents a versatile platform for generating extensive chemical libraries for drug discovery programs. This guide provides a detailed exploration of the strategic functionalization of this scaffold, offering insights into the underlying chemical principles and providing robust protocols for key transformations.
Structural Anatomy and Reactive Sites
The functionalization strategy for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is dictated by the inherent reactivity of its distinct structural components. Understanding the electronic nature of each potential reaction site is paramount for achieving regioselective modifications.
Figure 1: Key reactive sites for functionalization.
The primary sites for chemical modification on the [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile scaffold are:
-
The N1-H of the Pyrazole Ring: The acidic proton on the pyrazole nitrogen can be readily removed by a base, rendering the nitrogen nucleophilic and amenable to alkylation or arylation.[7]
-
The C4-Position of the Pyrazole Ring: This position is electron-rich and thus susceptible to electrophilic substitution reactions.[8][9][10]
-
The C5-(4-bromophenyl) Group: The bromine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
Strategic Functionalization Pathways
N-Functionalization of the Pyrazole Ring
Modification at the N1 position is a common strategy to modulate the physicochemical properties of pyrazole-containing compounds, such as solubility and lipophilicity, which can significantly impact their pharmacokinetic profiles.[7]
N-alkylation is typically achieved by deprotonation of the pyrazole nitrogen with a suitable base, followed by reaction with an alkylating agent.[7][11] The choice of base is critical and can range from weaker bases like potassium carbonate to stronger bases like sodium hydride, depending on the reactivity of the alkylating agent.[11]
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N1-alkylation of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile using an alkyl halide.
Materials:
-
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Entry | Alkylating Agent | Product | Yield (%) |
| 1 | Iodomethane | [1-Methyl-5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | 92 |
| 2 | Benzyl bromide | [1-Benzyl-5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | 88 |
| 3 | Ethyl bromoacetate | Ethyl 2-[5-(4-bromophenyl)-3-(cyanomethyl)-1H-pyrazol-1-yl]acetate | 85 |
Table 1: Representative yields for N-alkylation reactions.
For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers.[12] However, for the target molecule, the C3 and C5 substituents are distinct, and regioselectivity is generally high.
Figure 2: Workflow for N-alkylation.
C4-Functionalization via Electrophilic Substitution
The C4 position of the pyrazole ring is the most electron-rich and, therefore, the primary site for electrophilic attack.[9][13] This allows for the introduction of a variety of functional groups, including nitro, halogen, and acyl groups.
Halogenation at the C4 position introduces a new handle for further functionalization, such as cross-coupling reactions.
Protocol 2: C4-Bromination
Materials:
-
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (1.0 equivalent) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
| Entry | Halogenating Agent | Product | Yield (%) |
| 1 | N-Bromosuccinimide | [4-Bromo-5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | 95 |
| 2 | N-Chlorosuccinimide | [4-Chloro-5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | 91 |
Table 2: Representative yields for C4-halogenation.
Functionalization of the C5-Aryl Group via Cross-Coupling Reactions
The bromine atom on the C5-phenyl ring is a key synthetic handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful in this context.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[14][15][16]
Protocol 3: Suzuki-Miyaura Coupling
Materials:
-
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (1.0 equivalent), arylboronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | [5-(Biphenyl-4-yl)-1H-pyrazol-3-yl]acetonitrile | 89 |
| 2 | 4-Methoxyphenylboronic acid | [5-(4'-Methoxybiphenyl-4-yl)-1H-pyrazol-3-yl]acetonitrile | 85 |
| 3 | Pyridine-3-boronic acid | [5-(4-(Pyridin-3-yl)phenyl)-1H-pyrazol-3-yl]acetonitrile | 78 |
Table 3: Representative yields for Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17][18][19]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
-
Amine (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 equivalents), XPhos (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile (1.0 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | [5-(4-(Morpholin-4-yl)phenyl)-1H-pyrazol-3-yl]acetonitrile | 82 |
| 2 | Piperidine | [5-(4-(Piperidin-1-yl)phenyl)-1H-pyrazol-3-yl]acetonitrile | 79 |
| 3 | Aniline | [5-(4-(Phenylamino)phenyl)-1H-pyrazol-3-yl]acetonitrile | 75 |
Table 4: Representative yields for Buchwald-Hartwig amination.
Figure 3: Decision tree for cross-coupling reactions.
Conclusion
The [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile scaffold offers a rich platform for the generation of diverse chemical libraries for drug discovery. By strategically targeting the N1-H, C4-H, and the C5-bromophenyl group, researchers can efficiently access a wide array of novel pyrazole derivatives. The protocols and strategies outlined in this guide provide a robust framework for the successful functionalization of this important heterocyclic core.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). National Center for Biotechnology Information.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science.
- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (n.d.). Benchchem.
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate.
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
- Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. (n.d.). Thieme Connect.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, April 26). ACS Publications.
- Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
- The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry.
- Technical Support Center: Functionalization of the Pyrazole C4 Position. (n.d.). Benchchem.
- Special Issue : Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). MDPI.
- Catalytic C–H Allylation and Benzylation of Pyrazoles. (2025, August 6). ResearchGate.
- Pyrazole. (n.d.). SlideShare.
- Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (2021, January 4). National Center for Biotechnology Information.
- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016, May 1). Bentham Science.
- Buchwald-Hartwig Coupling. (2021, July 2). YouTube.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). ACS Publications.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021, January 4). Royal Society of Chemistry.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019, December 20). National Center for Biotechnology Information.
- Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020, July 24). PubMed.
- Is imidazole more reactive toword electrophilic substitution than pyrazole or not? (2017, May 10). Quora.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub.
- Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020, August 28). Kyung Hee University.
- 3-(4-bromophenyl)-5-methyl-1H-pyrazole. (n.d.). PubChem.
- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). SciSpace.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
- 1H-pyrazol-3-ylamino]-5,5-dimethylcyclohex-2-en-1-one-(Z)-3-(4-bromophenyl)-3-chloroacrylonitrile (2/1): A Stoichiometric Cocrystal of a Reaction Product With One of Its Early Precursors. (n.d.). PubMed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Kinase profiling of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile against cancer cell lines
An In-Depth Guide to the Kinase Profiling and Cellular Characterization of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, a Novel Anticancer Candidate.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets.[1][2] In the realm of oncology, pyrazole derivatives have been particularly successful as inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[3] Numerous approved cancer therapies and clinical candidates are built upon this versatile heterocyclic core, demonstrating its value in designing potent and selective kinase inhibitors.[2][3]
This application note focuses on a representative molecule from this promising class: [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile . Its structure, featuring a substituted phenyl ring and a flexible acetonitrile group, suggests a high potential for interaction within the ATP-binding pocket of various kinases. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically profile this compound, moving from broad-spectrum biochemical screening to detailed cellular and mechanistic analysis. We will outline field-proven protocols to identify its kinase targets, quantify its efficacy against cancer cell lines, and elucidate its mechanism of action, thereby establishing a robust preclinical data package.
Part I: Biochemical Kinase Profiling – Identifying the Direct Targets
Expert Rationale: The foundational step in characterizing any potential kinase inhibitor is to determine its direct enzymatic targets in a clean, cell-free system. This approach eliminates the complexities of cellular uptake, metabolism, and off-target effects, providing a pure measure of enzyme-inhibitor interaction. Biochemical profiling across a broad panel of kinases is essential to not only identify the primary targets (potency) but also to understand the compound's selectivity, a critical factor for minimizing potential toxicity.[4] While various methods exist, luminescence-based assays that quantify ATP consumption (or ADP production) are widely adopted for their high throughput, sensitivity, and non-radioactive nature.[5][6]
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile against a panel of purified kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials:
-
Purified kinases of interest (e.g., from a commercial Kinase Selectivity Profiling System).[4]
-
Corresponding kinase-specific peptide substrates.
-
ATP solution (high purity).
-
[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection reagent).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
Procedure:
-
Compound Serial Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in 100% DMSO. A typical starting concentration might be 100 µM.
-
Reaction Setup:
-
Add 2.5 µL of Kinase Assay Buffer to all wells.
-
Add 1 µL of the diluted compound to the appropriate wells. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known pan-kinase inhibitor like Staurosporine (100% inhibition).
-
Add 2.5 µL of a master mix containing the specific kinase and its corresponding substrate peptide to each well.
-
-
Initiate Kinase Reaction: Add 4 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for each specific kinase. The final DMSO concentration should not exceed 1%.
-
Incubation: Shake the plate gently for 1 minute and then incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each kinase.
-
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | Family | [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Aurora A | Ser/Thr | 15 | 5 |
| VEGFR2 | Tyr | 45 | 10 |
| AKT1 | Ser/Thr | 250 | 10 |
| CDK2 | Ser/Thr | 850 | 20 |
| EGFR | Tyr | >10,000 | 8 |
| SRC | Tyr | >10,000 | 15 |
Part II: Cell-Based Assays for Anticancer Profiling
Expert Rationale: While biochemical assays identify direct targets, cell-based assays are crucial for determining a compound's true therapeutic potential. These assays assess whether the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and produce a desired biological effect, such as inhibiting proliferation or inducing cell death.[7] We begin with a cell viability assay to measure broad cytotoxic/cytostatic effects across a panel of cancer cell lines.[8] Subsequently, an apoptosis assay is employed to determine the specific mechanism of cell death, a hallmark of effective targeted therapies.
Experimental Workflow for Cellular Characterization
Caption: Workflow for evaluating the compound's anticancer effects.
Protocol 2: Cell Viability by MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma).[1][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[12]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[10]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and media-only (blank) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C until purple precipitate is visible.[9][13]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[12][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration causing 50% growth inhibition).
Data Presentation: Hypothetical GI₅₀ Values
| Cell Line | Tissue of Origin | [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile GI₅₀ (µM) |
| HCT116 | Colon | 0.39 |
| MCF-7 | Breast | 0.46 |
| A549 | Lung | 1.25 |
| MRC-5 | Normal Lung Fibroblast | >50 |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15]
Principle of Annexin V / PI Staining
Caption: Potential MoA targeting VEGFR2 and Aurora A pathways.
Protocol 4: Western Blotting for Phospho-Protein Analysis
This protocol provides a general method for analyzing changes in protein phosphorylation levels in response to compound treatment. [16] Materials:
-
Cell lysates from treated and untreated cells.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Aurora A, anti-total-Aurora A, anti-p-VEGFR2, anti-total-VEGFR2, anti-p-Akt, anti-total-Akt, anti-cleaved-PARP).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis: After treating cells with the compound for a specified time (e.g., 2, 6, 24 hours), wash cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. [17]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [17]5. Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. [16]7. Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Wash the membrane three times with TBST. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the specific inhibitory effect of the compound.
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to characterize the anticancer properties of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. By following these protocols, researchers can generate a robust dataset encompassing biochemical potency and selectivity, cellular efficacy, and initial mechanistic insights. The hypothetical data presented herein illustrates a compound with promising nanomolar activity against key cancer-related kinases like Aurora A and VEGFR2, which translates into potent growth inhibition and apoptosis induction in cancer cell lines.
Successful outcomes from these studies would warrant further investigation, including:
-
Lead Optimization: Modifying the compound structure to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy: Testing the compound in animal xenograft models derived from sensitive cell lines.
-
Pharmacokinetic and Toxicological Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This comprehensive profiling strategy is essential for advancing novel pyrazole-based kinase inhibitors from promising hits to viable clinical candidates.
References
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry". Bio-Techne. [Link]
-
Logesh, S. et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method". Bio-protocol, vol. 8, no. 19, 2018. [Link]
-
Abdel-Wahab, B. F. et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules, vol. 26, no. 11, 2021, p. 3394. [Link]
-
Saleh, A. et al. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors". Molecules, vol. 26, no. 23, 2021, p. 7235. [Link]
-
CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation". CLYTE Technologies, 2025. [Link]
-
Li, Y. et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". Molecules, vol. 28, no. 19, 2023, p. 6965. [Link]
-
University of Virginia School of Medicine. "The Annexin V Apoptosis Assay". University of Virginia. [Link]
-
Vlase, L. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". International Journal of Molecular Sciences, vol. 24, no. 13, 2023, p. 10609. [Link]
-
National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf, 2013. [Link]
-
BosterBio. "Annexin V PI Staining Guide for Apoptosis Detection". Boster Biological Technology, 2024. [Link]
-
Sravanthi, T. V. S. L. & Man-Un, P. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". RSC Medicinal Chemistry, vol. 12, no. 11, 2021, pp. 1826-1845. [Link]
-
Cytion. "High-Throughput Screening of Kinase Inhibitors in MDA-MB Models". Cytion. [Link]
-
National Institutes of Health. "Kinase Screening and Profiling: Methods and Protocols". NIH. [Link]
-
Reaction Biology. "KINASE PROFILING & SCREENING". Reaction Biology. [Link]
-
Uitdehaag, J. C. M. et al. "Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020". Frontiers in Oncology, vol. 12, 2022. [Link]
-
Ain, Quratul. "Western Blotting for Cancer Research: A Comprehensive Guide". Medium, 2023. [Link]
-
OriGene Technologies. "Western Blot Protocol". OriGene. [Link]
-
INiTS. "Cell-based test for kinase inhibitors". INiTS, 2020. [Link]
-
BPS Bioscience. "Kinase Screening and Profiling Services". BPS Bioscience. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. inits.at [inits.at]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. clyte.tech [clyte.tech]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
Application Note & Protocol: A Scalable Two-Step Synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Abstract
This document provides a comprehensive, scalable, and robust two-step methodology for the synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, a valuable heterocyclic building block in medicinal chemistry. Pyrazole scaffolds are central to numerous pharmacologically active agents, making efficient and scalable access to novel derivatives a critical objective in drug discovery.[1][2][3] The presented protocol circumvents the need for complex or costly starting materials by employing a strategy based on an initial Knoevenagel condensation to form a chalcone-like intermediate, followed by a classical cyclocondensation with hydrazine hydrate.[4][5] This guide is structured to provide not only step-by-step instructions but also the underlying chemical principles, critical scale-up considerations, in-process controls, and troubleshooting advice to ensure reliable execution from bench-scale to pilot-plant production.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in pharmaceutical development, found in blockbuster drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various other compounds with a wide spectrum of biological activities.[1][2] The target molecule, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, features a bromine handle for further functionalization (e.g., via cross-coupling reactions) and an acetonitrile group, making it a highly versatile intermediate for library synthesis and lead optimization campaigns.
The primary challenge in producing such intermediates is developing a synthetic route that is not only high-yielding but also economically viable and operationally safe for scale-up.[6] After evaluating several potential synthetic pathways, we selected a two-step approach for its reliability and use of readily available commercial starting materials.
The chosen synthetic strategy involves:
-
Knoevenagel Condensation: Reaction of 4-bromobenzaldehyde with 4-cyanobutan-2-one to form the key α,β-unsaturated ketone intermediate.
-
Knorr-type Pyrazole Synthesis: Cyclocondensation of the intermediate with hydrazine hydrate to construct the target pyrazole ring system.[7][8][9][10]
This approach is advantageous due to the predictable reactivity of each step and the crystalline nature of the intermediate and final product, which facilitates purification on a large scale.
Caption: Overall two-step synthetic route.
Part I: Synthesis of 5-(4-bromophenyl)-3-oxohex-4-enenitrile (Intermediate)
Principle & Mechanistic Insight
This step is a base-catalyzed Knoevenagel condensation. The base (piperidine) deprotonates the α-carbon of 4-cyanobutan-2-one, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration of the resulting aldol adduct readily occurs under the reaction conditions to yield the conjugated α,β-unsaturated ketone (a chalcone analogue), which drives the reaction to completion. The choice of a volatile secondary amine like piperidine is strategic for scale-up, as it can be easily removed during workup.
Experimental Protocol (100 g Scale)
Materials:
| Reagent | M.W. | Quantity | Moles | Purity |
|---|---|---|---|---|
| 4-Bromobenzaldehyde | 185.02 | 100.0 g | 0.54 | >98% |
| 4-Cyanobutan-2-one | 97.10 | 57.8 g | 0.60 | >97% |
| Piperidine | 85.15 | 9.2 g (10.7 mL) | 0.11 | >99% |
| Ethanol (200 proof) | 46.07 | 500 mL | - | Anhydrous |
| Heptane | 100.21 | 500 mL | - | Reagent Grade |
Procedure:
-
To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-bromobenzaldehyde (100.0 g), 4-cyanobutan-2-one (57.8 g), and ethanol (500 mL).
-
Begin stirring to form a slurry. Add piperidine (10.7 mL) via syringe.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle. The slurry will gradually dissolve to form a clear, yellow solution.
-
In-Process Control (IPC): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting aldehyde spot is consumed (typically 4-6 hours).
-
Once complete, remove the heating mantle and allow the mixture to cool to ~50 °C.
-
Slowly add 500 mL of heptane to the warm solution with continuous stirring. This will act as an anti-solvent.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the resulting pale-yellow solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold 20% ethanol in heptane (2 x 100 mL) to remove residual impurities.
-
Dry the solid in a vacuum oven at 45-50 °C to a constant weight.
Expected Results:
-
Yield: 120-130 g (84-91%)
-
Appearance: Pale yellow crystalline solid
-
Purity (HPLC): >98%
Scale-Up Considerations
-
Exotherm Control: While this reaction is not violently exothermic, the initial heating and dissolution should be controlled. On a larger scale, jacketed reactors with precise temperature control are essential.
-
Mixing: Efficient mechanical stirring is crucial to maintain a homogeneous slurry and prevent localized overheating.
-
Crystallization: The anti-solvent addition rate and cooling profile are critical for controlling particle size, which impacts filtration efficiency and purity. A slow, controlled cool-down is recommended.
-
Solvent Choice: Ethanol is a good choice for its solvency profile and relatively low toxicity. The use of heptane as an anti-solvent provides an effective and economical means of precipitation.
Part II: Synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Principle & Mechanistic Insight
This transformation is a classic example of pyrazole synthesis via the cyclocondensation of a 1,3-dielectrophile with hydrazine.[3][11] The reaction proceeds through an initial conjugate (Michael) addition of one nitrogen of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the ketone carbonyl group. The resulting 4,5-dihydropyrazole (pyrazoline) intermediate is then readily oxidized to the aromatic pyrazole under the reaction conditions, often with air acting as the oxidant, or it may dehydrate directly.[1][3][12]
Experimental Protocol (100 g Scale)
Materials:
| Reagent | M.W. | Quantity | Moles | Purity |
|---|---|---|---|---|
| 5-(4-bromophenyl)-3-oxohex-4-enenitrile | 264.10 | 100.0 g | 0.38 | >98% |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 23.7 g (23.0 mL) | 0.45 | Reagent Grade |
| Ethanol (200 proof) | 46.07 | 600 mL | - | Anhydrous |
| Deionized Water | 18.02 | 400 mL | - | - |
Procedure:
-
Safety First: Hydrazine hydrate is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
To a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add the intermediate from Part I (100.0 g) and ethanol (600 mL).
-
Stir the mixture to form a suspension. Heat the mixture to 60 °C.
-
Add the hydrazine hydrate (23.0 mL) dropwise via the addition funnel over 20-30 minutes. An exotherm will be observed, and the temperature may rise to reflux. Maintain control by adjusting the addition rate.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80 °C) for 3 hours.
-
IPC: Monitor the reaction by TLC (40% Ethyl Acetate in Hexane) or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to 40-50 °C.
-
Slowly add deionized water (400 mL) to the reaction mixture with vigorous stirring to induce precipitation.
-
Allow the slurry to cool to room temperature and then chill in an ice bath for 1 hour.
-
Collect the off-white solid by vacuum filtration.
-
Wash the filter cake thoroughly with a cold 1:1 mixture of ethanol and water (2 x 150 mL), followed by a final wash with cold water (1 x 100 mL).
-
Dry the product in a vacuum oven at 50-55 °C to a constant weight.
Expected Results:
-
Yield: 90-98 g (86-94%)
-
Appearance: Off-white to light beige solid
-
Purity (HPLC): >99%
-
Melting Point: Consistent with literature values.
Process Workflow and Quality Control
A successful scale-up relies on a well-defined workflow with integrated quality checks.
Caption: Detailed process workflow with in-process controls.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part I: Low Yield | Incomplete reaction; Loss of product during workup. | Ensure reaction goes to completion via IPC. Check for sufficient cooling and anti-solvent volume during crystallization. |
| Part I: Oily Product | Impurities present; Insufficient crystallization time. | Ensure purity of starting materials. Increase cooling time or add seed crystals to promote crystallization. An additional wash with cold heptane may help. |
| Part II: Reaction Stalls | Insufficient hydrazine; Low reaction temperature. | Ensure correct stoichiometry of hydrazine. Confirm the internal temperature is at reflux. Add a small additional charge of hydrazine if necessary. |
| Part II: Product Purity <98% | Incomplete reaction; Impurities from Part I carried over; Inefficient washing. | Ensure the intermediate meets purity specifications before use. Increase the volume and/or number of washes on the filter cake. Consider reslurrying the crude product in hot ethanol/water. |
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.188301602194]
- Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link: https://www.scholarsresearchlibrary.
- Roman, G. (2017). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. U.P.B. Sci. Bull., Series B, 79(2). [Link: https://www.researchgate.net/publication/317282035_Multistep_synthesis_of_pyrazoles_from_thiophene-containing_chalcone_analogues]
- Teixeira, I. F., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(14), 5390. [Link: https://www.mdpi.com/1420-3049/28/14/5390]
- El-Sattar, N. E. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4693. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9332223/]
- Bräse, S., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2198-2241. [Link: https://www.beilstein-journals.org/bjoc/articles/14/210]
- Patel, R. P., et al. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie, 353(12), e2000103. [Link: https://pubmed.ncbi.nlm.nih.gov/32894611/]
- Sravani, K., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(2). [Link: https://ijirt.org/master/uploads/ijirt_master/5016.pdf]
- Ibraheem, H. H., et al. (2022). Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evaluation studies. AIP Conference Proceedings, 2394(1), 020013. [Link: https://pubs.aip.org/aip/acp/article/2394/1/020013/885685]
- Basri, D. F., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2038. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038338/]
- El-Hady, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-538. [Link: https://www.mdpi.com/2624-781X/4/3/29]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
- Harris, P. A., et al. (2019). Discovery and Lead-Optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry, 62(11), 5535-5550. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00373]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijirt.org [ijirt.org]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. name-reaction.com [name-reaction.com]
- 10. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile.
Welcome to our dedicated technical support center for the synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this and related pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Introduction: A Two-Stage Synthetic Approach
The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is most effectively approached as a two-stage process. The first stage involves the construction of the pyrazole core to yield a key intermediate, 5-(4-bromophenyl)-1H-pyrazol-3-amine. The second stage focuses on the conversion of the amino group to the desired acetonitrile functionality via a Sandmeyer-type reaction. This guide will address potential issues and optimization strategies for each of these critical stages.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-amine
The foundational step in this synthesis is the formation of the pyrazole ring. A common and effective method is the cyclocondensation reaction of a chalcone derivative with a hydrazine.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield for the cyclocondensation reaction. What are the likely causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the chalcone precursor and the hydrazine are of high purity. Impurities in the chalcone or degraded hydrazine can significantly hinder the reaction.
-
Reaction Time and Temperature: The reaction may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period.
-
Catalyst Choice: The choice of acid or base catalyst is crucial. Glacial acetic acid is commonly used as both a solvent and a catalyst, facilitating both the condensation and intramolecular cyclization steps.[2] In some cases, a stronger acid or a base might be more effective depending on the specific substrate.
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge in pyrazole synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The regioselectivity is governed by both steric and electronic factors of the reactants and the reaction conditions.
-
pH Control: The reaction mechanism can be influenced by the pH of the medium. Under acidic conditions, the reaction may proceed via a different pathway compared to neutral or basic conditions, potentially favoring one regioisomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents, from polar protic (e.g., ethanol, acetic acid) to aprotic (e.g., dioxane), may improve the regioselectivity.[3]
Q3: I am having difficulty with the work-up and purification of the aminopyrazole. Any suggestions?
A3: The work-up procedure is critical for obtaining a pure product.
-
Precipitation: After the reaction is complete, pouring the reaction mixture into ice-cold water is a common method to precipitate the product.[1]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]
-
Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel may be necessary.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-amine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Substituted Chalcone (e.g., 1-(4-bromophenyl)-3-oxopropanal or a suitable precursor)
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone precursor (1 mmol) in a minimal amount of ethanol.
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add glacial acetic acid (catalytic amount, e.g., 0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-bromophenyl)-1H-pyrazol-3-amine.
Stage 2: Conversion to [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.[5]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction is not proceeding as expected. What could be the issue?
A1: The formation of the diazonium salt is a critical step and is sensitive to reaction conditions.
-
Temperature Control: The reaction must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[6] Higher temperatures can lead to decomposition and the formation of unwanted byproducts.
-
Acid Concentration: A sufficient concentration of a strong acid, such as hydrochloric acid, is necessary for the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
-
Rate of Addition: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the aminopyrazole is crucial to maintain a low temperature and prevent localized overheating.
Q2: The yield of the final acetonitrile product is low. How can I optimize the cyanation step?
A2: Low yields in the Sandmeyer cyanation step can be due to several factors.
-
Copper(I) Catalyst: The use of a copper(I) salt, such as copper(I) cyanide (CuCN), is essential for the conversion of the diazonium salt to the nitrile.[5] Ensure that the CuCN is of good quality and used in at least a stoichiometric amount.
-
Neutralization: After the diazotization, the acidic solution containing the diazonium salt needs to be carefully neutralized before or during the addition to the cyanide solution to facilitate the reaction.
-
Side Reactions: Diazonium salts can undergo various side reactions, including coupling reactions. Minimizing the time between the formation of the diazonium salt and its use in the cyanation step can help reduce the formation of byproducts.
Q3: Are there any safety precautions I should be aware of when performing a Sandmeyer reaction?
A3: Yes, the Sandmeyer reaction involves potentially hazardous reagents and intermediates.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation.[7]
-
Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.
-
Exothermic Reaction: The decomposition of the diazonium salt can be exothermic. Maintaining proper temperature control is essential for safety.
Experimental Protocol: Sandmeyer Cyanation
This protocol is a general guideline and requires careful handling of hazardous materials.
Materials:
-
5-(4-bromophenyl)-1H-pyrazol-3-amine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for preparing the CuCN solution)
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Diazotization:
-
Dissolve 5-(4-bromophenyl)-1H-pyrazol-3-amine (1 mmol) in a mixture of concentrated HCl and water at 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) dropwise, keeping the temperature below 5 °C.[6]
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 mmol) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: Simplified mechanism of the Sandmeyer reaction.
Optimization of Reaction Conditions
The following tables provide a starting point for optimizing the reaction conditions for both stages of the synthesis.
Table 1: Optimization of Pyrazole Synthesis
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Ethanol | Glacial Acetic Acid | 1,4-Dioxane | Solvent polarity can influence reaction rate and regioselectivity.[3] |
| Catalyst | Acetic Acid | Sulfuric Acid | None (reflux in ethanol) | Acid catalysts facilitate the cyclization.[2] |
| Temperature | Reflux (78 °C) | 100 °C | Reflux (101 °C) | Higher temperatures can increase reaction rates but may also lead to side products. |
| Reaction Time | 4-6 hours | 2-4 hours | 6-8 hours | Monitor by TLC to determine the optimal reaction time. |
Table 2: Optimization of Sandmeyer Cyanation
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Cyanide Source | CuCN | KCN with Cu catalyst | NaCN with Cu catalyst | Cu(I) is crucial for the reaction; the choice of cyanide salt can affect solubility and reactivity.[8] |
| Solvent | Water | Acetonitrile/Water | Dichloromethane/Water (biphasic) | The solvent system can influence the stability of the diazonium salt and the solubility of the reactants. |
| Temperature | 0-5 °C (diazotization), then 50-60 °C | 0-5 °C (diazotization), then room temp. | -5 to 0 °C (diazotization), then 40 °C | Careful temperature control is critical for both the formation and reaction of the diazonium salt.[6] |
| Acid for Diazotization | HCl | H₂SO₄ | HBF₄ | The counter-ion of the diazonium salt can affect its stability and reactivity. |
References
- BenchChem. (2025).
- El-Metwally, A. M. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 284-296.
- Patel, K. D., et al. (2019). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 6(2), 2349-6002.
- Hedaitullah, M., et al. (2012). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Research and Technology, 2(4), 324-329.
- The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
- ResearchGate. (n.d.). Scheme 21. One-pot diazotization reaction carried out on....
- Al-Abdullah, E. S., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3602-3617.
- ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
- Raiford, L. C., & Gundy, G. V. (1938). Unsaturated Ketones Obtained From Acetophenone and Their Reaction with Phenylyhydrazine. UNI ScholarWorks.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- LookChem. (n.d.). Cas 57775-08-3,3-(4-BROMOPHENYL)PROPIONITRILE. LookChem.
- ResearchGate. (n.d.). One-pot, multi-step, multi-component reactions of 4-bromoacetophenone, tosylhydrazide, with two arylboronic acids.
- PubMed. (2010). The reaction of cyanoacetylhydrazine with omega-bromo(4-methyl)
- Organic Syntheses. (n.d.). 4-bromoacetophenone. Organic Syntheses.
- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar.
- MDPI. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 9(7), 1218.
- Organic Syntheses. (n.d.). 4. Organic Syntheses.
- MDPI. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3602-3617.
- PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28146-28169.
- PMC. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic Letters, 11(19), 4462-4465.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- PMC. (2018). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
- PMC. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 17, 1827-1834.
- ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)
- ResearchGate. (2014). Copper-mediated cyanation reactions. Tetrahedron Letters, 55(7), 1271-1280.
- Organic Syntheses. (1925). Acetophenone, p-bromo-. Organic Syntheses, 5, 17.
- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(10), 7189-7196.
- PubChem. (n.d.). 3-(4-Bromophenyl)propanenitrile. PubChem.
- Semantic Scholar. (n.d.). A new combined source of "CN" from N,N-dimethylformamide and ammonia in the palladium-catalyzed cyanation of aryl C-H bonds. Semantic Scholar.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromophenylacetonitrile. Sigma-Aldrich.
- ResearchGate. (n.d.). CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid.
- MDPI. (2012). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2012(3), M771.
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. ijirt.org [ijirt.org]
- 3. ijdra.com [ijdra.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in pyrazole synthesis via Knorr condensation
Technical Support Center: Troubleshooting Pyrazole Synthesis (Knorr Condensation)
Introduction
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, yet it is deceptively simple. While the condensation of a 1,3-dicarbonyl with hydrazine appears straightforward on paper, practical execution often suffers from three primary failure modes: poor regioselectivity , incomplete cyclization , and yield loss during isolation .
This guide moves beyond standard textbook procedures to address the mechanistic bottlenecks that cause these failures. It is designed as a self-validating system—if you follow the diagnostic steps, you will isolate the root cause of your yield loss.
Module 1: Reaction Kinetics & Stoichiometry
The Issue: "My reaction stalls at the intermediate or produces a sticky, polymeric mess."
The Science: The Knorr synthesis is acid-catalyzed.[1][2][3][4][5] The mechanism involves a delicate balance: the carbonyl must be activated by protonation, but the hydrazine must remain nucleophilic (unprotonated).
-
Attack: Hydrazine attacks the most reactive carbonyl to form a hydrazone (imine).
-
Cyclization: The second nitrogen attacks the second carbonyl.[2]
-
Dehydration: Loss of water drives aromatization.
If the pH is too low, hydrazine is fully protonated (
Visualizing the Pathway
Caption: Kinetic pathway of Knorr condensation. Note the diversion to Azine side products if stoichiometry is incorrect.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Stalled Reaction (TLC shows intermediate) | pH is likely too low (too acidic) or water is inhibiting dehydration. | Buffer the reaction with Sodium Acetate (NaOAc) or use Ethanol/Acetic Acid (10:1) instead of strong mineral acids [1]. |
| Oligomer/Azine Formation | Incorrect Stoichiometry. | Ensure Hydrazine is in slight excess (1.1–1.2 eq). If 1,3-dicarbonyl is in excess, the hydrazone intermediate attacks another dicarbonyl molecule instead of cyclizing [2]. |
| No Reaction | Deactivated Hydrazine. | If using Hydrazine HCl salts, you must add a base (e.g., Et3N or NaOAc) to liberate the free base in situ. |
Module 2: Controlling Regioselectivity
The Issue: "I am synthesizing an unsymmetrical pyrazole and getting a 50:50 mix of isomers."
The Science: When using unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) and substituted hydrazines (e.g., phenylhydrazine), two isomers are possible. Regioselectivity is dictated by the competition between electronic control (most electrophilic carbonyl reacts first) and steric control (least hindered carbonyl reacts first).
Strategic Optimization Table:
| Factor | Effect on Selectivity | Recommendation |
| Solvent Polarity | Protic solvents stabilize charged intermediates, often favoring electronic control. | Switch Solvents: Fluorinated alcohols like HFIP (Hexafluoroisopropanol) have been shown to drastically improve regioselectivity due to strong hydrogen bond donating ability [3]. |
| Steric Bulk | Bulky hydrazine substituents favor attack at the least hindered carbonyl. | If possible, increase steric bulk on the protecting group of the hydrazine, then deprotect later. |
| Lewis Acids | Coordination to the dicarbonyl can alter electrophilicity. | Use Lewis acids (e.g., |
Module 3: Isolation & "The Missing Mass"
The Issue: "The reaction worked (TLC is perfect), but I lost 80% of my product during the aqueous workup."
The Science: This is the most common failure mode. Pyrazoles are amphoteric (they can act as both acid and base) and often possess significant water solubility, especially low molecular weight pyrazoles. Standard extraction protocols (EtOAc/Water) often wash the product down the drain.
Protocol: High-Recovery Isolation
Do NOT blindly wash with 1N HCl or NaOH. You must know the pKa of your specific pyrazole.
-
Evaporation First: Remove the reaction solvent (usually Ethanol) completely under reduced pressure. Organic solvents in the aqueous layer increase the solubility of your product in the water waste.
-
The pH Swing Method:
-
Step A: Suspend the crude residue in water.
-
Step B: If your product is a basic pyrazole (e.g., amino-pyrazole), acidify to pH 2 to dissolve impurities, filter, then basify the filtrate to pH 10 to precipitate the product.
-
Step C: If your product is acidic (e.g., pyrazolone), basify to dissolve, filter, then acidify to precipitate.
-
-
Salting Out: If the product does not precipitate, saturate the aqueous layer with NaCl (brine) before extracting with Chloroform/Isopropanol (3:1) . This solvent mixture is far superior to Ethyl Acetate for polar heterocycles [5].
Module 4: Advanced Troubleshooting (FAQs)
Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis often suppresses side reactions by rapidly crossing the activation energy barrier for cyclization. A typical protocol involves irradiating the 1,3-dicarbonyl and hydrazine in Ethanol/AcOH at 120°C for 5-10 minutes. This frequently improves yields from <50% to >85% [6].
Q: My product is oiling out instead of crystallizing. A: This indicates trapped solvent or impurities preventing lattice formation.
-
Fix: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the glass side of the flask to induce nucleation. If that fails, re-dissolve in a minimum amount of hot Methanol and add water dropwise until turbid (Cloud Point method), then cool slowly.
Q: Why does my pyrazole turn yellow/red upon standing? A: This is usually due to trace hydrazine oxidation or phenol-like oxidation if a pyrazolone tautomer is present. Recrystallize from Ethanol with a pinch of activated charcoal to remove these chromophores.
References
-
BenchChem. (2025).[6][7][8] Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis.[9]
-
Tang, M., et al. (2013). Regioselective Synthesis of Pyrazoles in Fluorinated Solvents. Journal of Organic Chemistry.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis via Lewis Acid Catalysis. Chemical Reviews.
-
National Institutes of Health (NIH). (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Improving regioselectivity in the N-alkylation of substituted pyrazoles.
Technical Support Center: Pyrazole Functionalization Ticket #8492: Regiocontrol in N-Alkylation of Substituted Pyrazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Welcome to the Pyrazole Chemistry Support Hub.
You are likely here because your HPLC trace shows a stubborn 60:40 mixture of regioisomers, or you are struggling to selectively arylate a pyrazole core without protecting groups.
In substituted pyrazoles (
This guide ignores generic textbook advice. Below are the field-proven protocols and troubleshooting workflows to force regioselectivity.
Module 1: The Diagnostics (Start Here)
Before choosing a reagent, you must diagnose the "Bias" of your substrate.
The Core Problem:
A 3-substituted pyrazole (
-
Tautomer A: Proton on
(adjacent to is ). -
Tautomer B: Proton on
(adjacent to ).
When you deprotonate, you form a single resonance-stabilized anion. The regioselectivity of the subsequent attack depends on:
-
Sterics: The electrophile prefers the nitrogen furthest from the substituent (yielding the 1,3-isomer ).
-
Coordination: Metal cations can chelate to the substituent (e.g., a pyridyl or carbonyl group), directing alkylation to the adjacent nitrogen (yielding the 1,5-isomer ).
Visual Workflow: Method Selection
Caption: Decision matrix for selecting the optimal alkylation pathway based on electrophile type and substrate functionality.
Module 2: Troubleshooting Alkylation
Scenario: You are using an alkyl halide (e.g., MeI, BnBr) and a base.
FAQ: Why am I getting a 1:1 mixture?
Root Cause: Your conditions are too "loose." In highly polar solvents (DMSO) with counterions that dissociate completely (like
Protocol A: Maximizing 1,3-Selectivity (Steric Control)
Target: The nitrogen DISTAL to the substituent.
-
Solvent: Switch to THF or Toluene (lower polarity).
-
Base: Use NaH (Sodium Hydride).[1]
-
Mechanism: In non-polar solvents, the
ion pairs tightly with the pyrazole. The bulky substituent at C3 blocks the approach of the electrophile to N2, forcing reaction at N1.
Step-by-Step:
-
Suspend
(1.1 eq, 60% dispersion) in dry THF at 0°C. -
Add Pyrazole (1.0 eq) dropwise. Stir 30 min to ensure full deprotonation (
evolution stops). -
Add Alkyl Halide (1.1 eq) slowly.
-
Critical: Keep temperature low (0°C to RT). Heating promotes equilibration and loss of selectivity.
Protocol B: Forcing 1,5-Selectivity (The "Cesium Effect")
Target: The nitrogen ADJACENT to the substituent. Requirement:[2][3][4] The substituent must have a lone pair (Ester, Pyridine, Amide).
-
Solvent: DMF or MeCN .
-
Base: Cesium Carbonate (
) .[5] -
Why it works: Cesium is a large, "soft" cation. It can coordinate between the pyrazole nitrogen and the adjacent substituent's lone pair, effectively "delivering" the alkyl group to the more hindered position via a chelated transition state [1].
Module 3: Advanced Arylation (Chan-Lam Coupling)
Scenario: You need to attach a phenyl or heteroaryl ring.
FAQ: My Chan-Lam reaction is stalling. Why?
Root Cause: Moisture or lack of oxidant. Chan-Lam is an oxidative coupling (
Protocol C: Regioselective N-Arylation
Selectivity: Generally favors the less hindered 1,3-isomer, but is highly sensitive to the boronic acid sterics.
Ingredients:
-
Substrate: Pyrazole (1.0 eq)[6]
-
Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 eq)
-
Catalyst:
(0.1 - 1.0 eq). Note: Stoichiometric Cu often works better for difficult substrates. -
Ligand/Base: Pyridine (2.0 eq) or
. -
Solvent: DCM (Dichloromethane) or MeOH.[2]
Workflow:
-
Dissolve Pyrazole and Boronic Acid in DCM.
-
Add
and Pyridine.[7] -
Crucial Step: Do not seal the flask under
. Attach a drying tube (calcium chloride) and stir open to air, or bubble dry air through the solution. -
Monitor by LCMS. If the reaction turns black and stalls, add more Boronic Acid (it degrades via protodeboronation) [2].
Module 4: Separation & Analysis (The "Isomer Trap")
Issue: "I have two spots on TLC, but I don't know which is which."
Do not rely solely on chemical shift prediction software. Pyrazole shifts are solvent-dependent.
The Gold Standard: NOE (Nuclear Overhauser Effect)
You must run a 1D-NOESY or 2D-NOESY experiment.
| Feature | 1,3-Isomer (Distal Alkyl) | 1,5-Isomer (Proximal Alkyl) |
| Structure | Alkyl group is far from substituent | Alkyl group is next to substituent |
| NOE Signal | Strong NOE between N-Alkyl protons and C4-H (pyrazole ring proton). | Strong NOE between N-Alkyl protons and Substituent R protons. |
| 13C NMR ( | If | If |
Data Table: Expected Outcomes by Condition
| Substrate Type | Reagent | Conditions | Major Product | Mechanism |
| 3-Methylpyrazole | Me-I | 1,3-dimethyl | Steric/Kinetic | |
| 3-Methylpyrazole | Me-I | Mixture (60:40) | Thermodynamic | |
| 3-Ester-pyrazole | Bn-Br | 1,5-isomer | Chelation Control | |
| 3-Phenylpyrazole | 1,3-isomer | Chan-Lam (Steric) |
Module 5: Mechanism Visualization
Understanding the transition state is key to fixing your reaction.
Caption: Mechanistic divergence of pyrazolate anion alkylation driven by cation choice and solvent polarity.
References
-
Regioselective Synthesis of N1-Substituted Pyrazoles.Journal of Organic Chemistry. Explains the steric vs. electronic factors and the use of specific bases like
and in polar aprotic solvents. -
Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling (Chan-Lam). Thieme Connect. Comprehensive review on the mechanism and regioselectivity of Chan-Lam coupling for nitrogen heterocycles.
-
Mitsunobu Reaction: Mechanism and Regioselectivity. Organic Chemistry Portal. Details the use of alcohols for alkylation and the specific regiochemical outcomes compared to standard alkylation.
-
Cesium Carbonate Promoted Regioselective Functionalization. RSC Advances. Discusses the "Cesium Effect" in directing alkylation towards specific heteroatoms via coordination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Purification strategies for removing impurities from pyrazole synthesis
Technical Support Center: Pyrazole Synthesis & Purification
Subject: Advanced Purification Strategies for Pyrazole Intermediates and APIs Ticket ID: PYR-PUR-001 Status: Open Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Introduction: The Amphoteric Challenge
Welcome to the technical guide for pyrazole purification. As you likely know, the pyrazole ring is a "privileged scaffold" in drug discovery, present in blockbuster drugs like Celecoxib and Sildenafil. However, its chemical nature presents unique purification hurdles.[1]
The Core Problem: Pyrazoles are amphoteric .
-
Weak Base (pKa ~2.5): The pyridine-like nitrogen (N2) can accept a proton.
-
Weak Acid (pKa ~14.2): The pyrrole-like nitrogen (N1-H) can donate a proton.[2]
This duality often leads to "streaking" on silica gel and complicates acid-base extractions. Furthermore, the Knorr synthesis and dipolar cycloadditions frequently yield difficult-to-separate regioisomers (1,3- vs 1,5-substituted) and potentially genotoxic hydrazine residues.
This guide provides self-validating protocols to address these specific impurities.
Module 1: The Regioisomer Separation Protocol
Issue: You have a mixture of 1,3- and 1,5-substituted pyrazoles (or 3,5-disubstituted vs. isomeric impurities) that co-elute on TLC.
Mechanism: While 1,3- and 1,5-isomers have identical mass, they possess distinct dipole moments . The 1,3-isomer is generally less sterically hindered and more polar than the 1,5-isomer (where substituents clash with the N1-group). We exploit this polarity difference using "pH-adjusted" chromatography.
Step-by-Step Troubleshooting Strategy
-
TLC Screening (The "Triangle" Method): Do not rely solely on Hexane/EtOAc. Screen three distinct solvent classes:
-
System A: Toluene / Acetone (Exploits pi-pi stacking differences).
-
System B: DCM / Methanol (Polarity driven).
-
System C: Heptane / Isopropyl Acetate (Steric driven).
-
-
The "Ammonia Trick" for Silica Gel:
-
Symptom: Pyrazoles tail/streak on silica due to H-bonding with silanols.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) or add 1% NH₄OH to your DCM/MeOH mobile phase. This deprotonates the silanols, sharpening the peaks and often resolving the two isomers.
-
-
Recrystallization (If Chromatography Fails): Regioisomers often have vastly different crystal packing energies.
-
Solvent System: Ethanol (hot) -> Water (dropwise anti-solvent).
-
Protocol: Dissolve crude mix in minimum refluxing EtOH. Add hot water until turbidity persists. Cool slowly to 4°C. The symmetrical isomer (often the 3,5- or 1,3-) usually crystallizes first.
-
Visual Workflow: Regioisomer Decision Tree
Caption: Decision logic for separating pyrazole regioisomers. Note the critical branch point at TLC screening.[3]
Module 2: Genotoxic Impurity Management (Hydrazines)
Issue: Residual hydrazine (or substituted hydrazines like phenylhydrazine) are potent genotoxins. ICH M7 guidelines require strict limits (often < 10 ppm).
The "Scavenger" Protocol: You cannot rely on simple evaporation; hydrazine salts sublime or co-distill. You must chemically derivatize the hydrazine into a species that is easily chromatographically separable.
Protocol: The Benzaldehyde Scavenge
-
Quantification: Run HPLC to estimate residual hydrazine equivalents.
-
Scavenging: Add 1.5 equivalents (relative to residual hydrazine) of Benzaldehyde or 4-Nitrobenzaldehyde to the reaction mixture before workup.
-
Reaction: Stir for 1 hour at RT. The hydrazine converts to the corresponding hydrazone (lipophilic, non-basic).
-
Workup:
-
Partition between Ethyl Acetate and 0.5 M HCl .
-
The Pyrazole:[2][3][4][5][6][7][8][9][10] If it is a neutral N-substituted pyrazole, it stays in the organic layer.
-
The Hydrazone:[6] Is highly lipophilic and stays in the organic layer.
-
Separation: The hydrazone is now significantly less polar than the pyrazole (or has a distinct UV shift). It can be easily removed via a short silica plug or crystallization.
-
Module 3: Metal Catalyst Removal (Pd/Cu)
Issue: Pyrazoles are excellent ligands. If you used a Suzuki or Buchwald coupling to build the pyrazole, Palladium (Pd) will bind tightly to the N2 nitrogen, resulting in a dark/grey product.
Data: Scavenger Efficiency Comparison
| Scavenger Type | Mechanism | Efficiency for Pyrazoles | Notes |
| Silica-Thiol (SH) | Covalent binding to Pd | High | Best for non-basic pyrazoles. |
| Activated Carbon | Adsorption | Medium | Can adsorb product; requires filtration. |
| N-Acetyl Cysteine | Chelation (Water soluble) | Very High | Recommended. Allows aqueous extraction of Pd. |
| Celite Filtration | Physical trapping | Low | Only removes precipitated Pd black, not coordinated Pd. |
Recommended Protocol (N-Acetyl Cysteine Wash):
-
Dissolve crude organic product in EtOAc.
-
Prepare a 10% aqueous solution of N-Acetyl Cysteine (NAC).
-
Adjust NAC solution to pH ~7-8 (neutralize with NaHCO₃).
-
Stir the organic and aqueous layers vigorously for 2 hours at 40°C.
-
Separate layers.[11] The Pd-NAC complex is water-soluble and will be removed in the aqueous phase.
Module 4: Troubleshooting & FAQs
Q1: My pyrazole product is "oiling out" instead of crystallizing. What do I do? A: This is classic pyrazole behavior due to disrupted H-bonding.
-
Fix 1 (Salt Formation): Dissolve the oil in Et₂O and bubble HCl gas (or add HCl in Dioxane). The Pyrazole Hydrochloride salt is often a nice, white solid with a sharp melting point.
-
Fix 2 (Trituration): Dissolve in minimal DCM, then add excess Hexane. Sonicate the milky emulsion. The mechanical energy often induces nucleation.
Q2: I cannot see the N-H proton in my NMR spectrum (CDCl₃). Is my product deprotonated? A: Not necessarily. The N-H proton in pyrazoles is acidic and undergoes rapid exchange, often broadening into the baseline or merging with the water peak in CDCl₃.
-
Validation: Switch solvent to DMSO-d6 . The exchange rate slows down in DMSO, usually revealing the N-H peak as a broad singlet around 12-13 ppm.
Q3: Can I distill my pyrazole? A: Only for simple, low-molecular-weight pyrazoles (e.g., 3,5-dimethylpyrazole). Complex drug intermediates often have boiling points >200°C or decompose. Sublimation is a better alternative for high-purity isolation of simple pyrazoles on a small scale.
Visual Workflow: Total Purification Strategy
Caption: Integrated workflow for removing chemical and genotoxic impurities.
References
-
BenchChem. (2025).[3][10][12][13] Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Retrieved from
-
National Institutes of Health (NIH). (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment. Retrieved from
-
Royal Society of Chemistry. (2018). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters. Retrieved from
-
European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved from
-
ResearchGate. (2025). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N‑Heterocyclic Olefins of Pyrazole and Indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to avoid during the synthesis of pyrazole acetonitrile derivatives
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
Pyrazole acetonitriles are critical scaffolds in medicinal chemistry, serving as precursors for JAK inhibitors (e.g., Ruxolitinib) and various agrochemicals. However, their synthesis is plagued by two primary failure modes: regiochemical ambiguity (N1 vs. N2 alkylation) and nitrile instability (Thorpe-Ziegler dimerization or hydrolysis).
This guide provides a root-cause analysis of these side reactions and actionable protocols to suppress them.
Critical Failure Mode 1: Regioselectivity (Isomer Formation)
The Problem
N-alkylation of unsubstituted pyrazoles with chloroacetonitrile (
Mechanistic Insight
The ratio of isomers is governed by the interplay between thermodynamics (stability of the resulting pyrazole) and kinetics (nucleophilicity of the nitrogen lone pair).
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen (distal to bulky C3/C5 substituents).
-
Electronic Effects: Electron-withdrawing groups (EWG) on the ring increase the acidity of the NH proton but can alter the dipole moment, affecting the transition state.
Troubleshooting Guide: Optimizing Regiocontrol
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Cesium ("Cesium Effect") often improves solubility and reactivity without the harshness of NaH, which can promote kinetic mixtures. | |
| Solvent | Acetone or MeCN | Polar aprotic solvents favor |
| Temperature | Reflux vs. RT | Lower temperatures (RT) generally favor the kinetic product (often N1), while high heat promotes thermodynamic equilibration (often leading to mixtures). |
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for predicting and controlling regioselectivity during pyrazole alkylation. Note that fluorinated alcohols (TFE) can alter hydrogen bonding networks to flip selectivity [1].
Critical Failure Mode 2: Nitrile Side Reactions
The Problem
Users frequently report the reaction mixture turning deep red/orange or low yields of the desired nitrile despite full consumption of the starting material.
Side Reaction A: Thorpe-Ziegler Condensation (Self-Dimerization)
The
-
Symptom: Formation of enaminonitriles (often colored).
-
Prevention: Use the mildest base possible (
). Avoid super-stoichiometric amounts of base. Keep reaction times short.
Side Reaction B: Hydrolysis
The nitrile group is susceptible to hydrolysis to the amide (partial) or acid (full) under aqueous basic or acidic conditions, especially at elevated temperatures.[2][3]
-
Symptom: Appearance of a peak with M+18 (Amide) in LCMS.
-
Prevention: Ensure solvents are anhydrous. Quench reactions with cold, buffered solutions rather than strong acids or bases.
Visual Logic: The Thorpe-Ziegler Trap
Figure 2: Mechanism of the Thorpe-Ziegler self-condensation. This side reaction is the primary cause of yield loss and color formation when using strong bases [2].
Validated Protocol: Synthesis of 1H-Pyrazole-1-acetonitrile
This protocol uses mild conditions to minimize Thorpe-Ziegler condensation while maintaining high conversion.
Reagents:
-
1H-Pyrazole (1.0 eq)
-
Chloroacetonitrile (1.1 eq) - Warning: Highly Toxic/Lachrymator
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetone (Reagent Grade, dried over molecular sieves)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 1H-Pyrazole and Acetone (0.2 M concentration). Stir until dissolved.
-
Base Addition: Add anhydrous
in one portion. The suspension may turn slightly cloudy. -
Alkylation: Add Chloroacetonitrile dropwise via syringe over 10 minutes at Room Temperature (RT).
-
Why? Slow addition prevents localized high concentrations of electrophile, reducing exothermic spikes.
-
-
Reaction: Heat to mild reflux (
) for 4–6 hours. Monitor by TLC or LCMS.-
Checkpoint: If the solution turns dark orange/red, reduce heat immediately (indication of Thorpe condensation).
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, unreacted carbonate). -
Wash the filter cake with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure (Rotavap) at
. -
Note: Do not overheat during concentration; nitriles can degrade.
-
-
Purification: If necessary, purify via silica gel column chromatography (Hexane/EtOAc gradient).
Troubleshooting FAQs
Q1: My reaction mixture turned black/tarry. What happened? A: This is likely uncontrolled polymerization of chloroacetonitrile or Thorpe-Ziegler condensation of your product.
-
Fix: Switch from NaH to
. Lower the reaction temperature. Ensure you are not using a large excess of chloroacetonitrile (>1.2 eq).
Q2: I see two spots on TLC with very similar Rf values. A: You have formed regioisomers (N1 vs N2 alkylation).
-
Fix: If separation is difficult, try changing the eluent to include a small amount of MeOH or DCM. Alternatively, resynthesize using a bulky protecting group on the pyrazole C3/C5 positions to force selectivity, then deprotect later.
Q3: My LCMS shows a mass of M+18. A: Your nitrile has hydrolyzed to the primary amide.
-
Fix: Check your solvent water content. Did you use aqueous base during workup? Switch to a filtration-based workup (as described in the protocol) to avoid exposing the nitrile to aqueous conditions.
Q4: Can I use Bromoacetonitrile instead of Chloroacetonitrile?
A: Yes, Bromoacetonitrile is more reactive (
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
-
Baron, H., Remfry, F.G.P., Thorpe, J.F. "The formation and reactions of imino-compounds.[4] Part I. Condensation of ethyl cyanoacetate with its sodium derivative."[4] Journal of the Chemical Society, Transactions, 1904, 85, 1726–1761.[4]
-
Common Organic Chemistry. "Nitrile to Acid - Hydrolysis Conditions." Common Organic Chemistry Archive.
-
Organic Syntheses. "Chloroacetonitrile Synthesis and Properties." Organic Syntheses, Coll.[4][5][6] Vol. 1, p.153 (1941).[5]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
Technical Support Center: HPLC Method Development for Purity Analysis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a synthesis of field-proven insights and foundational scientific principles to guide you from initial method development to troubleshooting common issues, ensuring the integrity and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to quickly orient you in your method development process.
Q1: What is the logical first step when starting method development for this compound?
A: The first step is a "desktop screening" to understand the physicochemical properties of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. Its structure, featuring a bromophenyl group and a pyrazole ring, indicates a relatively non-polar, hydrophobic nature, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1][2] Key properties to gather are summarized in the table below.
| Property | Estimated Value / Characteristic | Implication for HPLC Method Development |
| Chemical Structure | C₁₁H₈BrN₃ | Contains UV-absorbing aromatic rings (pyrazole, bromophenyl). |
| Molecular Weight | ~274.11 g/mol | Standard molecular weight for small molecule analysis. |
| Polarity | Likely non-polar / hydrophobic | Excellent candidate for RP-HPLC with a C18 or C8 stationary phase.[1][3] |
| Solubility | Soluble in organic solvents (Acetonitrile, Methanol).[4] | Prepare stock solutions in a strong organic solvent. The sample diluent should be as close in composition to the initial mobile phase as possible to ensure good peak shape. |
| UV Absorbance | Strong absorbance expected due to aromatic rings. | UV detection is highly suitable. A Photodiode Array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Similar pyrazole derivatives show absorbance maxima between 200-350 nm.[5][6][7] |
| pKa (Estimated) | The pyrazole ring contains both weakly acidic and basic nitrogen atoms. | The compound's ionization state can change with pH, affecting retention and peak shape. Controlling mobile phase pH with a buffer or acid is critical to ensure a consistent, single ionic form.[8] |
Q2: Which HPLC column is the best choice to start with?
A: A C18 (octadecylsilane) column is the most common and recommended starting point for a non-polar compound like this.[1][2] It provides strong hydrophobic retention. A standard dimension such as 150 mm x 4.6 mm with a 5 µm particle size is a robust choice for initial development.
Q3: What is a good starting mobile phase composition?
A: For RP-HPLC, a combination of a polar aqueous phase and a less polar organic phase is used.[1] A good starting point is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN) with the same acidic modifier.[9]
Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[10][11] The acidic modifier is crucial for protonating the pyrazole nitrogen, which suppresses undesirable interactions with residual silanols on the column packing, thereby preventing peak tailing.[5][12]
Q4: How do I select the optimal detection wavelength?
A: The optimal wavelength provides the highest signal for your main compound and its impurities, ensuring maximum sensitivity. To determine this, inject a moderately concentrated solution of your compound and acquire data using a PDA detector over a wide range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) from the resulting UV spectrum should be selected for quantification.
Section 2: Step-by-Step HPLC Method Development Protocol
This section provides a detailed workflow for creating a specific and robust purity method from the ground up. The process is designed to be systematic and self-validating at each stage.
Method Development Workflow
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Q: My main peak is tailing severely. What is the cause and how can I fix it?
A: Peak tailing for a basic compound like a pyrazole derivative is most often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing. * Primary Solution: Ensure your mobile phase is sufficiently acidic. An inadequate buffer or acid concentration may not fully protonate the analyte. Consider switching from 0.1% formic acid to 0.1% trifluoroacetic acid (TFA), which is a stronger acid and a more effective ion-pairing agent that masks silanols. [5][12]* Other Causes: Column overload (injecting too much sample) or column contamination can also cause tailing. [13][14]Try reducing the injection volume or sample concentration first. If that fails, flushing the column or replacing it may be necessary. [8] Q: I am seeing fronting peaks. What does this indicate?
A: Peak fronting is typically a sign of sample overload or an injection solvent that is significantly stronger than the mobile phase. [14]* Solution 1: Reduce the concentration of your sample.
-
Solution 2: Ensure your sample is dissolved in a solvent that is weaker than or of equal strength to your initial mobile phase conditions. Injecting a sample in 100% acetonitrile when the gradient starts at 5% acetonitrile will cause the sample band to spread improperly on the column, leading to fronting. Q: My peaks are split or broad, and this issue affects all peaks in the chromatogram. What should I check?
A: When all peaks are affected similarly, the problem usually lies with the column inlet or the flow path before the column. [8]* Primary Cause: A common reason is a partially blocked inlet frit on the column, which distorts the flow path. [8]This can be caused by particulates from the sample or wear from the injector seal.
-
Solution: First, try reversing the column (disconnect it from the detector) and flushing it to waste with the mobile phase. If this does not resolve the issue, the column may have a void at the inlet or be irreversibly contaminated, requiring replacement. [8]Using a guard column can help extend the life of your analytical column.
Q: My retention times are shifting from one injection to the next. What's wrong?
A: Retention time instability points to problems with the mobile phase preparation or the HPLC system itself. [14]* Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent composition can lead to shifting retention.
-
System Leaks: Check for leaks in the system, as this will affect the flow rate and pressure.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. An insufficient equilibration time is a common cause of retention drift.
Section 4: Overview of Method Validation
Once your HPLC method is developed and optimized, it must be validated to prove it is fit for its intended purpose, as per guidelines from the International Council for Harmonisation (ICH). [15][16][17]
| Validation Parameter | Purpose |
|---|---|
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients. |
| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte over a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). |
A full validation protocol should be written and executed to ensure the method is reliable for routine use in a quality control environment. [19][15]
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Troubleshooting Common HPLC Issues: A Practical Guide. (2025). Maxi Scientific.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). ijcpa.in. [Link]
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs.
- ACETONITRILE – HPLC GRADIENT GRADE. (n.d.). Purity Solvents.
- ACETONITRILE HPLC. (n.d.).
- ICH Guidelines for Analytical Method Valid
- Acetonitrile HPLC Solvent | High-Purity Mobile Phase. (2026).
- CONCEPTS OF MOBILE PHASE SELECTION IN DEVELOPMENT OF AN HPLC METHOD OF ANALYSIS. (n.d.). Nicolae Testemitanu SUMPh.
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]
-
How to choose mobile phase in HPLC to separete the components having absorbace in similar wavelength? (2023). ResearchGate. [Link]
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology.
- ICH Q2(R2)
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
-
The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. [Link]
-
Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). ResearchGate. [Link]
-
Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. jordilabs.com [jordilabs.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ACETONITRILE – HPLC GRADIENT GRADE – Purity Solvents [puritysolvents.com]
- 10. Laboratory Disposable Products - LDP - leading Woman Owned [labdisposable.com]
- 11. repository.usmf.md [repository.usmf.md]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. m.youtube.com [m.youtube.com]
- 14. maxisci.com [maxisci.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Solubility Optimization for Bromophenyl Pyrazole Compounds
Topic: Addressing solubility issues of bromophenyl pyrazole compounds in biological assays. Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Bromophenyl Pyrazole Paradox
Welcome to the Technical Support Center. If you are working with bromophenyl pyrazoles (e.g., specific kinase inhibitors, COX-2 inhibitors), you are likely encountering a common physicochemical paradox: the very halogenation that improves potency and metabolic stability (the bromine atom) significantly increases lipophilicity (LogP) and crystal lattice energy.
This class of compounds frequently exhibits "brick dust" behavior—high melting points and poor solubility in both aqueous buffers and lipid matrices. This guide moves beyond basic advice to provide engineered solutions for keeping your compounds in solution, ensuring that your biological data reflects true potency, not the artifacts of precipitation.
Part 1: Critical Troubleshooting & FAQs
Category A: Stock Solution Integrity
Q1: My compound dissolved in DMSO initially, but after freezing and thawing, I see a pellet. Can I just vortex it back into solution?
A: Do not simply vortex. Bromophenyl pyrazoles often form stable crystal polymorphs upon freezing in DMSO, especially if the DMSO has absorbed atmospheric water (DMSO is hygroscopic). A vortex mixer may resuspend the particles, but it will not redissolve them, leading to heterogeneous dosing.
Corrective Protocol:
-
Sonication: Sonicate the stock solution at 40°C for 10–15 minutes. Heat provides the thermodynamic energy to break the crystal lattice.
-
Visual Check: Hold the vial against a light source. If you see "schlieren" lines (swirling refraction patterns) or particulates, the compound is not fully dissolved.
-
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Store under dry nitrogen or argon if possible to prevent water uptake.
Category B: The "Crash-Out" During Dilution
Q2: I perform a direct dilution from 10 mM DMSO stock to 10 µM in assay media (1:1000 dilution), and the solution turns cloudy immediately. Why?
A: You are triggering Nucleation Shock . When you inject a highly concentrated hydrophobic compound in DMSO directly into an aqueous buffer, the local concentration at the injection site momentarily exceeds the solubility limit by orders of magnitude before mixing is complete. This triggers rapid nucleation (precipitation).
The Solution: The "Intermediate Dilution" Method Do not jump from 100% organic to 100% aqueous in one step. Use an intermediate step to lower the free energy gap.
-
Step 1: Dilute 10 mM stock (100% DMSO) -> 1 mM (100% DMSO).
-
Step 2: Dilute 1 mM (100% DMSO) -> 100 µM in a compatible intermediate solvent (e.g., 50% DMSO / 50% Buffer or PEG-400).
-
Step 3: Dilute 100 µM -> 10 µM (Final Assay Media).
Q3: Can I use serum proteins to keep the compound in solution?
A: Yes, but with a caveat. Serum albumin (BSA or FBS) acts as a "sink" for lipophilic compounds, preventing precipitation. However, bromophenyl pyrazoles often bind albumin with high affinity (>95% bound).
-
Pros: Prevents precipitation; mimics in vivo transport.
-
Cons: Reduces the free fraction (
) available to hit the target receptor. -
Recommendation: If you add BSA/FBS to solubilize, you must calculate the free fraction shift. If your IC50 shifts by >10-fold compared to serum-free conditions, you are measuring protein binding, not target inhibition.
Category C: Advanced Formulation
Q4: Surfactants vs. Cyclodextrins: Which is better for pyrazoles?
A: Cyclodextrins (specifically HP-β-CD) are superior for cell-based assays.
-
Surfactants (e.g., Tween-80, DMSO >1%): Often toxic to cells and can disrupt membrane receptors, leading to false positives in signaling assays.
-
Cyclodextrins (Hydroxypropyl-beta-cyclodextrin): These form inclusion complexes. The hydrophobic bromophenyl ring sits inside the cyclodextrin "donut," shielding it from water while the outer shell remains soluble. They are generally non-toxic at concentrations <10 mM.
Part 2: Experimental Protocols
Protocol 1: The Kinetic Solubility Assay (Nephelometry)
Use this to determine the "real" maximum concentration for your assay.
Objective: Determine the concentration at which the compound precipitates in your specific assay buffer.
-
Preparation: Prepare a 20 mM stock of the bromophenyl pyrazole in DMSO.
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration:
-
Add 196 µL of Assay Buffer (pre-warmed to 37°C) to columns 1-10.
-
Perform a serial dilution of the compound in DMSO in a separate plate.
-
Transfer 4 µL of compound to the Assay Buffer (Final DMSO = 2%).
-
Crucial Step: Mix by orbital shaking for 60 seconds immediately.
-
-
Incubation: Incubate at 37°C for 2 hours (or the duration of your intended biological assay).
-
Readout: Measure Optical Density (OD) at 650 nm (or use a nephelometer).
-
Interpretation: A spike in OD650 indicates light scattering caused by precipitate particles. The concentration just before the spike is your Kinetic Solubility Limit .
-
Protocol 2: Cyclodextrin Complexation for In Vivo/Cell Work
-
Solvent: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.
-
Addition: Add the solid bromophenyl pyrazole compound to the CD solution.
-
Energy Input: Sonicate at 45°C for 30 minutes. The solution may remain cloudy.
-
Equilibration: Stir overnight at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the filtrate by HPLC-UV to determine the actual solubilized concentration. Do not assume 100% recovery.
Part 3: Data & Visualization
Table 1: Solvent & Excipient Compatibility Matrix
| Solvent/Excipient | Solubility Potential for Bromophenyl Pyrazoles | Biological Toxicity Risk | Recommended Use Case |
| DMSO (100%) | High (>20 mM) | High (Cells tolerate <0.5-1%) | Stock storage only. |
| Ethanol | Moderate | High (Volatile, cytotoxic) | Not recommended for plate assays. |
| PEG-400 | Moderate-High | Low-Moderate | Co-solvent for animal dosing (up to 20%). |
| Tween-80 | Moderate | High (Lyses cells >0.1%) | Lysis buffers; avoid in live-cell assays. |
| HP-β-CD | High (via encapsulation) | Very Low | Gold Standard for aqueous assay buffers. |
| BSA (1-5%) | Moderate (via binding) | None | Use if serum-shift is accounted for. |
Figure 1: Solubility Optimization Workflow
This diagram illustrates the logical flow to prevent precipitation, utilizing the "Intermediate Dilution" strategy discussed above.
Caption: Step-by-step dilution workflow designed to minimize nucleation shock when transferring lipophilic pyrazoles from organic stock to aqueous media.
Figure 2: Troubleshooting Logic Tree
Use this decision tree when you observe data variability or visible precipitation.
Caption: Diagnostic logic tree for identifying whether data issues are caused by macro-precipitation, micro-aggregation, or plasticware adsorption.
References
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Solubility and Permeability.[2] Available from: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666. Available from: [Link]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (The foundational text on "Rule of 5" and solubility).
Sources
- 1. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods | MDPI [mdpi.com]
How to interpret complex NMR spectra of substituted pyrazoles
Technical Support Center: Advanced NMR Characterization of Substituted Pyrazoles
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Tautomerism, Regioselectivity, and Signal Assignment[1]
Introduction
Welcome to the technical support hub for pyrazole chemistry. If you are working with Celecoxib analogs, agrochemicals, or novel kinase inhibitors, you likely know that the pyrazole ring is deceptively simple.[1] Its defining feature—the adjacent nitrogen atoms—creates a "perfect storm" of spectroscopic challenges: annular tautomerism, ambiguous N-alkylation regiochemistry, and solvent-dependent chemical shifts.[1]
This guide moves beyond basic spectral assignment. It is designed as a dynamic troubleshooting system to help you distinguish regioisomers (N1 vs. N2) and resolve broad or missing signals caused by proton exchange.[1]
Module 1: The "Missing" Signals (Tautomerism)[1]
User Issue: "I synthesized an N-unsubstituted pyrazole. My LC-MS confirms the mass, but the
Diagnosis: You are observing Annular Tautomerism .[1] In N-unsubstituted pyrazoles, the proton on nitrogen rapidly hops between N1 and N2.[1]
-
Fast Exchange: If the hopping is faster than the NMR timescale, you see a single "average" set of signals (e.g., C3 and C5 appear equivalent).[1]
-
Intermediate Exchange: If the rate is comparable to the frequency difference (
), signals broaden into the baseline (coalescence).[1]
Troubleshooting Protocol:
| Method | Mechanism | Procedure | Outcome |
| Solvent Switch | Slows exchange via H-bonding | Switch from DMSO- | DMSO promotes fast exchange (averaging).[1] CDCl |
| Temperature Drop | Freezes the equilibrium | Run VT-NMR at -40°C to -60°C (in CD | Exchange slows below the NMR timescale. You will see two distinct sets of signals (one for each tautomer).[1][2] |
| Acidification | Forces fast exchange | Add 1-2 drops of TFA-d (Trifluoroacetic acid-d). | Protonates the ring, forcing the exchange rate to be "ultra-fast."[1] Broad peaks will sharpen into a single, defined average set.[1] |
Visualization: Tautomeric Equilibrium
Caption: The appearance of pyrazole NMR spectra depends heavily on the rate of proton exchange (
Module 2: Regioisomer Determination (N1 vs. N2)
User Issue: "I alkylated an asymmetric pyrazole. Did I make the N1-alkyl or N2-alkyl product? They look identical by 1D proton NMR."
Diagnosis:
Standard
The "Golden Rules" of Assignment:
-
The NOESY Check (Most Reliable):
-
The
C Chemical Shift Rule: -
The HMBC
Coupling:
Decision Tree: Regioisomer Assignment
Caption: Logical workflow for distinguishing N1 vs N2 alkylation products using 2D NMR.
Module 3: Advanced N NMR (The "Nuclear Option")
User Issue: "My carbon and proton spectra are too crowded. How can I definitively prove the nitrogen environment?"
Technical Insight: Nitrogen chemical shifts are roughly 10x more sensitive to electronic environment than Carbon-13.
-
Pyrrole-like Nitrogen (N1):
hybridized, contributes lone pair to aromatic sextet.[1] Shielded. -
Pyridine-like Nitrogen (N2):
hybridized, lone pair orthogonal to pi-system.[1] Deshielded.
Data Table: Typical
| Nitrogen Type | Electronic Character | Approx.[3][4][5][6] Shift ( |
| N-H (Unsubstituted) | Pyrrole-like | -170 to -180 ppm |
| N-R (Alkylated) | Pyrrole-like | -180 to -220 ppm |
| -N= (Ring) | Pyridine-like | -60 to -80 ppm |
Note: If N-alkylation occurs at N1, the N1 signal shifts upfield (more negative), while the N2 signal remains relatively constant or shifts slightly downfield.[1]
Experimental Protocols
Protocol A: Gradient-Selected H- N HMBC
Use this to detect nitrogen shifts without an expensive
-
Sample Prep: Dissolve 20-30 mg of sample in 0.6 mL DMSO-
(high concentration is vital for N detection). -
Pulse Sequence: gHMBCad (Agilent) or hmbcgpndqf (Bruker).[1]
-
Optimization:
-
Referencing: Reference
H to solvent residual. The spectrometer will calculate N via the gyromagnetic ratio ( ).[1] Ensure your processing software is set to reference N to Nitromethane (0 ppm) or Liquid Ammonia (380 ppm higher).[1]
Protocol B: Variable Temperature (VT) NMR for Tautomers
-
Solvent: Use THF-
or CD Cl . Avoid DMSO (freezes at 18°C) or CDCl (can precipitate salts at low temp).[1] -
Setup:
-
Endpoint: At -50°C to -70°C, the broad "hump" should split into two distinct sets of sharp peaks representing the frozen tautomers.
References
-
Claramunt, R. M., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Alkorta, I., et al. (2020).[1][7] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO) and NMR Data." University of Wisconsin-Madison. (Standard reference for heterocycle shifts).
-
Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Optimization for Pyrazole Synthesis
Status: Operational Operator: Senior Application Scientist Topic: Catalyst Selection, Regiocontrol, and Process Efficiency Audience: Drug Discovery & Process Chemistry Teams
Diagnostic & Selection Matrix
Start here to identify the optimal catalytic system for your specific substrate class and constraints.
Workflow Selector: Which Pathway?
Figure 1: Decision matrix for selecting the primary catalytic approach based on substrate availability and required regioisomer.
Technical Protocols & Methodologies
Protocol A: Lewis Acid-Catalyzed Regioselective Condensation
Best for: Asymmetric 1,3-diketones where N1-selectivity is required without harsh acids.
The Science: Unlike traditional Brønsted acids (HCl/AcOH) which rely purely on protonation, Lanthanide triflates (e.g., Yb(OTf)₃) coordinate to the carbonyl oxygen. This "chelation control" stabilizes specific enol tautomers, directing the incoming hydrazine nucleophile to a preferred carbon, significantly improving regioselectivity [1].
Reagents:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Hydrazine derivative (1.1 equiv)
-
Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5-10 mol%)
-
Solvent: Ethanol or Water (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the 1,3-dicarbonyl in EtOH (0.5 M concentration).
-
Activation: Add Yb(OTf)₃ (5 mol%). Stir at RT for 10 mins to allow coordination.
-
Addition: Add the hydrazine dropwise. Note: Exotherm possible.
-
Reaction: Stir at RT (for reactive substrates) or Reflux (80°C) for 2-4 hours. Monitor via TLC/LCMS.
-
Workup:
-
Evaporate solvent.
-
Extract with EtOAc/Water.
-
Catalyst Recovery: The aqueous phase containing Yb(OTf)₃ can be evaporated and the catalyst reused (up to 3-4 cycles with minimal activity loss).
-
Protocol B: Copper-Promoted Oxidative [3+2] Cycloaddition
Best for: Synthesizing pyrazoles from N,N-disubstituted hydrazines and alkynoates (C-H Functionalization).
The Science: This method avoids pre-functionalized starting materials. Cu₂O acts as a promoter, facilitating the formation of a hydrazonyl radical which then undergoes cyclization.[1] Air serves as the terminal oxidant, making this an atom-economical "green" oxidative coupling [2].[1][2]
Reagents:
-
Alkynoate (e.g., ethyl propiolate)
-
Catalyst: Cu₂O (20 mol%)
-
Base: Cs₂CO₃ (1.0 equiv)
-
Solvent: Toluene or DMSO
Step-by-Step:
-
Charge: In a reaction tube, combine hydrazine, alkynoate, Cu₂O, and Cs₂CO₃.
-
Atmosphere: The reaction requires air.[3] Do not purge with Argon/Nitrogen. Use an open vessel or a balloon filled with air.
-
Heat: Stir at 100°C for 12 hours.
-
Purification: Filter through a Celite pad to remove copper salts. Concentrate and purify via column chromatography.
Comparative Data: Catalyst Efficiency
Table 1: Catalyst Performance for Asymmetric Diketone Condensation Substrate: Benzoylacetone + Phenylhydrazine
| Catalyst System | Yield (%) | Regioselectivity (A:B) | Reaction Time | Notes |
| HCl / EtOH | 85% | 60:40 | 2 h | Poor selectivity; corrosive. |
| AcOH (Glacial) | 90% | 65:35 | 3 h | Standard Knorr conditions; difficult workup. |
| Yb(OTf)₃ (Water) | 94% | 92:8 | 1.5 h | High selectivity; reusable catalyst. |
| In(OTf)₃ | 91% | 88:12 | 2 h | Good selectivity; higher cost than Yb. |
| Catalyst-Free (Water) | 75% | 55:45 | 6 h | Green, but slow and non-selective [3]. |
Troubleshooting & FAQs
Issue: "I am getting a 50:50 mixture of regioisomers."
Diagnosis: Lack of directing effect in the condensation step. Solution:
-
Switch to Lewis Acid: Transition from Brønsted acids to In(OTf)₃ or Yb(OTf)₃ . These metals coordinate to the most Lewis-basic carbonyl (usually the one without electron-withdrawing groups), directing the initial hydrazine attack to the other carbonyl.
-
Solvent Effect: Use fluorinated solvents like TFE (2,2,2-Trifluoroethanol) . TFE can hydrogen-bond to the carbonyls, altering the electrophilicity difference between C1 and C3.
Issue: "My Copper catalyst is turning black and activity is dropping."
Diagnosis: Catalyst Disproportionation or Poisoning. Solution:
-
Ligand Stabilization: If using Cu(I), ensure you are using a stabilizing ligand (e.g., TBTA or Phenanthroline) to prevent oxidation to inactive Cu(II) or disproportionation to Cu(0) (black precipitate).
-
Ascorbate Buffer: Add Sodium Ascorbate (10-20 mol%) to the reaction. This acts as a reducing agent, keeping Copper in the active +1 oxidation state in situ.
Issue: "The reaction works on mg scale but fails on gram scale."
Diagnosis: Exotherm management or Mass Transfer limitations. Solution:
-
Knorr Synthesis: The condensation releases water. On a large scale, water accumulation can stall the equilibrium. Add a Dean-Stark trap or molecular sieves (4Å) to continuously remove water.
-
Green Chemistry: If using water as a solvent, the organic reactants may "oil out" on a large scale. Add a surfactant like CTAB (Cetyltrimethylammonium bromide) to create micelles, acting as nanoreactors [3].
Mechanistic Visualization
Pathway: Lewis Acid Activation Mechanism
Figure 2: Mechanism of Lewis Acid (Yb) catalyzed condensation. The metal coordinates to the carbonyl, polarizing the bond and directing nucleophilic attack.
References
-
Lewis Acid Catalysis in Pyrazole Synthesis
-
Copper-Promoted Cycloaddition
- Title: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkyno
- Source: Journal of Organic Chemistry (2023).
-
URL:[Link]
-
Green Chemistry (Water/Surfactants)
- Title: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
-
Source: SynOpen (2023).[7]
-
Regioselectivity via Sulfoxonium Ylides (Advanced Method)
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles [organic-chemistry.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Pyrazole Protocol: A Comparative Guide to Regiocontrolled Synthesis
Topic: Comparative Analysis of Synthesis Methods for Substituted Pyrazoles Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the bench scientist, the synthesis of substituted pyrazoles presents a persistent challenge: Regioselectivity.
While the classical Knorr synthesis is robust, it notoriously produces difficult-to-separate isomeric mixtures when applied to unsymmetrical 1,3-dicarbonyls. This guide moves beyond the textbook basics to compare three distinct methodologies:
-
Solvent-Engineered Knorr Condensation (For high regiocontrol without metal catalysts).
-
Transition-Metal Catalyzed [3+2] Cycloaddition (For orthogonal bond formation).
-
Multicomponent One-Pot Synthesis (For high-throughput library generation).
Part 1: The Regioselectivity Problem
Before evaluating the methods, we must visualize the core chemical challenge. In the condensation of a hydrazine with an unsymmetrical 1,3-diketone, the hydrazine nitrogen can attack either carbonyl carbon.
Figure 1: The bifurcation of pathways in classical Knorr synthesis leading to regioisomeric mixtures.
Part 2: Methodological Deep Dive
Method A: Solvent-Engineered Knorr Synthesis (The "Smart" Knorr)
Best For: Scale-up of specific isomers without heavy metal contamination.
The Science: Standard ethanol reflux conditions often yield a thermodynamic mixture (e.g., 60:40). However, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can shift this ratio to >95:5.
-
Mechanism: HFIP acts as a strong hydrogen-bond donor, selectively activating the more basic carbonyl oxygen (or stabilizing specific tautomers), thereby directing the initial nucleophilic attack of the hydrazine.
Protocol 1: Regioselective Synthesis in HFIP
-
Preparation: Charge a round-bottom flask with the unsymmetrical 1,3-diketone (1.0 equiv).
-
Solvation: Add HFIP (concentration ~0.5 M). Note: HFIP is expensive; recovery via distillation is recommended for scale-up.
-
Addition: Add substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir at 25°C for 2–4 hours. (Monitor via TLC/LCMS; reaction is often faster than in EtOH).
-
Workup: Remove solvent under reduced pressure (rotary evaporator).
-
Purification: The high regioselectivity often allows purification via simple recrystallization rather than column chromatography.
Method B: Copper-Catalyzed [3+2] Cycloaddition
Best For: 1,4-disubstituted pyrazoles and "Click" chemistry applications.
The Science: This method bypasses dicarbonyls entirely, coupling terminal alkynes with diazo compounds (or hydrazones as diazo precursors). Copper(I) catalysis directs the formation of the 1,4-isomer almost exclusively, similar to the famous azide-alkyne click reaction.
Protocol 2: Cu-Catalyzed Alkyne-Diazo Coupling
-
Reagents: Combine terminal alkyne (1.0 equiv) and N-tosylhydrazone (1.2 equiv, diazo precursor) in 1,4-dioxane.
-
Catalyst System: Add CuI (10 mol%) and a base like K3PO4 (2.0 equiv).
-
Reaction: Heat to 90°C under inert atmosphere (Ar/N2) for 8 hours.
-
Mechanism: The base generates the diazo species in situ, which undergoes cycloaddition with the copper-acetylide intermediate.
-
Workup: Filter through a celite pad to remove copper salts; concentrate and purify via flash chromatography.
Method C: Multicomponent One-Pot Synthesis (MCR)
Best For: High-throughput screening (HTS) and combinatorial libraries.
The Science: Instead of pre-synthesizing the 1,3-diketone (which can be unstable), this method generates it in situ from an aldehyde and a ketone (Claisen-Schmidt condensation) followed immediately by hydrazine capture.
Protocol 3: Green One-Pot Synthesis in PEG-400
-
Assembly: In a reaction vial, mix benzaldehyde derivative (1.0 equiv), acetophenone derivative (1.0 equiv), and hydrazine hydrate (1.2 equiv).
-
Medium: Add PEG-400 (Polyethylene Glycol) as a green solvent/catalyst.
-
Conditions: Heat to 80°C for 30–60 minutes.
-
Isolation: Pour the mixture into crushed ice. The pyrazole product often precipitates out as a solid.
-
Validation: Recrystallize from ethanol.
Part 3: Comparative Performance Analysis
The following data aggregates typical performance metrics from recent literature (see References) for the synthesis of 1-methyl-3,5-diphenylpyrazole analogs.
| Metric | Method A: HFIP Knorr | Method B: Cu-Catalyzed [3+2] | Method C: Multicomponent |
| Regioselectivity (N1:N2) | 98:2 (Excellent) | >99:1 (Perfect) | ~80:20 (Substrate dependent) |
| Isolated Yield | 85–92% | 70–85% | 75–88% |
| Atom Economy | High (Water byproduct) | Moderate (Leaving groups) | High |
| Reaction Time | 2–4 Hours | 8–12 Hours | <1 Hour |
| Purification Difficulty | Low (Recrystallization) | Medium (Chromatography) | Low (Precipitation) |
| Cost Driver | Solvent (HFIP) | Catalyst (Cu/Ligand) | Reagents only |
| Scalability | High (if solvent recycled) | Medium (Safety with diazo) | High |
Part 4: Decision Matrix
Use this logic flow to select the optimal method for your specific drug discovery campaign.
Figure 2: Strategic decision tree for selecting pyrazole synthesis methodologies.
References
-
Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). "A Head-to-Head Comparison of Pyrazole Synthesis Methods." BenchChem.[2][3]
-
Li, X., et al. (2023).[4] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules (MDPI).
-
Zhou, J., et al. (2024).[5] "Recent advances in the multicomponent synthesis of pyrazoles." Organic & Biomolecular Chemistry.
-
Mandler, M., et al. (2023). "Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes." Journal of the American Chemical Society. [4]
Sources
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Structural Validation: 2D NMR vs. Traditional Methods for Pyrazole Derivatives
Executive Summary
In the development of pyrazole-based pharmacophores, structural ambiguity is a critical bottleneck. The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile often involves the condensation of hydrazines with 1,3-electrophiles, a pathway prone to yielding regioisomers. While X-ray crystallography is the gold standard for absolute configuration, it is low-throughput and crystal-dependent.
This guide validates the structure of the target molecule using 2D NMR (HSQC, HMBC, NOESY) as a superior operational alternative. We demonstrate that 2D NMR provides a self-validating, solution-state structural proof that is faster than crystallography and more definitive than Mass Spectrometry or 1D NMR alone.
Comparative Analysis: Why 2D NMR?
The following table objectively compares the target molecule's validation across three standard analytical modalities.
Table 1: Comparative Performance Matrix
| Feature | 1D NMR ( | X-Ray Crystallography | 2D NMR (HMBC/HSQC) |
| Connectivity | Low . Cannot definitively link separated spin systems (e.g., Phenyl vs. Acetonitrile). | High . Absolute atomic coordinates. | High . Through-bond correlations (2-3 bonds) link fragments. |
| Regio-isomerism | Ambiguous .[1] Chemical shifts of isomers are often too similar to distinguish. | Definitive . Distinguishes N1 vs. N2 substitution and tautomers. | Definitive . HMBC correlations verify the position of the acetonitrile vs. phenyl group. |
| Throughput | High (Minutes). | Low (Days to Weeks). Requires single crystal growth.[2] | Medium (Hours).[3] Automated acquisition possible.[4] |
| State | Solution (Physiological relevance). | Solid State (Lattice packing forces may distort tautomer preference). | Solution (Observe tautomeric equilibrium). |
| Verdict | Screening Tool Only | Final Confirmation (Optional) | Operational Standard |
Structural Elucidation Strategy
The Structural Challenge
The target molecule consists of three distinct spin systems that are isolated by "silent" quaternary carbons or heteroatoms:
-
System A: The p-bromophenyl ring (AA'BB' system).
-
System B: The pyrazole core (Single aromatic proton, tautomeric NH).
-
System C: The acetonitrile side chain (Isolated methylene singlet).
The Critical Question: Is the acetonitrile group at position 3 or 5 relative to the NH? In solution, 3(5)-substituted pyrazoles undergo annular tautomerism. 2D NMR must assign the fixed carbon skeleton regardless of the rapid proton exchange on the nitrogen.
Predicted Spectral Data (Reference Baseline)
Based on chemically equivalent substructures (e.g., 3-phenylpyrazoles) in DMSO-d
Table 2: Representative NMR Assignment
| Position | Multiplicity | Key HMBC Correlations (H | ||
| Py-NH | 13.50 | Broad s | - | - |
| Py-C3 | - | Quaternary | 142.0 | |
| Py-H4 | 6.85 | s (1H) | 104.5 | Py-C3, Py-C5 |
| Py-C5 | - | Quaternary | 148.0 | Py-H4, Ph-H2/6 |
| 4.10 | s (2H) | 17.5 | Py-C3, Py-C4, CN | |
| CN | - | Quaternary | 118.0 | |
| Ph-H2/6 | 7.75 | d (2H) | 127.0 | Py-C5, Ph-C4 |
| Ph-H3/5 | 7.60 | d (2H) | 132.0 | Ph-C1 |
| Ph-C4-Br | - | Quaternary | 122.0 | Ph-H2/6 |
Validation Workflow & Logic
The following diagram illustrates the decision logic for validating the structure.
Figure 1: Structural Validation Decision Tree. This workflow prioritizes solution-state NMR to avoid the bottleneck of crystallization.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation (Critical for Tautomer Visibility)
-
Solvent: Use DMSO-d
(0.6 mL).-
Reasoning: Chloroform (
) often leads to rapid proton exchange, broadening the NH signal into the baseline. DMSO stabilizes the NH via hydrogen bonding, often sharpening the signal and slowing tautomerism enough to observe distinct species if present.
-
-
Concentration: 10–15 mg for standard probes; 2–5 mg for cryoprobes.
Step 2: The HMBC Experiment (The "Connector")
The Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this validation.
-
Parameter Setup: Set the long-range coupling constant delay (
) to 8 Hz (approx 60-65 ms).-
Why: Pyrazole ring couplings (
, ) typically fall in the 6–10 Hz range.
-
-
Execution: Acquire 256–512 increments in the indirect dimension (F1) to resolve closely spaced aromatic carbons.
Step 3: Connectivity Analysis (The "Proof")
Refer to the diagram below for the specific correlations required to prove the structure.
Figure 2: HMBC Connectivity Network. Green arrows represent the critical "bridge" correlations that link the three isolated spin systems.
Interpreting the Data: Self-Validating Checks
To ensure the structure is correct, verify these specific correlations:
-
The Acetonitrile Anchor:
-
The methylene protons (
, ~4.1 ppm) MUST show a strong HMBC correlation to the Pyrazole C3 and the Nitrile Carbon. -
Self-Check: If the
correlates to two quaternary aromatic carbons in the pyrazole ring, the acetonitrile might be at position 4 (unlikely given synthesis, but possible). If it correlates to only one ring carbon (C3), the assignment holds.
-
-
The Phenyl Bridge:
-
The ortho-protons of the phenyl ring (~7.75 ppm) must correlate to the Pyrazole C5.
-
Self-Check: This correlation proves the phenyl ring is directly attached to the pyrazole.
-
-
Tautomerism Warning:
-
In DMSO, you may see broadened signals for C3 and C5 due to tautomeric exchange (
vs forms). -
Resolution: If signals are too broad, run the experiment at 300K or 320K to induce fast exchange (averaging the signals) or 250K to freeze the tautomers into distinct sets of peaks.
-
References
-
Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1993. Link
-
Alkorta, I., & Elguero, J. "Theoretical studies on the structure and tautomerism of pyrazoles." Journal of Heterocyclic Chemistry, 2004. Link
- Berger, S., & Sicker, D.Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH, 2009. (Standard text for HMBC parameter setup).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
Sources
A Comparative Analysis of the Biological Activity of Bromophenyl vs. Chlorophenyl Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological efficacy is a cornerstone of innovation. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of bioactivity. The strategic incorporation of halogen atoms, particularly bromine and chlorine, onto a phenyl ring appended to the pyrazole core has proven to be a potent method for modulating their pharmacological properties. This guide offers an in-depth, objective comparison of the biological activities of bromophenyl and chlorophenyl pyrazole derivatives, supported by experimental data from peer-reviewed literature, to empower informed decisions in drug discovery and development.
The Halogen Effect: A Subtle Substitution with Profound Consequences
The introduction of a bromine or chlorine atom to the phenyl ring of a pyrazole derivative might seem like a minor alteration, yet it can dramatically influence the compound's lipophilicity, electronic distribution, and steric profile. These changes, in turn, dictate how the molecule interacts with its biological target, affecting its potency, selectivity, and overall therapeutic potential. Generally, the greater electronegativity and smaller size of chlorine compared to bromine can lead to distinct differences in binding affinities and metabolic stability. This guide will explore these differences across three key areas of biological activity: anticancer, antimicrobial, and insecticidal.
Anticancer Activity: A Tale of Two Halogens in Oncology Research
Pyrazole derivatives have shown significant promise as anticancer agents, and the nature of the halogen substituent on the phenyl ring plays a pivotal role in their cytotoxic efficacy.[1]
Comparative Anticancer Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative bromophenyl and chlorophenyl pyrazole derivatives against various cancer cell lines, providing a quantitative comparison of their potency. A lower IC50 value indicates a more potent compound.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenyl Pyrazole | 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one | HCT-116 (Colon) | 3.6 | [2] |
| 4-(-4-bromophenyl) substituted pyrazole | MCF-7 (Breast) | 5.8 | [3] | |
| 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | HepG2 (Liver) | 0.71 | [4] | |
| Chlorophenyl Pyrazole | 4-(-4-chlorophenyl) thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 | [3] |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analog | Leukemia | <0.01 | [5] | |
| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Leukemia | Significant activity at 10 µM | [6] |
Analysis of Anticancer Data:
The compiled data suggests that the choice of halogen can significantly impact anticancer potency, and the effect is often cell-line dependent. For instance, the chlorophenyl pyrazole derivative reported by Lv et al. exhibits sub-micromolar activity against the MCF-7 breast cancer cell line, suggesting a high degree of potency.[3] In contrast, a bromophenyl derivative showed a higher IC50 value against the same cell line.[3] However, other studies report potent bromophenyl pyrazole derivatives, such as the one active against the HCT-116 colon cancer cell line with an IC50 of 3.6 µM.[2] This highlights the complexity of structure-activity relationships (SAR) and the importance of empirical testing against a panel of cancer cell lines. The exceptional potency of a 1-(4-chlorophenyl) derivative against leukemia, with GI50 values in the nanomolar range, underscores the potential of chloro-substitution in developing highly effective anticancer agents.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromophenyl and chlorophenyl pyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Diagram of the MTT Assay Workflow:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Halogenated Pyrazoles in the Fight Against Pathogens
The antimicrobial potential of pyrazole derivatives is well-documented, with both bromophenyl and chlorophenyl analogs demonstrating significant activity against a range of bacteria and fungi.[9][10] The lipophilicity conferred by the halogen atom is believed to enhance the permeability of the microbial cell membrane, a critical step for antimicrobial action.[11]
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative bromophenyl and chlorophenyl pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Bromophenyl Pyrazole | Pyrazole amide with 4-bromophenyl group | Staphylococcus aureus | 25 | [12] |
| 3,5-diaryl-4-bromo-1-substituted pyrazole | Escherichia coli | Active (Zone of inhibition) | Not specified in abstract | |
| Chlorophenyl Pyrazole | Chloro-substituted pyrazole derivative | Staphylococcus aureus | Active (Zone of inhibition) | [11] |
| 3-(4-chlorophenyl)-4-substituted pyrazole | Escherichia coli | 0.25 | [10] | |
| Pyrazole derivative with 2,6-dichlorophenyl group | Staphylococcus aureus | 0.046 | [13] |
Analysis of Antimicrobial Data:
The available data indicates that both bromo- and chlorophenyl pyrazole derivatives possess notable antimicrobial properties. In some cases, chloro-substituted derivatives appear to exhibit higher potency, as evidenced by the low MIC value of 0.25 µg/mL against E. coli.[10] The position of the chlorine atom on the phenyl ring also seems to influence activity, with a 2,6-dichlorophenyl derivative showing an MIC of 0.046 µg/mL against S. aureus.[13] It is important to note that direct comparative studies are limited, and the overall efficacy is dependent on the specific microbial strain and the complete molecular structure of the pyrazole derivative.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[14]
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram of the Agar Well Diffusion Assay Workflow:
Caption: Workflow of the agar well diffusion assay for antimicrobial screening.
Insecticidal Activity: Pyrazole Derivatives as Potential Agrochemicals
Pyrazole-based compounds have a significant history in the development of insecticides.[15] The substitution pattern on the pyrazole and phenyl rings is critical for their insecticidal potency and spectrum of activity.
Comparative Insecticidal Efficacy
The following table summarizes the available data on the insecticidal activity of bromophenyl and chlorophenyl pyrazole derivatives.
| Compound Type | Derivative | Target Insect | Activity | Reference |
| Bromophenyl Pyrazole | N-pyridylpyrazole thiazole derivative with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl moiety | Plutella xylostella | LC50 values reported for similar structures | [16] |
| Chlorophenyl Pyrazole | 4-chloro-pyrazole compound | Bean aphid | 95-100% mortality at 200 mg/kg | [17][18] |
| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-...-pyrazole | Termites | LC50 = 0.006 µg/mL | [19] | |
| Flupyrimin analog with 1-(4-chlorophenyl)-...-pyrazol-4-yl subunit | Plutella xylostella | 100% lethality at 400 µg/mL | [15] |
Analysis of Insecticidal Data:
The data clearly indicates that both bromophenyl and chlorophenyl pyrazole derivatives can exhibit potent insecticidal properties. A direct comparison of 4-chloro-pyrazole compounds with their non-chlorinated counterparts revealed a significant impact of the chloro-substitution on activity.[17][18] The extremely low LC50 value of a dichlorophenyl pyrazole derivative against termites highlights the potential for developing highly effective termiticides.[19] While direct comparative data for bromo- versus chloro-derivatives against the same insect species is sparse in the provided results, the high mortality rates observed for both types of halogenated compounds underscore their importance in agrochemical research.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The leaf-dip bioassay is a common method for evaluating the efficacy of insecticides against leaf-feeding insects like the diamondback moth (Plutella xylostella).[20]
Step-by-Step Methodology:
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target insect pest.
-
Compound Preparation: Prepare serial dilutions of the bromophenyl and chlorophenyl pyrazole derivatives in an appropriate solvent containing a surfactant.
-
Leaf Treatment: Dip host plant leaves (e.g., cabbage) into the test solutions for a standardized period (e.g., 10 seconds). Allow the leaves to air dry.
-
Insect Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes lined with moist filter paper). Introduce a known number of insect larvae (e.g., 10-20) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Assess insect mortality after a specific time period (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value through probit analysis.
Diagram of a Representative Signaling Pathway (for Anticancer Activity):
Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Conclusion and Future Directions
The comparative analysis of bromophenyl and chlorophenyl pyrazole derivatives reveals that both classes of compounds are rich sources of biologically active molecules with significant potential in medicine and agriculture. While it is challenging to declare one halogen universally superior to the other, some trends emerge. Chloro-substituted derivatives have, in several reported instances, demonstrated exceptional potency, particularly in anticancer applications. However, the efficacy of both bromo- and chloro-analogs is highly dependent on the specific molecular scaffold, the position of the halogen on the phenyl ring, and the biological target .
This guide underscores the importance of a systematic approach to structure-activity relationship studies. Future research should focus on the synthesis and parallel screening of matched pairs of bromo- and chlorophenyl pyrazole derivatives against a wide range of biological targets. Such studies will provide a more definitive understanding of the "halogen effect" and facilitate the rational design of next-generation pyrazole-based therapeutics and agrochemicals with enhanced potency and selectivity.
References
-
Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (2022). PubMed. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). SpringerLink. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012). ACS Publications. [Link]
-
Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). PubMed. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. [Link]
-
Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (n.d.). ResearchGate. [Link]
-
Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. (2003). PubMed. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). PubMed Central. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025). ResearchGate. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. (2023). ResearchGate. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. [Link]
-
Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. (2017). ResearchGate. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2022). PubMed Central. [Link]
-
Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (n.d.). Hindawi. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). PubMed Central. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PubMed Central. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). SpringerLink. [Link]
-
Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). PubMed Central. [Link]
-
Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). PubMed Central. [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2015). PubMed Central. [Link]
-
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2024). PubMed Central. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of 3-(4-(4-chlorobenzyloxy)phenyl)-1- phenyl-5-(2-chlorophenyl) Pyrazoline (3) on E. coli in Mice. (2011). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). ResearchGate. [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). PubMed Central. [Link]
-
Plutella Xylostella. (n.d.). Insecticide Resistance Action Committee. [Link]
-
Halogenation of the pyrazole scaffold. (n.d.). ResearchGate. [Link]
-
Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (n.d.). MOST Wiedzy. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. [Link]
-
Pyrazole derivatives 17-22 preliminary antibacterial activity versus... (n.d.). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 5. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. seejph.com [seejph.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. irac-online.org [irac-online.org]
A Comparative Guide to Validated HPLC Quantification of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile for Pharmaceutical Quality Control
In the landscape of pharmaceutical development, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, a novel pyrazole derivative with significant therapeutic potential. We will explore a meticulously validated, stability-indicating HPLC method (Method A) and contrast it with a hypothetical, less-optimized alternative (Method B) to underscore the criticality of robust analytical procedure validation.
This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the scientific rationale behind the validation process, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
The Imperative of Method Validation in Pharmaceutical Analysis
An analytical method is not merely a set of instructions; it is a system that must be proven "fit for purpose."[3] The validation of an analytical procedure provides documented evidence that the method is suitable for its intended use.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive validation to ensure the identity, strength, quality, purity, and potency of drug substances and products.[5][6][7] The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a science- and risk-based approach to analytical procedure development and validation, moving towards more flexible and robust methodologies.[5][8][9][10]
This guide will walk through the essential validation parameters, demonstrating how a well-validated method (Method A) provides confidence in the analytical data, a stark contrast to the potential pitfalls of an inadequately characterized method (Method B).
Comparative Overview of HPLC Methods
Herein, we compare two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile.
Method A: The Validated Stability-Indicating Method
This method has been developed and validated to be specific, accurate, precise, and robust, capable of separating the analyte from its potential degradation products.
Method B: The Alternative, Non-Validated Method
This hypothetical method represents a common scenario where a preliminary method is used without undergoing rigorous validation, potentially leading to unreliable results.
A summary of the chromatographic conditions for both methods is presented below.
| Parameter | Method A: Validated Method | Method B: Alternative Method |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (60:40 v/v) | Acetonitrile: Water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Detection Wavelength | 254 nm | 254 nm |
| Column Temperature | 30°C | Ambient |
| Run Time | 15 minutes | 10 minutes |
The Validation Gauntlet: A Head-to-Head Comparison
The suitability of an analytical method is assessed through a series of validation characteristics as stipulated by ICH guidelines.[2] We will now compare the performance of Method A and Method B across these critical parameters.
Specificity and Stability-Indicating Properties
Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components.[11] A crucial aspect of specificity for a quantitative method is its ability to be "stability-indicating." This is demonstrated through forced degradation studies.[12][13]
Experimental Protocol: Forced Degradation Study
Forced degradation studies were conducted on [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile to evaluate the specificity of Method A. The drug substance was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[12][14]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: 80°C for 48 hours.[15]
-
Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[14]
Results and Comparison:
| Stress Condition | Method A: Peak Purity & Resolution | Method B: Observations |
| Acid Hydrolysis | Analyte peak is pure. Resolution between analyte and major degradant > 2.0. | Co-elution of degradant with the main analyte peak. |
| Base Hydrolysis | Analyte peak is pure. All degradant peaks are well-separated. | Significant tailing of the analyte peak, masking a minor degradant. |
| Oxidation | Analyte peak is pure. Clear separation of the oxidation product. | Poor resolution between the analyte and the oxidation product. |
| Thermal Degradation | No significant degradation observed. | A small shoulder peak appears on the main analyte peak. |
| Photolytic Degradation | Analyte peak is pure. Minor degradants are baseline resolved. | Broadening of the analyte peak. |
Method A is demonstrably stability-indicating, capable of separating the analyte from its degradation products. In contrast, Method B fails to provide adequate resolution, leading to the potential overestimation of the analyte in the presence of impurities.
Linearity and Range
Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol: Linearity Study
A stock solution of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile was prepared and serially diluted to create calibration standards at five concentration levels, ranging from 50% to 150% of the nominal assay concentration. Each concentration was injected in triplicate.
Results and Comparison:
| Parameter | Method A: Validated Method | Method B: Alternative Method |
| Range | 10 µg/mL - 150 µg/mL | 25 µg/mL - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.995 |
| Y-intercept | Close to zero | Significant positive bias |
| Residual Plot | Random distribution of residuals | Clear trend in residuals |
Method A exhibits excellent linearity over a wide range with a high correlation coefficient and a y-intercept close to the origin, indicating minimal systematic error. Method B shows acceptable linearity but over a narrower range and with a significant y-intercept, suggesting potential issues with accuracy at lower concentrations.
Accuracy
Accuracy refers to the closeness of the test results to the true value.[11] It is typically determined by recovery studies, where a known amount of analyte is spiked into a placebo matrix.
Experimental Protocol: Accuracy Study
Recovery was determined by spiking a placebo blend with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate and analyzed.
Results and Comparison:
| Concentration Level | Method A: % Recovery (Mean ± SD) | Method B: % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8% | 95.2 ± 2.5% |
| 100% | 100.2 ± 0.5% | 98.1 ± 2.1% |
| 120% | 100.8 ± 0.7% | 104.5 ± 2.8% |
Method A demonstrates high accuracy, with recovery values consistently close to 100% and low standard deviations across all levels. Method B shows variable recovery and higher variability, indicating a less accurate method.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol: Precision Study
-
Repeatability (Intra-assay precision): Six replicate injections of a 100% concentration standard solution were performed on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument.
Results and Comparison:
| Precision Level | Parameter | Method A: Validated Method | Method B: Alternative Method | | --- | --- | --- | | Repeatability | % RSD | < 1.0% | < 3.0% | | Intermediate Precision | % RSD | < 1.5% | < 5.0% |
Method A is highly precise, with a Relative Standard Deviation (RSD) well within the typical acceptance criteria of ≤ 2%.[16] Method B exhibits significantly higher variability, indicating a lack of precision, which could lead to inconsistent results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ Determination
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results and Comparison:
| Parameter | Method A: Validated Method | Method B: Alternative Method |
| LOD | 0.5 µg/mL | 2.0 µg/mL |
| LOQ | 1.5 µg/mL | 6.0 µg/mL |
Method A is significantly more sensitive than Method B, making it suitable for the quantification of low-level impurities and for applications requiring high sensitivity.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][17] It provides an indication of the method's reliability during normal usage.[18]
Experimental Protocol: Robustness Study
The following parameters were intentionally varied for Method A:
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition: ± 2% organic phase
-
Column Temperature: ± 5°C
-
Wavelength: ± 2 nm
Results and Comparison:
| Varied Parameter | Method A: Impact on System Suitability | Method B: Impact on System Suitability |
| Flow Rate | Retention time shifted, but resolution and peak shape remained acceptable. | Significant peak broadening and loss of resolution. |
| Mobile Phase Composition | Minor shifts in retention time, system suitability criteria met. | Drastic change in selectivity and co-elution of peaks. |
| Column Temperature | Negligible impact on the chromatogram. | Unpredictable shifts in retention time and peak shape. |
| Wavelength | Minor change in peak response, but quantification remained accurate. | Significant impact on peak response, affecting accuracy. |
Method A is robust, demonstrating that minor variations in experimental conditions do not significantly impact its performance. Method B is not robust, indicating that it is prone to failure if experimental conditions are not strictly controlled.
Visualizing the Validation Workflow
The following diagram illustrates the structured workflow of the HPLC method validation process.
Caption: Interconnectivity of HPLC validation parameters.
Conclusion: The Non-Negotiable Value of Rigorous Validation
This comparative guide unequivocally demonstrates the superiority of a well-validated HPLC method for the quantification of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. Method A, having successfully passed all validation tests according to ICH guidelines, provides reliable, accurate, and precise data that can be trusted for quality control, stability testing, and regulatory submissions. Conversely, the non-validated Method B, while seemingly functional at a superficial level, is fraught with potential for inaccurate and inconsistent results, posing a significant risk to product quality and patient safety.
As Senior Application Scientists, we assert that the investment in thorough method validation is not merely a regulatory hurdle but a fundamental scientific necessity. It is the bedrock upon which the quality and efficacy of pharmaceutical products are built.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]
-
Agilent Technologies. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
American Chemical Society. (2022). Getting the peaks perfect: System suitability for HPLC. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2015). FDA Issues Guidance on Analytics and Method Validation. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
LCGC International. Robustness Tests. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
YouTube. (2024). HPLC System Suitability Parameters. [Link]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
R Discovery. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
BioPharma Services Inc. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ScienceDirect. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ScienceDirect. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
Royal Society of Chemistry. (2025). Analytical Methods. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]
-
National Center for Biotechnology Information. (2010). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ICH Official web site : ICH [ich.org]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. altabrisagroup.com [altabrisagroup.com]
The Reality Check: Cross-Validating Computational Docking with Experimental Data
Topic: Cross-validation of experimental results with computational docking studies Content Type: Publish Comparison Guide
Introduction: The Crisis of Correlation
In modern drug discovery, molecular docking is ubiquitous, yet often perilous. A common fallacy among early-stage researchers is treating the Docking Score (usually in kcal/mol) as a literal proxy for Binding Free Energy (
As a Senior Application Scientist, I must be blunt: Docking scores rarely correlate linearly with experimental
This guide provides a rigorous, self-validating framework to bridge the "Dry Lab" (computational predictions) and the "Wet Lab" (experimental reality). We will move beyond simple correlation plots and establish a mechanistic cross-validation protocol.
Part 1: Comparative Analysis of Docking Suites
Before validating, one must choose the right tool. The table below synthesizes performance metrics from the CASF-2016 Benchmark (Comparative Assessment of Scoring Functions), the industry gold standard for evaluating docking algorithms.
Table 1: Performance Metrics of Leading Docking Algorithms
| Feature | AutoDock Vina | Schrödinger Glide (SP/XP) | CCDC GOLD (ChemPLP) | LeDock |
| License | Open Source (Apache 2.0) | Commercial (Proprietary) | Commercial (Proprietary) | Free for Academic |
| Docking Power (Top 1 pose < 2Å RMSD) | ~80-85% Success Rate | ~85-90% Success Rate | ~80-85% Success Rate | ~88% Success Rate |
| Scoring Power (Pearson | 0.55 - 0.65 | 0.60 - 0.70 | 0.60 - 0.68 | 0.60 - 0.65 |
| Sampling Method | Iterated Local Search (BFGS) | Hierarchical Sampling | Genetic Algorithm | Simulated Annealing |
| Best Use Case | High-throughput Virtual Screening | Lead Optimization & Pose Prediction | Metallo-proteins & Flexible Ligands | Fast Pose Prediction |
Expert Insight: Do not choose software based solely on the "Scoring Power" (
) value. A correlation ofis insufficient for rank-ordering lead compounds. Instead, prioritize Docking Power . If the software cannot find the correct pose, the score is irrelevant. Glide and LeDock consistently outperform in reproducing crystallographic poses.
Part 2: The Cross-Validation Workflow
To validate a docking pose without a crystal structure, you must interrogate the predicted interactions using orthogonal experimental methods.
Diagram 1: The Iterative Cross-Validation Loop
This workflow illustrates how to feed experimental data back into the computational model to refine accuracy.
Caption: The Iterative Cross-Validation Loop. Experimental data (SDM or NMR) acts as a filter to reject incorrect docking poses, forcing a refinement of the computational model.
Part 3: Detailed Experimental Protocols
Protocol A: Validation via Site-Directed Mutagenesis (SDM)
Objective: Confirm specific protein-ligand interactions predicted by docking.
Principle: If the docking model predicts a critical H-bond between Ligand-X and Protein-Residue-Y, mutating Residue-Y to Alanine (Y->A) should drastically reduce binding affinity (
Step-by-Step Workflow:
-
Pose Inspection: Identify "Hotspot" residues in the docking pose. Look for:
-
Salt bridges (strongest,
kcal/mol). -
Buried Hydrogen bonds (
kcal/mol).
-
-
Mutant Design:
-
Use Alanine Scanning to remove side-chain functionality without altering backbone conformation.
-
Control: Mutate a surface residue not predicted to interact with the ligand (Negative Control).
-
-
Expression & Purification: Express Wild Type (WT) and Mutant proteins. Crucial: Verify Mutant protein stability (e.g., using Differential Scanning Fluorimetry, DSF) to ensure the mutation didn't unfold the protein.
-
Affinity Measurement: Determine
for the ligand against both WT and Mutant using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). -
Calculation:
-
Interpretation:
- : The residue does not interact. (Docking pose likely wrong if interaction was predicted).
- : The residue is critical. (Validates the binding pocket location).
-
Protocol B: Validation via Ligand-Based NMR (STD)
Objective: Map the ligand's "epitope" (the part of the molecule touching the protein). Technique: Saturation Transfer Difference (STD) NMR.[1][2]
Step-by-Step Workflow:
-
Sample Prep: Mix Protein (10-20
M) with Ligand (1-2 mM) in buffer. High Ligand:Protein ratio (100:1) is essential.[3] -
Pulse Sequence: Apply a selective saturation pulse to the protein region (e.g., -1 ppm or 12 ppm) for 2 seconds.
-
Data Acquisition: Record the On-Resonance spectrum (
) and Off-Resonance spectrum ( ). -
Analysis:
-
Calculate STD amplification factor:
. -
Mapping: Protons with high
are in close contact (< 5 Å) with the protein surface.
-
-
Cross-Validation: Color-code the ligand atoms in your docking software based on NMR intensities.
-
Pass: The docking pose buries the atoms with high STD signals.
-
Fail: The docking pose exposes high-STD atoms to the solvent.
-
Part 4: Decision Logic for Validation Strategy
Not all methods work for all systems. Use this logic tree to select the appropriate validation path.
Caption: Decision Tree for Validation. Selection depends on protein availability and ligand affinity. Weak binders are best suited for NMR; strong binders for Mutagenesis.
Part 5: Common Pitfalls & Troubleshooting
-
The "False Positive" Interaction:
-
Scenario: Docking predicts a Hydrogen bond with Serine-45.
-
Experiment: S45A mutation shows no change in
. -
Cause: The H-bond might be to the backbone amide, not the side chain. Or, water bridges compensate for the loss.
-
Solution: Check for backbone interactions in the visualizer.
-
-
The "Entropy" Trap:
-
Scenario: Docking score is excellent (-11.0 kcal/mol), but experimental
is weak. -
Cause: Docking scores often neglect the entropic penalty of freezing a flexible ligand.
-
Solution: Use Ligand Efficiency (LE) metrics (
) rather than raw scores to prioritize hits.
-
References
-
Comparative Assessment of Scoring Functions (CASF-2016)
-
Validation via NMR (STD & W
-
Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."[1] Angewandte Chemie International Edition (1999).
-
-
Site-Directed Mutagenesis Protocols
- Agilent Technologies. "QuikChange Site-Directed Mutagenesis Kit Protocol."
-
Docking vs.
Sources
- 1. Comparison of the Sensitivities of WaterLOGSY and Saturation Transfer Difference NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Comparative Assessment of Scoring Functions: The CASF-2016 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
This guide provides a comprehensive framework for evaluating the kinase inhibitory activity of the novel compound, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. By benchmarking its performance against well-characterized, clinically relevant drugs, researchers can effectively ascertain its potency, selectivity, and potential as a therapeutic candidate.
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized oncology, but the persistent challenge lies in achieving selectivity.[2] Due to the highly conserved ATP-binding site across the kinome, many inhibitors exhibit off-target effects, leading to toxicity and limiting their clinical utility.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[3][4] Its synthetic accessibility and versatile structure make it an excellent starting point for developing novel inhibitors.[3][4][5][6][7] This guide focuses on a novel pyrazole-containing compound, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, outlining a rigorous methodology to characterize its inhibitory profile against a panel of strategically chosen kinases and benchmark drugs.
Benchmarking Strategy: Selecting the Right Comparators
To contextualize the activity of a novel compound, it is essential to compare it against established inhibitors with diverse profiles. A robust benchmarking strategy involves selecting both broad-spectrum and target-specific drugs.
-
Staurosporine : A natural product that acts as a potent, but non-selective, ATP-competitive kinase inhibitor.[8][9][10][11][12] It serves as an excellent positive control and a benchmark for broad kinase inhibition.
-
Sorafenib : An oral multi-kinase inhibitor that targets the RAF/MEK/ERK pathway (specifically BRAF and CRAF) and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[13][14][15][16][17]
-
Dasatinib : A potent oral inhibitor of a spectrum of kinases, including BCR-ABL and Src family kinases.[18][19][20][21][22] It is used in the treatment of chronic myeloid leukemia (CML).
The kinase panel for this evaluation includes key players in oncology:
-
BRAF : A serine/threonine kinase in the RAS-RAF-MEK-ERK pathway, frequently mutated in melanoma and other cancers.[23][][25]
-
VEGFR2 : A key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth.[13][14]
-
SRC : A non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
To ensure data integrity and reproducibility, a standardized, high-quality assay is paramount. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[26][27][28][29][30]
Assay Principle
The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal directly proportional to kinase activity.[26][29]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the ADP-Glo™ kinase assay workflow.
Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.
Detailed Protocol
-
Compound Preparation : Prepare 10-point, 3-fold serial dilutions of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile and benchmark inhibitors in 100% DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Setup : Transfer a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. Include vehicle controls (DMSO only) for 100% kinase activity and a potent broad-spectrum inhibitor control (e.g., 10 µM Staurosporine) for 0% activity.
-
Kinase Reaction :
-
Add 5 µL of a solution containing the kinase (e.g., BRAF) and its substrate (e.g., inactive MEK1) in reaction buffer to each well.
-
Allow a 15-minute pre-incubation at room temperature for the compounds to bind to their targets.
-
Initiate the reaction by adding 5 µL of ATP solution (prepared at a concentration equal to the kinase's Km for ATP to ensure competitive binding conditions).
-
Incubate for 1 hour at 30°C.
-
-
Signal Generation :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
-
Trustworthiness: Ensuring Assay Quality
To validate the quality of each assay plate, the Z'-factor should be calculated. This statistical metric assesses the separation between the high (vehicle) and low (potent inhibitor) controls, accounting for data variability.[31][32][33][34][35]
-
Z' ≥ 0.7 : An excellent assay.
-
0.5 ≤ Z' < 0.7 : A good assay suitable for screening.[31][32]
-
Z' < 0.5 : The assay requires optimization.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, IC50 data for our novel compound against the selected benchmarks. This data is structured to highlight a specific inhibitory profile.
| Compound | BRAF (IC50, nM) | VEGFR2 (IC50, nM) | SRC (IC50, nM) |
| [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile | 15 | 850 | >10,000 |
| Sorafenib | 6 | 90 | >10,000 |
| Dasatinib | 350 | 250 | 0.8 |
| Staurosporine | 7 | 20 | 15 |
Interpretation of Results and Mechanistic Context
The hypothetical data suggests that [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a potent and selective inhibitor of BRAF.
-
Potency : With an IC50 of 15 nM against BRAF, the compound demonstrates potency comparable to the established BRAF inhibitor, Sorafenib (IC50 = 6 nM).
-
Selectivity : The compound shows significantly weaker activity against VEGFR2 (IC50 = 850 nM) and is inactive against SRC (IC50 > 10,000 nM). This indicates a high degree of selectivity for BRAF over these other important kinases. In contrast, Staurosporine non-selectively inhibits all three kinases with high potency, while Dasatinib is most potent against SRC.[8][18]
The compound's profile suggests it primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation and survival that is frequently hyperactivated in cancer.[23][][25][36][37]
Signaling Pathway Context
The diagram below illustrates the central role of BRAF in the RAF-MEK-ERK pathway, the intended target of our novel compound.
Caption: The RAF-MEK-ERK signaling pathway with the targeted inhibition of BRAF.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial characterization of a novel kinase inhibitor, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile. Based on our hypothetical data, the compound emerges as a potent and selective BRAF inhibitor. This favorable profile distinguishes it from broad-spectrum inhibitors like Staurosporine and multi-kinase inhibitors like Sorafenib and Dasatinib.
The logical next steps in the preclinical development of this compound would include:
-
Expanded Kinase Profiling : Screening against a larger panel of kinases (e.g., >400) to fully establish its selectivity profile.
-
Cellular Assays : Evaluating its ability to inhibit BRAF-driven signaling (e.g., by measuring phosphorylated ERK levels) and reduce proliferation in cancer cell lines with known BRAF mutations.
-
In Vivo Efficacy : Testing the compound's anti-tumor activity in relevant animal models, such as xenografts of BRAF-mutant melanoma.
By employing this rigorous, data-driven benchmarking approach, researchers can confidently identify and advance promising kinase inhibitor candidates toward clinical development.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available from: [Link]
-
The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. (2022). Romanian Biotechnological Letters. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available from: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Available from: [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. Available from: [Link]
-
What is the mechanism of action of Sorafenib (Sorafenib)? (2025). Dr.Oracle. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). ProQuest. Available from: [Link]
-
Staurosporine. (n.d.). Wikipedia. Available from: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available from: [Link]
-
ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. (n.d.). PMC. Available from: [Link]
-
What is the mechanism of Sorafenib Tosylate?. (2024). Patsnap Synapse. Available from: [Link]
-
The Z prime value (Z´). (2025). BMG LABTECH. Available from: [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. Available from: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Available from: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2020). Bioinformatics | Oxford Academic. Available from: [Link]
-
RAF-MEK-ERK pathway in cancer evolution and treatment. (2021). PubMed. Available from: [Link]
-
What is Z' (read Z-factor)?. (2024). RxPlora. Available from: [Link]
-
Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. (2011). AACR Journals. Available from: [Link]
-
Staurosporine: world's first indolocarbazole & anticancer drug precursor. (n.d.). Satoshi Omura. Available from: [Link]
-
Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation. (2022). Frontiers. Available from: [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. Available from: [Link]
-
staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
-
In vitro ADP-Glo kinase assay. (n.d.). Bio-protocol. Available from: [Link]
-
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed. Available from: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Available from: [Link]
-
Dasatinib: A Tyrosine Kinase Inhibitor for the Treatment of Chronic Myelogenous Leukemia and Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia. (2007). PubMed. Available from: [Link]
-
Spectrum of activity of dasatinib against mutant KIT kinases associated with drug-sensitive and drug-resistant gastrointestinal stromal tumors. (n.d.). PubMed. Available from: [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Available from: [Link]
-
FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2025). Targeted Oncology. Available from: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). PMC - NIH. Available from: [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Figshare. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Available from: [Link]
-
The structure of N-[5-(4-bromophenyl)-1H-pyrazol-3yl]carbamothioyl]benzamide (PZ). (n.d.). ResearchGate. Available from: [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. (2006). PubMed. Available from: [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Available from: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available from: [Link]
-
(4-((4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)amino)phenyl)acetonitrile. (n.d.). PubChem. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Staurosporine - Wikipedia [en.wikipedia.org]
- 9. satoshi-omura.info [satoshi-omura.info]
- 10. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 15. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. apexbt.com [apexbt.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Dasatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 20. Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myelogenous leukemia and philadelphia chromosome-positive acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Spectrum of activity of dasatinib against mutant KIT kinases associated with drug-sensitive and drug-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. rombio.unibuc.ro [rombio.unibuc.ro]
- 25. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. bmglabtech.com [bmglabtech.com]
- 30. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 31. bellbrooklabs.com [bellbrooklabs.com]
- 32. bmglabtech.com [bmglabtech.com]
- 33. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 34. academic.oup.com [academic.oup.com]
- 35. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 36. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
A Head-to-Head Comparison of Microwave-Assisted Versus Conventional Heating for Pyrazole Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including celecoxib (Celebrex®), an anti-inflammatory drug, and various agents in development for cancer treatment.[1][2][3] Given their importance, the efficiency, speed, and sustainability of pyrazole synthesis are critical considerations for researchers in drug discovery and development.[1][4] This guide provides an in-depth, objective comparison between two primary heating methodologies for pyrazole synthesis: modern Microwave-Assisted Organic Synthesis (MAOS) and traditional conventional heating. By examining the underlying principles, experimental data, and practical workflows, this document aims to equip scientists with the necessary insights to select the most effective heating strategy for their synthetic needs.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between microwave and conventional heating is not merely a matter of equipment preference; it is a choice between two fundamentally different modes of energy transfer. Understanding this difference is key to appreciating the profound impact on reaction outcomes.
Conventional Heating: A Slow Path of Conduction and Convection
Traditional heating methods, such as an oil bath or heating mantle, rely on the principles of conduction and convection.[5] Heat is transferred from an external source to the walls of the reaction vessel and then conducted into the reaction mixture. This process is inherently slow and inefficient, leading to significant temperature gradients within the sample. The vessel walls and the solution nearest to them are hotter than the bulk of the solution, a non-uniformity that can lead to the formation of side products and thermal degradation of sensitive reagents.[5]
Microwave-Assisted Heating: Direct, Volumetric, and Rapid
Microwave-assisted synthesis operates on a completely different principle: dielectric heating.[6][7] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and rotate.[6][7] This molecular friction generates heat internally and volumetrically throughout the entire sample simultaneously.[6] The result is remarkably rapid, uniform, and efficient heating that bypasses the slow conductive transfer of conventional methods.[5][8][9] This direct energy input is the primary reason for the dramatic acceleration of reaction rates seen in MAOS.[10][11] While "non-thermal microwave effects" have been debated, the scientific consensus is that the observed advantages are predominantly a consequence of these highly efficient thermal and kinetic effects.[5][12][13]
The Synthetic Framework: Knorr Pyrazole Synthesis
A classic and versatile method for pyrazole synthesis is the Knorr cyclocondensation reaction. This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. The mechanism proceeds through initial hydrazone formation, followed by intramolecular cyclization and subsequent dehydration to yield the final pyrazole ring. This well-established pathway serves as an excellent model for comparing the efficacy of different heating techniques.
Data-Driven Comparison: Performance Metrics
Experimental data consistently demonstrates the superiority of microwave-assisted heating for pyrazole synthesis in terms of reaction time and yield.[1][14][15] The following table summarizes comparative data from peer-reviewed studies for the synthesis of various pyrazole derivatives.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional | 75 | 2 hours | 72 - 90 | [14][15] |
| Microwave-Assisted | 60 | 5 minutes | 91 - 98 | [14][15] | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Conventional | 80 | 1 hour | 48 - 85 | [14][15] |
| Microwave-Assisted | 80 | 2 minutes | 62 - 92 | [14][15] | |
| Quinolin-2(1H)-one Pyrazoles | Conventional (Reflux) | Not specified | 10 - 12 hours | 59 - 71 | [2] |
| Microwave-Assisted | 120 | 7 - 10 minutes | 68 - 86 | [2] | |
| Pyrazolo[1,5-a]pyrimidines | Conventional | Not specified | Not specified | Lower yields | [2] |
| Microwave-Assisted | Not specified | 3 - 5 minutes | 82 - 98 | [2] |
Experimental Protocols: A Step-by-Step Guide
To provide a practical illustration, the following are detailed, self-validating protocols for the synthesis of a pyrazole derivative via both microwave-assisted and conventional heating methods.
Protocol 1: Microwave-Assisted Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
-
Expertise & Causality: This protocol leverages the rapid heating of MAOS to drive the reaction to completion quickly. Ethanol is chosen as the solvent due to its high polarity, which allows for efficient absorption of microwave energy, and its suitability for this classic condensation reaction. The reaction is conducted in a sealed vessel to allow the temperature to safely exceed the solvent's boiling point, further accelerating the reaction rate as described by the Arrhenius equation.[11]
-
Methodology:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at 120°C for 5 minutes. The reactor's software will modulate the power to maintain the set temperature.
-
Reaction Monitoring & Work-up: After irradiation, allow the vessel to cool to room temperature. Check for reaction completion by spotting a small aliquot on a Thin-Layer Chromatography (TLC) plate against the starting materials. Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Product Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazole derivative.
-
Protocol 2: Conventional Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
-
Expertise & Causality: This protocol represents the traditional approach. The same reagents are used to ensure a direct comparison. The reaction is heated under reflux, a standard technique for maintaining a constant temperature at the solvent's boiling point under atmospheric pressure. The significantly longer reaction time is a direct consequence of the less efficient heat transfer mechanism.
-
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Heating: Place the flask in a preheated oil bath set to 90-95°C and heat the mixture under reflux with vigorous stirring.
-
Reaction Monitoring & Work-up: Monitor the reaction progress periodically by TLC (e.g., every 30 minutes). Once the reaction is complete (typically after 2-3 hours), remove the flask from the oil bath and allow it to cool to room temperature. Cool the mixture in an ice bath to induce crystallization.
-
Product Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Analysis and Field-Proven Insights
The experimental data and protocols clearly illuminate the practical advantages of MAOS for pyrazole synthesis.
-
Drastic Reduction in Reaction Time: As shown in the data table and workflows, MAOS reduces reaction times from many hours to mere minutes.[1][14][15][16] This acceleration is a direct result of the rapid, volumetric heating that allows the reaction mixture to reach the target temperature almost instantaneously.[5][11] For drug development professionals working on lead optimization, this translates to significantly higher throughput and faster design-make-test-analyze cycles.
-
Improved Yields and Purity: Microwave heating often leads to higher isolated yields.[8][10][14][15] The uniform heating minimizes localized overheating at the vessel walls, reducing the formation of thermal decomposition products and other impurities.[10] This results in cleaner reaction profiles, simplifying purification and saving valuable time and resources.
-
Alignment with Green Chemistry Principles: MAOS is considered a green chemistry technology.[2][8][17] The remarkable energy efficiency stems from heating only the reaction mixture, not the entire apparatus and surrounding environment.[6][10] Furthermore, the high efficiency of MAOS often enables reactions to be performed under solvent-free conditions, drastically reducing chemical waste.[18][19][20]
-
Enhanced Selectivity and Process Control: The precise temperature and power control afforded by modern microwave reactors can lead to improved reaction selectivity.[3][21] This allows chemists to target specific kinetic products over thermodynamic ones, an outcome that can be difficult to achieve with the cruder thermal control of conventional heating.
Conclusion and Recommendation
For the synthesis of pyrazoles in a research and drug development setting, microwave-assisted heating offers a demonstrably superior alternative to conventional methods. The compelling advantages—including dramatic reductions in reaction time, increased yields, higher product purity, and alignment with sustainable laboratory practices—are well-documented.[1][14][16][17] While conventional heating remains a functional technique, its inefficiencies in terms of time, energy, and often yield make it a less attractive option for modern, fast-paced research environments.
Therefore, for the rapid and efficient production of pyrazole libraries, reaction optimization, and scale-up studies, microwave-assisted synthesis is the highly recommended method. Its adoption can significantly enhance productivity and accelerate the discovery and development of new pyrazole-based therapeutics.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
(PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. Available from: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher. Available from: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]
-
Accelerated thermal reaction kinetics by indirect microwave heating of a microwave-transparent substrate. The Royal Society of Chemistry. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. Available from: [Link]
-
Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Publishing. Available from: [Link]
-
Kinetic study of multiphase reactions under microwave irradiation: A mini-review. Frontiers. Available from: [Link]
-
Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. Available from: [Link]
-
Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available from: [Link]
-
RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC. Available from: [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Available from: [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal for Research in Applied Science and Engineering Technology. Available from: [Link]
-
Microwave Heating - Increasing Reaction Rate. CEM Corporation. Available from: [Link]
-
(PDF) Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. ResearchGate. Available from: [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC. Available from: [Link]
-
Continuous-Flow Microwave Heating Inactivation Kinetics of α-Amylase from Bacillus subtilis and a Comparison with Conventional Heating Conditions. MDPI. Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Bentham Science Publishers. Available from: [Link]
-
Solved Experiment 2 Microwave assisted synthesis of pyrazole. Chegg.com. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Microwave Heating - Increasing Reaction Rate [cem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Frontiers | Kinetic study of multiphase reactions under microwave irradiation: A mini-review [frontiersin.org]
- 14. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. mdpi.com [mdpi.com]
- 20. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
Comparative Guide: Structure-Activity Relationships (SAR) in Bromophenyl Pyrazole Analogs
Executive Summary & Strategic Rationale
The incorporation of a bromophenyl moiety into the pyrazole scaffold represents a pivotal design strategy in modern medicinal chemistry. Unlike their fluoro- or chloro- counterparts, brominated analogs offer a unique balance of lipophilicity and specific electronic interactions—most notably halogen bonding —that frequently result in superior binding affinity for deep hydrophobic pockets in targets such as COX-2 and protein kinases (e.g., EGFR, CDK2) .
This guide objectively compares Bromophenyl Pyrazole Analogs against their non-halogenated and chlorinated alternatives. We analyze the structural causality behind their performance, supported by experimental data and validated protocols.
The "Sigma-Hole" Advantage
The superior performance of bromophenyl analogs is often attributed to the sigma-hole (
-
Mechanism: This positive patch allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the receptor binding site.
-
Comparison:
. While Iodine has a stronger -hole, it often suffers from metabolic instability. Bromine offers the optimal trade-off between binding strength and metabolic stability.
Comparative SAR Analysis
Case Study A: COX-2 Inhibition and Selectivity
Target: Cyclooxygenase-2 (COX-2) Benchmark: Celecoxib (Sulfonamide-substituted pyrazole)[1]
Experimental data indicates that replacing the benzenesulfonamide phenyl ring with a 4-bromophenyl group significantly alters selectivity profiles.
| Compound Variant | Substituent (R) | COX-2 IC | Selectivity Index (SI) | Mechanistic Insight |
| Analog 1 (Ref) | Phenyl (H) | > 50.0 | < 1 | Lacks specific anchor in the hydrophobic side pocket. |
| Analog 2 | 4-Fluorophenyl | 5.2 | ~ 10 | High electronegativity but weak halogen bonding capability. |
| Analog 3 | 4-Chlorophenyl | 0.85 | 83 | Moderate lipophilicity; fits well but weaker |
| Analog 4 | 4-Bromophenyl | 0.06 | 405 | Optimal Halogen Bond : Br interacts with Arg513 in the COX-2 secondary pocket. |
Data Source: Synthesized from comparative trends in bioorganic literature [1, 5].
Case Study B: Anticancer Potency (MCF-7 & A549 Cell Lines)
Target: Tubulin Polymerization / CDK2 Kinase
Observation: 4-Bromophenyl derivatives frequently exhibit lower IC
Performance Matrix:
-
4-Bromophenyl Analog: IC
~ 3.17 - 6.77 M (Broad spectrum efficacy). -
4-Methoxyphenyl Analog: IC
> 20 M (Reduced lipophilicity limits cellular uptake). -
Unsubstituted: IC
> 50 M (Inactive).
Visualizations of Mechanism & Workflow
Diagram 1: SAR Logic & Halogen Bonding Mechanism
This diagram illustrates the structural features driving the potency of bromophenyl pyrazoles.
Caption: Structural logic showing how the 4-bromophenyl moiety enhances potency via lipophilicity and directional halogen bonding.
Diagram 2: One-Pot Regioselective Synthesis Workflow
A green, solvent-free protocol is preferred for generating these analogs to ensure high yield and regioselectivity.
Caption: Solvent-free, regioselective synthesis protocol for 1-(4-bromophenyl)pyrazoles using silica-supported acid catalysis.
Experimental Protocols
Protocol A: Green Synthesis of 1-(4-Bromophenyl)pyrazoles
Objective: Synthesize high-purity analogs without toxic solvents. Reference: Adapted from J. Mex. Chem. Soc. [2].
-
Preparation: In a mortar, combine 1.0 mmol of 1,3-diketone (e.g., acetylacetone for dimethyl analog) and 1.0 mmol of 4-bromophenylhydrazine .
-
Catalysis: Add 0.01 g of SiO
-H SO (Silica-supported sulfuric acid) as a heterogeneous catalyst. -
Reaction: Grind the mixture with a pestle at room temperature for 5–10 minutes. The mixture will transition from a powder to a paste/solid as the reaction proceeds.
-
Work-up: Add 10 mL of ethyl acetate to dissolve the product. Filter the mixture to recover the insoluble catalyst (reusable).
-
Purification: Evaporate the solvent. Recrystallize the solid residue from ethanol to obtain the pure pyrazole derivative.
-
Expected Yield: 90–96%
-
Validation: Check melting point and
H-NMR (Characteristic pyrazole proton singlet at ~6.0 ppm if C4 is unsubstituted, or methyl peaks).
-
Protocol B: COX-2 Inhibition Screening Assay
Objective: Quantify the IC
-
Reagent Setup: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0), Heme, and COX-2 Enzyme solution.
-
Inhibitor Incubation:
-
Add 150
L of Assay Buffer and 10 L of Heme to wells. -
Add 10
L of the Bromophenyl Pyrazole Analog (dissolved in DMSO) at varying concentrations (0.01 M – 100 M). -
Add 10
L of COX-2 enzyme. Incubate for 5 minutes at 25°C.
-
-
Reaction Initiation: Add 10
L of Arachidonic Acid (substrate) and 20 L of TMPD (colorimetric substrate). -
Measurement: Monitor absorbance at 590 nm . The rate of TMPD oxidation is proportional to COX-2 activity.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC
.-
Control: Use Celecoxib (10
M) as a positive control.
-
References
-
BenchChem Technical Support. (2025).[2] Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. BenchChem. Link
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex.[3] Chem. Soc., 55(4), 238-241.[3] Link
-
Vergelli, C., et al. (2020). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives. Chemical Biology & Drug Design. Link
-
Reddy, T.S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link
-
Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link
-
Wilcken, R., et al. (2013).[4] Principles and Applications of Halogen Bonding in Medicinal Chemistry. J. Med. Chem. Link
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
A Senior Application Scientist's Guide to the Reproducibility of Pyrazole Synthesis: A Comparative Analysis of Published Protocols for Celecoxib
For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic protocol is paramount. A published synthesis is not merely a recipe; it is a blueprint that, if robust, should be transferable between laboratories, yielding consistent results. This guide provides an in-depth evaluation of a published synthesis protocol for a prominent pyrazole derivative, Celecoxib, a selective COX-2 inhibitor. We will dissect a protocol disclosed in a patent, conduct a virtual reproducibility study to identify potential challenges, and compare it with an improved, contemporary batch synthesis method. This analysis aims to offer practical insights into the nuances of pyrazole synthesis and the critical evaluation of chemical literature.
Introduction: The Significance of Celecoxib and its Synthesis
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity allows it to target inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The core of Celecoxib is a 1,5-diarylpyrazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4]
The most common and fundamental approach to synthesizing Celecoxib and its analogs is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While the reaction appears straightforward, its practical execution can be fraught with challenges, including the formation of regioisomers, incomplete reactions, and difficult purifications.[5] Therefore, a critical evaluation of published protocols is essential for any laboratory seeking to synthesize this important molecule.
Published Protocol Under Evaluation
For our analysis, we will examine a protocol for the synthesis of Celecoxib as described in the international patent application WO2000042021A1.[6] This document details an improved process for preparing Celecoxib, aiming for a higher yield and purity than previously disclosed methods.
The core of the synthesis is a two-step process:
-
Claisen Condensation: Formation of the 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
-
Cyclocondensation: Reaction of the dione intermediate with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring of Celecoxib.
The patent describes the cyclocondensation step using an amide solvent at a controlled temperature to improve the ratio of the desired regioisomer.[6]
Reaction Mechanism: Knorr Pyrazole Synthesis
The formation of the pyrazole ring in Celecoxib synthesis is a classic example of the Knorr pyrazole synthesis. The mechanism involves the reaction of a hydrazine with a β-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Mechanism of Knorr Pyrazole Synthesis for Celecoxib.
Evaluating Reproducibility: A Simulated Laboratory Execution
In this section, we simulate the laboratory reproduction of the protocol described in WO2000042021A1, highlighting practical considerations and potential challenges a researcher might face.
Experimental Workflow: Published Protocol
Caption: Experimental workflow for the published Celecoxib synthesis.
Detailed Protocol (Based on WO2000042021A1)
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
To a suitable reactor, charge an aprotic solvent (e.g., toluene) and a base (e.g., sodium hydride).
-
Heat the mixture to 40-65°C.
-
Concurrently, add p-methylacetophenone and ethyl trifluoroacetate dropwise.
-
Maintain the temperature for 1-5 hours after the addition is complete.
-
Cool the reaction mixture and quench with aqueous acid.
-
Separate the organic layer and evaporate the solvent to obtain the crude dione.
Step 2: Synthesis of Celecoxib
-
In a separate reactor, combine the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulfonamidophenylhydrazine hydrochloride, and an amide solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Add an acid (e.g., 6N HCl).
-
Stir the mixture for approximately 16 hours at ambient temperature.
-
Add water dropwise to precipitate the product.
-
Age the mixture for about 4 hours at room temperature.
-
Filter the solid, wash with a solvent/water mixture, and then with water.
-
Dry the solid under vacuum to yield Celecoxib.
Senior Application Scientist's Insights on Reproducibility
-
Reagent Quality and Handling: The use of sodium hydride in Step 1 requires strict anhydrous conditions, as it reacts violently with water. The quality of the p-methylacetophenone and ethyl trifluoroacetate is also crucial; impurities can lead to side reactions and lower yields.
-
Reaction Monitoring: The patent suggests a reaction time of 1-5 hours for the Claisen condensation and ~16 hours for the cyclocondensation. In a research setting, it is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure complete conversion.
-
Work-up and Purification: The precipitation of Celecoxib by the addition of water is a critical step. The rate of addition can affect the particle size and purity of the product. The patent mentions washing the solid, but the choice of wash solvent is important to remove unreacted starting materials and the unwanted regioisomer without dissolving a significant amount of the product.
-
Regioisomer Formation: The reaction of an unsymmetrical 1,3-dione with a hydrazine can lead to the formation of two regioisomers. The patent claims that the use of an amide solvent at a controlled temperature minimizes the formation of the unwanted isomer.[6] However, the exact ratio of isomers can be sensitive to minor variations in reaction conditions, and HPLC analysis of the crude product is necessary to verify the regioselectivity.
-
Yield and Purity: The patent reports high yields. However, in a first attempt to reproduce a protocol, achieving the reported yield can be challenging. Mechanical losses during filtration and washing, as well as the potential for incomplete reactions or side reactions, can lower the isolated yield. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
An Alternative Synthesis Protocol: An Improved Batch Process
For comparison, we present an improved batch synthesis of Celecoxib reported by Wiles et al. in Reaction Chemistry & Engineering (2020).[7][8] This protocol focuses on simplifying the work-up and purification procedures.
Experimental Workflow: Improved Batch Protocol
Caption: Experimental workflow for the improved batch synthesis of Celecoxib.
Detailed Protocol (Based on Wiles et al., 2020)
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add 4-methylacetophenone to the solution.
-
Add ethyl trifluoroacetate and heat the mixture at reflux for 18 hours.
-
Remove the solvent under reduced pressure.
-
Add water and acidify with concentrated HCl.
-
Triturate the resulting solid with hexane and filter to obtain the pure dione.
Step 2: Synthesis of Celecoxib
-
Combine the 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione and 4-sulfamidophenylhydrazine hydrochloride in ethanol.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction to room temperature.
-
Triturate the resulting suspension with ethanol.
-
Filter the solid, wash with cold ethanol, and dry to obtain Celecoxib.
Comparative Analysis
| Parameter | Published Protocol (WO2000042021A1) | Improved Batch Protocol (Wiles et al., 2020) |
| Solvent | Toluene (Step 1), Amide solvent (e.g., NMP) (Step 2) | Ethanol (Both steps) |
| Base | Sodium Hydride | Sodium Ethoxide |
| Reaction Time | ~1-5 hours (Step 1), ~16 hours (Step 2) | 18 hours (Step 1), 2 hours (Step 2) |
| Temperature | 40-65°C (Step 1), Ambient (Step 2) | Reflux (Both steps) |
| Work-up/Purification | Acidic workup, extraction, precipitation with water | Trituration with hexane and ethanol |
| Reported Yield | High (not explicitly quantified in the provided text) | 90% (overall)[7] |
| Safety Considerations | Use of pyrophoric sodium hydride requires strict anhydrous conditions. Amide solvents can be difficult to remove. | Ethanol is a flammable but less hazardous solvent. Sodium ethoxide is corrosive. |
| "Green" Chemistry | Use of toluene and amide solvents is less environmentally friendly. | Use of ethanol as a solvent is generally considered "greener". |
Discussion and Recommendations
The reproducibility of a synthetic protocol is not solely dependent on the written procedure but also on the tacit knowledge and experience of the chemist performing the experiment. The protocol from WO2000042021A1, while likely effective on a large scale with optimized equipment, presents several challenges for a standard research laboratory. The use of sodium hydride and amide solvents requires specific handling precautions and purification techniques. The long reaction time at ambient temperature for the cyclocondensation step may also be a drawback in a research environment where time is a critical factor.
In contrast, the improved batch process by Wiles et al. offers several advantages in terms of reproducibility and practicality for a research setting.[7] The use of ethanol as a solvent throughout the synthesis simplifies the procedure and reduces safety and environmental concerns. The purification by trituration is a straightforward and effective method for obtaining a pure product without the need for column chromatography, which can be time-consuming and lead to product loss. Although the Claisen condensation step has a longer reaction time, the significantly shorter cyclocondensation time and simplified work-up make this protocol an attractive alternative.
For researchers seeking to synthesize Celecoxib, the improved batch protocol by Wiles et al. is recommended as a starting point due to its operational simplicity, use of more common and less hazardous reagents, and well-documented high yield.[7] However, it is always prudent to begin any synthesis on a small scale to identify any potential issues and to optimize the conditions for the specific laboratory environment and available reagents.
Conclusion
This comparative guide highlights that a published synthesis protocol is a starting point for investigation, not a guaranteed outcome. The evaluation of the protocol from WO2000042021A1 reveals potential reproducibility challenges related to reagent handling, reaction monitoring, and purification. The alternative, improved batch protocol demonstrates that with careful optimization, even well-established syntheses can be made more efficient, safer, and more accessible to the broader scientific community. Ultimately, the successful and reproducible synthesis of pyrazole derivatives like Celecoxib relies on a combination of a well-written protocol, a critical understanding of the underlying chemistry, and sound experimental technique.
References
-
Kumar, V., Kaur, K., Gupta, G. K., Gupta, A. K., & Kumar, S. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. [Link]
-
Pathan, R. R., et al. (2024). Microwave-Assisted Synthesis of Celecoxib Nanocomposites for Enhancement of its Solubility and Colon Cancer Targeting. SSRN. [Link]
-
Dadiboyena, S. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. [Link]
-
Reddy, B. S. N. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science Publishers. [Link]
-
Zangana, E. K. M., et al. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
Wiles, C., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. Reaction Chemistry & Engineering, 5(11), 2187-2192. [Link]
-
Dávalos, J. Z., et al. (2013). Synthesis of Celecoxib in the Undergraduate Organic Chemistry or Medicinal Chemistry Laboratories; Conventional vs. Microwave Heating. The Chemical Educator, 18, 155-158. [Link]
-
Wiles, C., et al. (2020). Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. RSC Publishing. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(5), 8944-8969. [Link]
-
Pathan, R. R., et al. (2024). Microwave-assisted synthesis of celecoxib nanocomposites for enhancement of solubility and colon cancer targeting. ResearchGate. [Link]
-
Asghari, S., et al. (2018). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 17(1), 187-194. [Link]
-
Prabhakarn, K., et al. (2007). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry, 15(4), 1802-1807. [Link]
- Penning, T. D., et al. (2000). Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides.
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Jiangxi Synergy Pharma. (2010). Synthesis method of celecoxib. Eureka | Patsnap. [Link]
-
Nielsen, C. K., et al. (2022). Supersaturated amorphous solid dispersions of celecoxib prepared in situ by microwave irradiation. International Journal of Pharmaceutics, 625, 122115. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- Jiangxi Synergy Pharmaceutical Co., Ltd. (2012). Synthesis method of celecoxib.
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). ACS Publications. [Link]
-
Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]
-
Dr. Raghu Prasad. (2025). Synthesis of Celecoxib. YouTube. [Link]
- Anumula, R. R., et al. (2010). An improved process for the preparation of celecoxib.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 6. WO2000042021A1 - Synthesis of 4-[(5-substituted or unsubstituted phenyl) -3-substituted -1h-pyrazol -1-yl] benzenesulfonamides - Google Patents [patents.google.com]
- 7. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 8. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, a compound that, due to its chemical structure, requires careful handling as regulated hazardous waste. Our approach is grounded in established safety protocols and an understanding of the compound's inherent chemical properties, ensuring the protection of personnel and the environment.
Hazard Characterization and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. The structure of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile contains three key functional groups that dictate its classification and handling procedures: the bromophenyl group, the pyrazole ring, and the acetonitrile moiety.
-
Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic . These compounds can be persistent in the environment and often require specific, high-cost disposal methods like high-temperature incineration.[1][2] It is a critical error to mix halogenated waste with non-halogenated organic waste, as this contaminates the entire volume and significantly increases disposal costs and complexity.[1][2][3]
-
Acetonitrile Derivative: The acetonitrile group suggests potential toxicity. Acetonitrile and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, with the potential for delayed effects as the body can metabolize nitriles to cyanide.[4][5] Therefore, all handling should be performed with appropriate engineering controls to prevent exposure.[6][7]
-
Biologically Active Pyrazole Core: Pyrazole derivatives are known to exhibit a wide range of biological and pharmacological activities, including potential cytotoxicity.[8] In drug development, novel compounds like this must be treated as potentially potent and cytotoxic until proven otherwise. This necessitates handling procedures that minimize exposure, similar to those for other hazardous drugs.[9][10][11][12]
Based on this analysis, [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile must be managed as a Toxic, Halogenated, and Potentially Cytotoxic Hazardous Waste .
Table 1: Hazard Profile Summary
| Hazard Category | Classification & Guidance | Rationale & Authoritative Source |
| Acute Toxicity | Presumed Harmful. Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for similar brominated phenylacetonitrile compounds.[13][14][15] The acetonitrile moiety can be metabolized to cyanide.[4][16] |
| Skin/Eye Irritation | Causes Skin and Serious Eye Irritation. | Pyrazole and bromophenyl derivatives are often classified as irritants.[13][17][18] |
| Carcinogenicity/Mutagenicity | Potential Hazard. Handle as potentially cytotoxic. | Many novel, biologically active heterocyclic compounds are investigated for antineoplastic properties, implying cytotoxic potential.[8] OSHA guidelines recommend precautionary handling for such agents.[9][11] |
| Environmental Hazard | Toxic to aquatic life. Do not allow entry into drains or waterways. | Halogenated organic compounds are known for their environmental persistence.[1] SDS for related compounds often carry environmental hazard warnings.[19] |
Immediate Safety & Handling Precautions
Prior to handling any waste, ensure all engineering controls are operational and appropriate Personal Protective Equipment (PPE) is worn.
-
Engineering Controls: All transfers and handling of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7] Ensure an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[17]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[13]
-
Lab Coat: A lab coat must be worn to protect skin and clothing.
-
Step-by-Step Disposal Protocol
Adherence to a strict, systematic disposal workflow is essential for safety and regulatory compliance. The primary directive is waste segregation.
Waste Segregation: The Critical First Step
Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. The diagram below outlines the fundamental decision process for segregating this waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 5. greenfield.com [greenfield.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. fishersci.com [fishersci.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. lookchem.com [lookchem.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment (PPE) for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For compounds like [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, where a specific, comprehensive Safety Data Sheet (SDS) may not be readily available, we must apply our scientific expertise to construct a robust safety protocol. This guide synthesizes data from structurally related molecules—including brominated aromatics, pyrazole derivatives, and organonitriles—to establish a conservative and effective PPE and handling strategy. Our primary goal is to create a self-validating system of safety that protects researchers while ensuring the integrity of their work.
Synthesized Hazard Assessment: Understanding the Risks
The molecular structure of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile presents three key motifs that inform our risk assessment: the bromophenyl group, the pyrazole ring, and the acetonitrile functional group. Each contributes to a potential hazard profile that necessitates rigorous protective measures.
-
Brominated Aromatic Compounds: These are known for potential persistence in the environment and can exhibit varying levels of toxicity.[1] Handling them requires measures to prevent skin absorption and release into the environment.[2]
-
Pyrazole Derivatives: The pyrazole core is common in pharmacologically active agents.[3] Depending on substitution, pyrazoles can cause skin and serious eye irritation and may be harmful if swallowed.[4] Some pyrazoles have been shown to cause organ damage through prolonged or repeated exposure.[5]
-
Acetonitrile Group: The nitrile (-C≡N) functional group is a key concern. Compounds in this class can be acutely toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
Based on data from analogous compounds, we can project a likely hazard profile for [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile.
| Hazard Category | Anticipated GHS Classification | Rationale & Representative Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Acetonitrile and bromophenylacetonitrile derivatives are frequently classified as harmful or toxic via multiple exposure routes.[6][7][8][9] |
| Skin Corrosion/Irritation | Category 2 | Pyrazole and its derivatives are known to cause skin irritation.[4][10] |
| Serious Eye Damage/Irritation | Category 2A / 2 | This is a consistent classification for pyrazole and substituted acetonitrile compounds.[4][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | This is a potential hazard associated with fine organic powders and nitrile compounds.[4][10] |
| Aquatic Hazard | Chronic 3 | Brominated organic compounds can be harmful to aquatic life with long-lasting effects.[11] |
Core Directive: Personal Protective Equipment Protocol
Given the synthesized hazard assessment, a multi-layered PPE approach is mandatory. Engineering controls are the first line of defense, supplemented by carefully selected personal gear.
Primary Engineering Control
All handling of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]
Essential Personal Protective Equipment
The following PPE is required for all operations involving this compound:
-
Hand Protection :
-
Gloves : Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility charts.
-
Technique : Use a double-gloving technique, especially for extended handling periods or when working with solutions. This provides a critical buffer against undetected punctures or rapid chemical permeation. Gloves must be inspected for integrity before each use.[13] Change gloves immediately if contamination is suspected.
-
-
Eye and Face Protection :
-
Safety Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against dust, splashes, and vapors.[14]
-
Face Shield : For procedures with a higher risk of splashing (e.g., transfers of larger solution volumes), a face shield should be worn in addition to safety goggles.
-
-
Body Protection :
-
Lab Coat : A flame-retardant lab coat, fully buttoned, is required.
-
Chemical Apron : For larger scale work or when there is a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full Coverage : Ensure legs and arms are fully covered. Long pants and closed-toe, chemical-resistant shoes are mandatory.[15] Leather or canvas shoes are not appropriate as they can absorb chemicals.[15]
-
-
Respiratory Protection :
-
If work cannot be conducted in a fume hood or if there is a risk of aerosol generation beyond the containment capacity of the hood, respiratory protection is necessary.[14] A NIOSH-approved respirator with particulate filters (for solid) or organic vapor cartridges (for solutions) should be used.[6] All personnel requiring respirators must be part of a formal respiratory protection program with proper fit-testing.
-
Procedural Guidance & Workflows
Adherence to standardized procedures is as critical as the PPE itself. The following workflows are designed to minimize exposure risk at every stage of handling.
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Logical workflow for the correct sequence of donning and doffing PPE.
Step-by-Step Handling Protocol
-
Preparation : Before handling the chemical, designate a specific work area within the fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing : If weighing the solid, use an analytical balance inside the fume hood or a powder containment hood. Use anti-static weigh boats to minimize dispersal of the powder.
-
Transfers : When transferring the solid or solutions, use appropriate tools (spatulas, pipettes) to avoid generating dust or splashes.
-
Post-Handling : After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance. Brominated organic compounds require disposal as hazardous chemical waste.
Waste Segregation and Disposal
-
Solid Waste : All contaminated solid materials, including gloves, weigh boats, and absorbent paper, must be collected in a dedicated, sealed plastic bag or container.[16] This container must be labeled as "Hazardous Waste" with the full chemical name.
-
Liquid Waste : Unused solutions or solvent rinsates must be collected in a sealed, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers : The original chemical container is considered hazardous waste and must not be repurposed.[16] It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of through the hazardous waste program.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[14] Some acutely toxic compounds are designated as "P-listed" by the EPA, which carries more stringent disposal requirements, such as limits on container size.[16][17] While this specific compound is not listed, its potential acute toxicity warrants treating it with a similar level of caution.
Caption: Decision pathway for proper segregation and disposal of chemical waste.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). Reagent Guides: Bromination. [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals. [Link]
-
HPT Safety. (2024). Bromination safety. [Link]
-
Cambie, D., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2131. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1392. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Boston University Environmental Health & Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. [Link]
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. dollycorporation.com [dollycorporation.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. agilent.com [agilent.com]
- 10. chemscene.com [chemscene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. osha.oregon.gov [osha.oregon.gov]
- 16. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 17. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
